Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-1-phenylbut-3-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-3-7-11(12-2)10-8-5-4-6-9-10;/h1,4-6,8-9,11-12H,7H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNUGDSWPBHWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC#C)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the core physical properties of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride. As a crucial compound in contemporary research, a thorough understanding of its physicochemical characteristics is paramount for its application in drug development and scientific investigation. This document, structured with full editorial control, is designed to deliver not just data, but also the scientific rationale behind the characterization methodologies.
Chemical Identity and Structural Elucidation
This compound is a secondary amine salt with a distinct molecular architecture that dictates its physical and chemical behavior.
-
Molecular Formula: C₁₁H₁₄ClN
-
Molecular Weight: 195.69 g/mol
-
Structure:
-
A phenyl group and a but-3-yn-1-yl chain attached to a chiral carbon.
-
A methylamino group also attached to the chiral carbon.
-
The presence of a terminal alkyne (propargyl group) is a key feature.
-
As a hydrochloride salt, the amine is protonated.
-
The structural features, particularly the combination of a lipophilic phenyl ring and a polar hydrochloride salt, suggest a molecule with amphiphilic characteristics, influencing its solubility and interaction with biological systems. The presence of a terminal alkyne provides a reactive handle for further chemical modifications and is a key determinant of its spectroscopic signature.
Core Physical Properties: A Tabulated Summary
While specific, experimentally determined data for this compound is not extensively available in public literature, we can predict and outline the necessary characterization. The following table summarizes the key physical properties and provides expected characteristics based on structurally related compounds such as Rasagiline and Selegiline, which also feature a propargylamine moiety.
| Physical Property | Expected Value / Characteristic |
| Appearance | White to off-white crystalline solid. |
| Melting Point | Expected to be a sharp melting point, characteristic of a pure crystalline salt. The exact temperature requires experimental determination. Amine hydrochlorides often have melting points in the range of 150-250 °C. For example, Rasagiline Mesylate is a solid. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol, a common characteristic of hydrochloride salts.[1][2][3] The solubility in non-polar solvents is likely to be limited. A detailed pH-solubility profile is recommended for pre-formulation studies.[4][5] |
| Purity (by HPLC) | Commercially available sources suggest a purity of ≥95%.[6] |
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the following section details the standardized, self-validating protocols for determining the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range can indicate the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[7][8]
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Heating Rate: A rapid initial heating rate can be used to determine an approximate melting range. For an accurate measurement, the heating rate should be slowed to 1-2 °C per minute as the expected melting point is approached.[7]
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[7]
-
Validation: The determination should be repeated at least twice to ensure reproducibility.
Logical Flow for Melting Point Determination:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rasagiline Mesylate - LKT Labs [lktlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide to Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride
This technical guide provides a comprehensive overview of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride, a compound of interest for researchers and professionals in drug development and organic synthesis. This document delves into its chemical structure, physicochemical properties, a proposed synthetic route, and expected analytical characteristics.
Introduction and Chemical Identity
This compound is a secondary amine featuring a chiral center at the carbon adjacent to the phenyl group. Its structure incorporates a terminal alkyne, a phenyl ring, and a methylamino group, making it a versatile scaffold for further chemical modifications. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental handling and biological testing.
While specific applications for this compound are not yet widely documented in peer-reviewed literature, its structural motifs are present in various biologically active molecules. Propargylamines, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological activities, including roles as enzyme inhibitors and as intermediates in the synthesis of more complex therapeutic agents.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | N-methyl-1-phenylbut-3-yn-1-amine hydrochloride | [1] |
| CAS Number | 1251924-31-8 | N/A |
| Molecular Formula | C₁₁H₁₄ClN | [1] |
| Molecular Weight | 195.69 g/mol | [1] |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents | N/A |
Chemical Structure and Stereochemistry
The chemical structure of this compound is characterized by a but-3-yn-1-yl chain substituted with a phenyl group and a methylamino group at the C1 position. The presence of a stereocenter at C1 indicates that this compound can exist as a racemic mixture of two enantiomers or as a single, pure enantiomer.
Caption: Chemical structure of this compound.
Proposed Synthesis Protocol
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
Step 1: Synthesis of 1-Phenylbut-3-yn-1-amine (Intermediate)
-
To a solution of benzaldehyde (1 equivalent) and propargylamine (1.1 equivalents) in a suitable solvent (e.g., toluene or THF), add a catalytic amount of a copper(I) salt (e.g., CuI or CuBr, 5 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-phenylbut-3-yn-1-amine.
Step 2: N-Methylation to form Methyl(1-phenylbut-3-yn-1-yl)amine (Freebase)
-
Dissolve the intermediate amine (1 equivalent) in formic acid (excess).
-
Add aqueous formaldehyde (1.2 equivalents) dropwise while keeping the reaction mixture cool in an ice bath.
-
After the addition is complete, heat the mixture to reflux for 8-12 hours.
-
Cool the reaction to room temperature and basify with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo to obtain the N-methylated freebase.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified freebase in a minimal amount of a dry, non-polar solvent (e.g., diethyl ether).
-
Slowly add a solution of hydrochloric acid in diethyl ether (1 M) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. While specific spectral data for this compound is not published, the expected data can be predicted based on its structure and data from analogous compounds.
Caption: General analytical workflow for the characterization of the target compound.
Expected Spectral Data:
-
¹H NMR:
-
Phenyl protons: Multiplets in the aromatic region (~7.2-7.5 ppm).
-
Methine proton (CH-Ph): A multiplet, likely a triplet or quartet, shifted downfield due to the adjacent phenyl group and nitrogen.
-
Methylene protons (CH₂-C≡): A doublet of doublets or a multiplet.
-
Alkyne proton (C≡CH): A triplet.
-
N-Methyl protons (N-CH₃): A singlet.
-
N-H proton: A broad singlet, which may exchange with D₂O.
-
-
¹³C NMR:
-
Phenyl carbons: Multiple signals in the aromatic region (~125-145 ppm).
-
Alkyne carbons (C≡C): Two signals, one for the terminal and one for the internal alkyne carbon.
-
Methine carbon (CH-Ph): A signal in the aliphatic region.
-
Methylene carbon (CH₂-C≡): A signal in the aliphatic region.
-
N-Methyl carbon (N-CH₃): A signal in the aliphatic region.
-
-
Mass Spectrometry (MS): The mass spectrum of the freebase should show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy:
-
N-H stretch: A broad absorption band.
-
C-H stretch (alkyne): A sharp, characteristic peak around 3300 cm⁻¹.
-
C≡C stretch (alkyne): A weak absorption around 2100-2200 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): In the 2800-3100 cm⁻¹ region.
-
C=C stretches (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
Biological Activity and Potential Applications
As of the writing of this guide, there is no specific published data on the biological activity or therapeutic applications of this compound. However, the propargylamine moiety is a key pharmacophore in several marketed drugs, such as the monoamine oxidase inhibitors (MAOIs) Pargyline and Selegiline. The presence of this functional group suggests that the title compound could be investigated for similar activities or as a scaffold for the development of novel enzyme inhibitors or central nervous system agents. Further research is required to elucidate its pharmacological profile.
Conclusion
This compound is a chiral secondary amine with potential for applications in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its chemical structure, properties, a proposed synthetic route, and expected analytical characteristics. The information presented herein serves as a valuable resource for researchers interested in the synthesis and evaluation of this and related compounds. It is important to note that the provided synthesis and analytical data are based on established chemical principles and data from analogous structures, and experimental validation is necessary.
References
A comprehensive list of references is not available as the information has been synthesized from general chemical knowledge and data from related compounds found in chemical supplier databases and general organic chemistry literature. For specific protocols on related reactions, the following resources are recommended:
-
ABI Chem. this compound; ABI Chem Website.[1]
- General A³ Coupling Reviews: For methodologies on the synthesis of propargylamines.
- Eschweiler-Clarke Reaction Reviews: For N-methyl
-
Spectroscopic Data of Related Compounds: Public databases such as PubChem and commercial supplier websites can provide spectral data for structurally similar molecules. For example, spectral data for (But-3-yn-1-yl)(methyl)amine can be found on PubChem.[2]
Sources
An In-depth Technical Guide to the Synthesis of Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible and robust synthetic pathway for methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented in a logical, step-by-step manner, grounded in established chemical principles and supported by references to the scientific literature.
Introduction and Strategic Approach
The synthesis of chiral amines, particularly those incorporating both aromatic and alkynyl functionalities, is a significant endeavor in modern organic synthesis. These structural motifs are often found in biologically active compounds. This guide details a multi-step synthesis of this compound, commencing from readily available starting materials.
Our synthetic strategy is centered around the creation of the key carbon-carbon bond between the phenyl and the butynyl fragments, followed by the introduction of the methylamino group. The chosen pathway prioritizes the use of well-established and reliable chemical transformations to ensure reproducibility and scalability. The overall synthesis can be broken down into three key stages:
-
Formation of the Homopropargyl Alcohol: Alkynylation of benzaldehyde with a suitable propargyl nucleophile to yield 1-phenylbut-3-yn-1-ol.
-
Oxidation to the Ketone: Conversion of the secondary alcohol to the corresponding ketone, 1-phenylbut-3-yn-1-one.
-
Reductive Amination and Salt Formation: Reaction of the ketone with methylamine, followed by reduction to the secondary amine and subsequent conversion to its hydrochloride salt for improved stability and handling.
This approach allows for the controlled installation of the required functional groups and provides logical points for purification and characterization of intermediates.
Visualizing the Synthesis Pathway
The following diagram illustrates the proposed synthetic route from benzaldehyde to this compound.
Caption: Proposed synthesis pathway for this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of 1-Phenylbut-3-yn-1-ol
This initial step involves a nucleophilic addition of a propargyl organometallic reagent to benzaldehyde. A Grignard reaction is a classic and effective method for this transformation.
Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of propargyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Addition to Benzaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-phenylbut-3-yn-1-ol as a colorless oil.
Expertise & Experience: The use of a Grignard reagent is a well-established method for forming carbon-carbon bonds. The choice of THF as a solvent is crucial as it solvates the Grignard reagent, preventing its precipitation. The work-up with ammonium chloride is a mild method to quench the reaction and protonate the alkoxide intermediate without causing unwanted side reactions.
Stage 2: Synthesis of 1-Phenylbut-3-yn-1-one
The secondary alcohol is oxidized to the corresponding ketone. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation, as it is selective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation.
Protocol:
-
In a round-bottom flask, dissolve 1-phenylbut-3-yn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 1-phenylbut-3-yn-1-one.
Expertise & Experience: PCC is a mild and selective oxidizing agent, which is important to avoid side reactions with the alkyne functionality. The filtration through silica gel is an effective way to remove the inorganic byproducts of the oxidation.
Stage 3: Synthesis of this compound
This final stage involves a reductive amination reaction between the ketone and methylamine, followed by the formation of the hydrochloride salt. Sodium cyanoborohydride is a common reducing agent for this purpose as it is selective for the reduction of the intermediate iminium ion over the ketone starting material.
Protocol:
-
Imine Formation and Reduction: In a round-bottom flask, dissolve 1-phenylbut-3-yn-1-one (1.0 eq) in methanol.
-
Add a solution of methylamine (2.0 eq, e.g., as a solution in THF or as methylamine hydrochloride with a base like triethylamine) to the ketone solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium cyanoborohydride (NaBH3CN) (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by carefully adding water.
-
Make the solution basic (pH > 10) with the addition of aqueous sodium hydroxide.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free amine.
-
Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.
-
Add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.
-
A precipitate of the hydrochloride salt will form.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Expertise & Experience: The choice of sodium cyanoborohydride is critical for the success of the reductive amination, as it is stable in mildly acidic to neutral conditions where iminium ion formation is favorable. The final salt formation is a standard procedure to convert the often-oily free amine into a stable, crystalline solid that is easier to handle and purify.
Data Presentation
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Benzaldehyde | 1-Phenylbut-3-yn-1-ol | Propargylmagnesium bromide, THF | 70-85 |
| 2 | 1-Phenylbut-3-yn-1-ol | 1-Phenylbut-3-yn-1-one | PCC, DCM | 80-95 |
| 3 | 1-Phenylbut-3-yn-1-one | This compound | Methylamine, NaBH3CN, HCl/Ether | 60-75 |
Trustworthiness and Self-Validating Systems
The protocols described in this guide are based on well-established and widely used reactions in organic synthesis. Each step includes a purification procedure (column chromatography, filtration, or crystallization) to ensure the purity of the intermediates and the final product. The progress of each reaction should be monitored by appropriate analytical techniques, such as Thin-Layer Chromatography (TLC), to confirm the consumption of the starting material and the formation of the product. The identity and purity of the final compound and key intermediates should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
References
-
General Alkynylation Reactions: For an overview of alkynylation of carbonyl compounds, see: Trost, B. M., & Li, C. J. (Eds.). (2014). Modern Alkyne Chemistry: Catalytic and Atom-Economic Transformations. John Wiley & Sons. [Link]
-
Grignard Reactions: For detailed procedures and mechanisms of Grignard reactions, refer to: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]
-
Oxidation with PCC: A standard procedure for PCC oxidation can be found in: Paquette, L. A. (Ed.). (2004). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. [Link]
-
Reductive Amination: For a comprehensive review of reductive amination, see: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
-
Synthesis of Propargylamines: For various methods on the synthesis of propargylamines, a relevant resource is: Afarinkia, K., & Fallah-Tafti, F. (2011). Recent advances in the synthesis of propargylamines. Tetrahedron, 67(35), 6547-6563. [Link]
An In-depth Technical Guide to Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride, with the CAS Number 1251924-31-8, is a small molecule characterized by a chiral center, a phenyl group, a methylamine, and a terminal alkyne. This unique combination of functional groups makes it a compound of interest in medicinal chemistry and drug discovery. The propargylamine moiety is a key pharmacophore in several neurologically active drugs, and the N-methyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the physicochemical properties, a plausible multi-step synthesis, analytical characterization methods, potential applications in drug development, and essential safety information for this compound. The protocols and data presented herein are based on established chemical principles for analogous structures, providing a robust framework for researchers and drug development professionals working with this and related compounds.
Introduction
The structural motif of propargylamines is of significant interest in the field of medicinal chemistry. These compounds are integral to the structure of various natural products and are recognized as valuable intermediates in the synthesis of a wide range of biologically active molecules, including β-lactams and conformationally restricted peptides.[1][2] The propargylamine backbone is present in several marketed drugs, particularly those targeting neurological disorders. For instance, Pargyline, Rasagiline, and Selegiline are well-known propargylamine derivatives that act as monoamine oxidase (MAO) inhibitors and are used in the treatment of Parkinson's disease and depression.[3]
This compound incorporates this key propargylamine scaffold. The presence of a methyl group on the nitrogen atom can further modulate its biological activity and metabolic stability. This guide aims to provide a detailed technical resource for researchers and scientists interested in the synthesis, characterization, and potential applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1251924-31-8 | N/A |
| Molecular Formula | C11H14ClN | N/A |
| Molecular Weight | 195.69 g/mol | N/A |
| IUPAC Name | methyl(1-phenylbut-3-yn-1-yl)amine;hydrochloride | N/A |
| Appearance | Expected to be a crystalline solid | General knowledge of hydrochloride salts |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | General knowledge of amine hydrochlorides |
Proposed Synthesis Pathway
Caption: Proposed multi-step synthesis of this compound.
Step 1: Synthesis of 1-Phenylbut-3-yn-1-ol
The synthesis commences with the preparation of the precursor alcohol, 1-phenylbut-3-yn-1-ol. This can be achieved via a Grignard reaction between benzaldehyde and propargylmagnesium bromide.
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of propargyl bromide in anhydrous tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.
-
After the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C.
-
Slowly add a solution of benzaldehyde in anhydrous THF to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenylbut-3-yn-1-ol.[4][5]
Step 2: Oxidation to 1-Phenylbut-3-yn-1-one
The secondary alcohol is then oxidized to the corresponding ketone, 1-phenylbut-3-yn-1-one. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation as it is a mild oxidizing agent that minimizes over-oxidation.[6][7]
Protocol:
-
In a round-bottom flask, dissolve 1-phenylbut-3-yn-1-ol in anhydrous dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) to the solution in one portion with stirring.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield 1-phenylbut-3-yn-1-one, which can be used in the next step without further purification if of sufficient purity.[8][9]
Step 3: Reductive Amination to Methyl(1-phenylbut-3-yn-1-yl)amine
The ketone is converted to the target secondary amine via reductive amination. This one-pot reaction involves the formation of an intermediate imine from the ketone and methylamine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH3CN).[10][11][12]
Protocol:
-
Dissolve 1-phenylbut-3-yn-1-one in methanol.
-
Add a solution of methylamine (e.g., 40% in water or as a solution in THF/ethanol) and a catalytic amount of acetic acid to adjust the pH to a weakly acidic range (pH 5-6).
-
Stir the mixture at room temperature for about an hour to facilitate imine formation.
-
Slowly add sodium cyanoborohydride (NaBH3CN) in portions to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding water and then basify with an aqueous solution of sodium hydroxide to pH > 10.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, Methyl(1-phenylbut-3-yn-1-yl)amine, can be purified by column chromatography.[13][14]
Step 4: Formation of the Hydrochloride Salt
The final step is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.[15][16][17]
Protocol:
-
Dissolve the purified Methyl(1-phenylbut-3-yn-1-yl)amine in a minimal amount of a dry, non-polar solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous hydrogen chloride in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.
Analytical Characterization
The structure and purity of this compound would be confirmed using a suite of analytical techniques. Below are the expected analytical data.
| Technique | Expected Results |
| ¹H NMR | Phenyl protons (multiplet, ~7.2-7.4 ppm), methine proton (triplet or quartet, ~4.0-4.5 ppm), N-methyl protons (singlet, ~2.3-2.6 ppm), methylene protons (doublet of doublets, ~2.5-2.8 ppm), acetylenic proton (triplet, ~2.0-2.2 ppm), NH proton (broad singlet, variable). |
| ¹³C NMR | Phenyl carbons (~125-140 ppm), alkyne carbons (~70-85 ppm), methine carbon (~50-60 ppm), N-methyl carbon (~30-35 ppm), methylene carbon (~25-35 ppm). |
| Mass Spectrometry (ESI+) | [M+H]⁺ ion corresponding to the free amine (C11H13N) at m/z 159.10. |
| HPLC | A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |
Potential Applications in Drug Discovery
The propargylamine moiety is a privileged scaffold in medicinal chemistry, particularly for targeting enzymes involved in neurological processes.[18][19] The terminal alkyne can act as a covalent warhead for irreversible enzyme inhibition or as a handle for bioconjugation via "click chemistry."
-
Monoamine Oxidase (MAO) Inhibition: Many N-methylpropargylamine derivatives are potent and selective inhibitors of MAO-A or MAO-B, making them valuable for the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[3][20]
-
Histone Deacetylase (HDAC) Inhibition: The propargylamine group has also been incorporated into molecules targeting other enzymes, such as histone deacetylases, which are implicated in cancer and other diseases.
-
Neuromodulatory and Neuroprotective Effects: Beyond enzyme inhibition, propargylamines have been shown to possess neuroprotective and immunomodulatory properties.[18]
The specific biological activity of this compound would need to be determined through in vitro and in vivo studies. However, its structural similarity to known bioactive compounds suggests its potential as a lead compound for the development of novel therapeutics.
Safety and Handling
Specific safety data for this compound is not available. However, based on the safety profiles of similar propargylamine compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[21][22]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[23]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Toxicity: Propargylamines can be toxic and may cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[22]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.
Caption: A typical workflow for the evaluation of a novel compound in drug discovery.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery due to its propargylamine scaffold. While specific experimental data for this compound is limited, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles. The proposed synthetic route is efficient and utilizes common laboratory reagents and techniques. The outlined analytical methods will ensure the structural integrity and purity of the synthesized compound. Further biological evaluation of this molecule could lead to the discovery of novel therapeutic agents.
References
-
Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091–14200. [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. [Link]
-
Clark, J. (2023). oxidation of alcohols. Chemguide. [Link]
-
A walk around A3 Coupling for the synthesis of Propargylamines. (2017). Journal of Pharmacognosy and Phytochemistry. [Link]
-
BYJU'S. (2019, December 7). Oxidation of Alcohols to Aldehydes and Ketones. [Link]
-
Wikipedia contributors. (2024, January 1). Alcohol oxidation. In Wikipedia, The Free Encyclopedia. [Link]
-
Solvent-free synthesis of propargylamines: an overview. (2021). Semantic Scholar. [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017). Semantic Scholar. [Link]
-
L.S.College, Muzaffarpur. (2020, May 23). Oxidation of secondary alcohols to ketones. [Link]
-
Rowles, I., & Thorpe, C. (2017). Reductive aminations by imine reductases: from milligrams to tons. PMC. [Link]
-
Szabo-Scandic. Propargylamine, Hydrochloride Safety Data Sheet. [Link]
-
Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091–14200. [Link]
-
Illustrated Glossary of Organic Chemistry - Reductive amination. (n.d.). UCLA. [Link]
-
Propargylamine: an Important Moiety in Drug Discovery. (2021). ResearchGate. [Link]
-
Fernández-Bach, J., et al. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. [Link]
-
Li, S., et al. (2023). Design, synthesis, and evaluation of N-methyl-propargylamine derivates as isoform-selective monoamine oxidases inhibitors for the treatment of nervous system diseases. Bioorganic Chemistry. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%. [Link]
-
Wikipedia contributors. (2024, January 10). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017). ResearchGate. [Link]
-
What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020, February 3). ResearchGate. [Link]
-
Propargylamine Moiety: A Promising Scaffold in Drug Design. (2024, December 14). Medium. [Link]
-
N-Dealkylation of Amines. (2011). PMC. [Link]
-
Anusree, T. S., & Gopinathan, A. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances. [Link]
-
Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (2000). Indian Journal of Chemistry. [Link]
-
Chem-Impex. Propargylamine. [Link]
-
Wikipedia contributors. (2023, December 14). Propargylamine. In Wikipedia, The Free Encyclopedia. [Link]
-
Converting to the hydrochloric salt for storage? (2008, August 24). Sciencemadness Discussion Board. [Link]
-
PubChem. 1-Phenylbut-3-en-1-ol. [Link]
-
Amine and HCl - salt formation reaction. (2022, June 6). YouTube. [Link]
-
PubChem. 1-Phenylbut-3-yn-1-ol. [Link]
Sources
- 1. phytojournal.com [phytojournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 1-Phenyl-3-buten-1-ol | 936-58-3 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. byjus.com [byjus.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Illustrated Glossary of Organic Chemistry - Reductive amination [chem.ucla.edu]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and evaluation of N-methyl-propargylamine derivates as isoform-selective monoamine oxidases inhibitors for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. fishersci.com [fishersci.com]
- 23. szabo-scandic.com [szabo-scandic.com]
An In-depth Technical Guide to the Potential Biological Activity of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride is a molecule of significant interest owing to its structural features, specifically the presence of a propargylamine moiety. This functional group is a well-established pharmacophore in a variety of biologically active compounds, most notably as irreversible inhibitors of monoamine oxidase (MAO). This technical guide provides a comprehensive overview of the theoretical framework and a practical experimental blueprint for the investigation of the biological activities of this compound. The proposed studies are designed to elucidate its potential as a therapeutic agent, with a primary focus on its interaction with monoamine oxidases and its potential applications in neurodegenerative diseases and oncology.
Introduction: The Propargylamine Moiety as a Privileged Scaffold
The propargylamine functional group is a key structural element in numerous compounds with significant biological activities.[1][2] Its unique chemical reactivity has made it a valuable tool in medicinal chemistry and chemical biology.[1] Propargylamine derivatives, such as the well-known drugs selegiline (l-deprenyl), rasagiline, and pargyline, are utilized in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[2][3] The therapeutic effect of these molecules is primarily attributed to their ability to irreversibly inhibit monoamine oxidase (MAO), a flavoenzyme responsible for the degradation of monoamine neurotransmitters.[4]
This compound incorporates this critical propargylamine scaffold. Its structure suggests a strong potential for interaction with MAO enzymes. This guide will outline a systematic approach to validating this hypothesis and exploring other potential biological activities.
Core Hypothesis: A Potential Monoamine Oxidase Inhibitor
The central hypothesis for the biological activity of this compound is its function as an inhibitor of monoamine oxidase (MAO). MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. The inhibition of these enzymes can lead to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which is beneficial in the treatment of various neurological and psychiatric disorders.
The propargylamine moiety is known to act as a mechanism-based inhibitor of MAO.[4][5] The alkyne group undergoes oxidation by the FAD cofactor of the enzyme, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inhibition.[4]
Structural Analogs and Predicted Activity
Several studies on N-substituted propargylamines have demonstrated potent and selective inhibition of MAO-B.[6][7] The structure of this compound, with its N-methyl group and a phenyl group at the alpha-carbon, shares features with known MAO inhibitors. For instance, deprenyl (selegiline), a selective MAO-B inhibitor, possesses a similar N-methylpropargylamine structure with a phenylisopropyl backbone. The stereochemistry at the alpha-carbon can also significantly influence the inhibitory potency and selectivity.[6]
Proposed Experimental Workflow for Biological Characterization
To systematically investigate the biological activity of this compound, a multi-tiered experimental approach is proposed. This workflow is designed to first establish the primary mechanism of action and then to explore its broader pharmacological profile.
Caption: Proposed experimental workflow for characterizing the biological activity of this compound.
Phase 1: In Vitro Characterization of MAO Inhibition
The initial phase focuses on determining if and how this compound interacts with MAO enzymes.
3.1.1. Experiment: Monoamine Oxidase Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of the compound against both MAO-A and MAO-B.
-
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A suitable substrate for each enzyme, such as kynuramine for MAO-A and benzylamine for MAO-B, which produce a fluorescent or colorimetric product upon oxidation.
-
Assay Principle: The rate of the enzymatic reaction is measured in the presence of varying concentrations of the test compound. The fluorescence or absorbance is monitored over time using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
-
3.1.2. Experiment: Selectivity Profiling
-
Objective: To determine the selectivity of the compound for MAO-A versus MAO-B.
-
Methodology: The selectivity index (SI) is calculated as the ratio of the IC50 value for MAO-A to the IC50 value for MAO-B (SI = IC50(MAO-A) / IC50(MAO-B)). A high SI value indicates selectivity for MAO-B, while a low SI value suggests selectivity for MAO-A.
3.1.3. Experiment: Enzyme Kinetics
-
Objective: To elucidate the mechanism of inhibition (e.g., reversible, irreversible, competitive, non-competitive).
-
Methodology:
-
Pre-incubation Studies: To test for time-dependent inhibition, the enzyme is pre-incubated with the inhibitor for various time intervals before the addition of the substrate. A progressive increase in inhibition with pre-incubation time suggests irreversible inhibition.
-
Dialysis Studies: To confirm irreversible binding, the enzyme-inhibitor complex is dialyzed. If the enzyme activity is not restored after dialysis, it confirms irreversible inhibition.
-
Lineweaver-Burk or Michaelis-Menten Plots: By measuring the reaction rates at different substrate concentrations in the presence and absence of the inhibitor, the type of reversible inhibition can be determined.
-
Phase 2: Cellular Assays
Based on the in vitro findings, cellular assays will be conducted to assess the compound's effects in a biological context.
3.2.1. Experiment: Cytotoxicity Assessment
-
Objective: To determine the toxicity of the compound in relevant cell lines.
-
Methodology:
-
Cell Lines: A panel of cell lines should be used, including neuronal cell lines (e.g., SH-SY5Y) and cancer cell lines, particularly those relevant to the potential therapeutic area (e.g., triple-negative breast cancer or pancreatic cancer cell lines, given the emerging role of propargylamines in oncology).[8]
-
Assay: A standard MTT or MTS assay will be used to measure cell viability after treatment with a range of concentrations of the compound.
-
3.2.2. Experiment: Neuroprotection Assays
-
Objective: To investigate the potential neuroprotective effects of the compound.
-
Methodology:
-
Cell Model: SH-SY5Y neuroblastoma cells are a common model.
-
Induction of Neurotoxicity: Neurotoxicity can be induced by agents such as 6-hydroxydopamine (6-OHDA) or MPP+, which are known to cause oxidative stress and mitochondrial dysfunction, mimicking aspects of Parkinson's disease.
-
Assessment: The neuroprotective effect of the compound is assessed by measuring cell viability, reactive oxygen species (ROS) production, and mitochondrial membrane potential.
-
3.2.3. Experiment: Anticancer Activity Screening
-
Objective: To explore the potential of the compound as an anticancer agent.[8]
-
Methodology:
-
Cell Lines: A panel of cancer cell lines, including those known to be sensitive to MAO inhibitors or other propargylamine-containing drugs.
-
Assays: In addition to cytotoxicity assays, further studies could include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and migration/invasion assays.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical MAO Inhibition Data for this compound
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) |
| Methyl(1-phenylbut-3-yn-1-yl)amine HCl | Experimental | Experimental | Calculated |
| Selegiline (Reference) | ~10 | ~0.1 | ~100 |
| Clorgyline (Reference) | ~0.01 | ~1 | ~0.01 |
Table 2: Hypothetical Cytotoxicity Data (IC50 in µM)
| Cell Line | Methyl(1-phenylbut-3-yn-1-yl)amine HCl | Doxorubicin (Reference) |
| SH-SY5Y | Experimental | Experimental |
| MDA-MB-231 | Experimental | Experimental |
| PANC-1 | Experimental | Experimental |
Proposed Signaling Pathway Involvement
Based on its potential as an MAO inhibitor, this compound is predicted to modulate monoaminergic signaling pathways.
Caption: Proposed mechanism of action of this compound in the central nervous system.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the initial investigation of the biological activity of this compound. The proposed experiments are designed to systematically evaluate its potential as a monoamine oxidase inhibitor, a neuroprotective agent, and an anticancer compound. Positive results from these studies would warrant further investigation, including in vivo studies in animal models of relevant diseases and detailed pharmacokinetic and toxicological profiling. The structural features of this compound hold significant promise, and a thorough investigation as outlined here will be crucial in determining its therapeutic potential.
References
- Finberg, J. P., et al. (1981). Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors. Journal of medicinal chemistry, 24(11), 1084-1088.
- Yu, P. H. (1991). Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to quaternary salts. Biochemical pharmacology, 41(2), 239-246.
- Yu, P. H., et al. (1986). Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity. Journal of neurochemistry, 47(5), 1463-1469.
- Carneiro, A., & Matos, M. J. (2020). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry, 12(1), 71-89.
- Ramsay, R. R. (2017). Parameters for Irreversible Inactivation of Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 1572, 1-14.
- Benek, O., et al. (2015). Propargylamine-derived multitarget-directed ligands: Fighting Alzheimer's disease with monoamine oxidase inhibitors. Current pharmaceutical design, 21(27), 3925-3943.
- Martinez-Amezaga, M., et al. (2020). Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Organic & Biomolecular Chemistry, 18(13), 2475-2485.
- Ghosh, S., & Jana, S. (2021). Solvent-free synthesis of propargylamines: an overview. RSC advances, 11(34), 20958-20976.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to quaternary salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Introduction: Navigating the Data Landscape for a Novel Amine Hydrochloride
An In-depth Technical Guide to the Solubility Profile of Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This situation is common in the early stages of research. To provide a robust and scientifically grounded guide, we will therefore employ a dual strategy. First, we will define the core physicochemical properties of the target compound. Second, and more extensively, we will use a well-characterized structural analog, Selegiline Hydrochloride (also known as (R)-(-)-Deprenyl hydrochloride), to illustrate the principles, experimental methodologies, and critical factors that govern the solubility of this class of molecules.[3] Selegiline, a selective monoamine oxidase-B (MAO-B) inhibitor, shares key structural motifs with our target compound, making it an excellent surrogate for this technical exploration.
This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into determining and interpreting the solubility of amine hydrochlorides.
Part 1: Physicochemical Profile and the Rationale for Salt Formation
Target Compound: this compound
-
Molecular Formula: C₁₁H₁₄ClN[2]
-
Molecular Weight: 195.69 g/mol [2]
-
Chemical Structure: A secondary amine featuring a phenyl and a butynyl group attached to the alpha-carbon, supplied as a hydrochloride salt.
-
Significance of Hydrochloride Form: Amines are often formulated as hydrochloride salts to enhance their stability and, most importantly, to dramatically increase their aqueous solubility.[4] The salt form exists as an ionic species that can readily interact with polar solvents like water, a principle fundamental to its behavior in solution.[5]
Model Compound: Selegiline Hydrochloride
-
Molecular Formula: C₁₃H₁₈ClN
-
Molecular Weight: 223.74 g/mol [6]
-
Physicochemical Properties: Selegiline hydrochloride is a white to near-white crystalline powder.[3][7] The free base is highly lipophilic (Log P ≈ 2.7-3.1), a property that would typically suggest poor water solubility.[3] However, as the hydrochloride salt, it is described as freely soluble in water, methanol, and chloroform .[3]
This stark contrast between the free base's lipophilicity and the salt's aqueous solubility underscores the critical role of salt formation in pharmaceutical development.[8]
Part 2: Core Principles Governing Amine Hydrochloride Solubility
The solubility of an ionizable compound like this compound is not a single value but a function of its environment. Understanding the interplay of these factors is essential for experimental design and data interpretation.
The Dominant Influence of pH
For any amine salt, pH is the most critical variable controlling aqueous solubility.[9] The solubility is dictated by the equilibrium between the highly soluble ionized form (the ammonium cation) and the less soluble unionized free base. This relationship is described by the Henderson-Hasselbalch equation.
The pKa of Selegiline is approximately 7.5.[10]
-
At pH values below the pKa: The compound is predominantly in its protonated (ionized) form, leading to higher solubility.
-
At pH values above the pKa: The equilibrium shifts toward the un-ionized free base, which is significantly less soluble and may precipitate from the solution.[11]
This explains the observation of a low solubility value for Selegiline of 18.2 µg/mL at pH 7.4, a pH very close to its pKa.[12] This value likely represents the intrinsic solubility of the free base, not the solubility of the salt form in acidic conditions. A complete pH-solubility profile is therefore mandatory for proper characterization.
Caption: pH effect on the solubility of a basic amine salt.
Temperature Dependence
The dissolution of most solid solutes is an endothermic process, meaning solubility tends to increase with temperature.[5] For pharmaceutical applications, solubility is typically determined at physiologically relevant temperatures (e.g., 37°C) and under storage conditions (e.g., 4°C or room temperature) to assess both biopharmaceutical performance and physical stability.[13]
The Common Ion Effect
The presence of a common ion in the solvent can reduce the solubility of a salt.[14] For this compound, dissolving it in a medium that already contains chloride ions (such as saline or simulated gastric fluid with NaCl) will suppress its solubility.[14] This is a critical consideration for the development of intravenous formulations and for predicting behavior in the gastrointestinal tract.
Part 3: Standardized Protocols for Solubility Determination
Accurate and reproducible solubility data relies on robust experimental design. The two primary methods employed are for determining thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
The saturation shake-flask method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[14][15] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.
-
Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., purified water, 0.1 N HCl, and phosphate buffers at pH 4.5, 6.8, and 7.4). Ensure enough solid is present to maintain a saturated solution.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C). The system should be agitated for a period sufficient to reach equilibrium (typically 24 to 72 hours).
-
Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. Separate the undissolved solid from the solution via centrifugation followed by careful removal of the supernatant, or by filtration.
-
Expert Insight: When using filtration, select a filter material (e.g., PTFE) that exhibits low drug binding. It is crucial to pre-rinse the filter with the solution to saturate any binding sites before collecting the final sample.[15]
-
-
Analysis: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. HPLC is superior to direct spectroscopy as it can separate the parent compound from any impurities or degradants.[14]
-
Verification: After the experiment, the pH of the remaining solution should be measured to ensure it has not shifted, and the residual solid should be analyzed (e.g., by XRPD) to check for any solid-state phase transformations.[14][16]
Sources
- 1. 1251924-31-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound; [abichem.com]
- 3. Selegiline - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Selegiline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Selegiline HCl | CAS#:14611-52-0 | Chemsrc [chemsrc.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. uspharmacist.com [uspharmacist.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Selegiline Hydrochloride | C13H18ClN | CID 26758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. solubility experimental methods.pptx [slideshare.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
"spectroscopic data for Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride (NMR, IR, MS)"
A Predictive Spectroscopic Guide to Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride
Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of this compound. As experimental spectral data for this specific compound is not publicly available, this document leverages first principles of spectroscopy and data from analogous structures to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies, predicted data, and their scientific rationale are presented to serve as a robust reference for researchers in synthesis, characterization, and drug development.
Introduction and Structural Analysis
This compound is a chiral secondary amine featuring several key structural motifs that define its spectroscopic fingerprint. An effective characterization relies on understanding the contribution of each component:
-
Monosubstituted Phenyl Group: Provides characteristic signals in aromatic regions of NMR and distinct C-H and C=C vibrations in IR.
-
Chiral Benzylic Methine (C1): The proton at this position is a crucial diagnostic tool in ¹H NMR, coupled to adjacent protons.
-
Secondary N-Methylamine Hydrochloride: The protonated amine introduces a characteristic N-H⁺ stretch in the IR spectrum. The N-methyl group offers a sharp singlet in the ¹H NMR spectrum.
-
Propargyl Chain with a Terminal Alkyne: The terminal alkyne C-H and C≡C bonds yield highly specific signals in both NMR and IR spectroscopy.
This guide will systematically deconstruct the molecule to predict its signature in ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, we predict the following features.
Experimental Rationale and Protocol
The choice of solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are ideal for hydrochloride salts, as they readily dissolve the sample and allow for the observation of exchangeable protons like the N-H⁺. Deuterated chloroform (CDCl₃) may also be used, but solubility can be limited.
Step-by-Step NMR Acquisition Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain a ¹H spectrum with a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak.
NMR Analysis Workflow
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted ¹H NMR Spectrum
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |
| Phenyl (Ar-H) | 7.30 - 7.50 | Multiplet (m) | 5H | Standard chemical shift for monosubstituted benzene ring protons. |
| N-H⁺ | 9.0 - 10.0 | Broad Singlet (br s) | 1H | The ammonium proton is deshielded, acidic, and often broadened by quadrupole effects and exchange. |
| Methine (CH -Ph) | 4.5 - 4.8 | Triplet (t) or dd | 1H | Benzylic proton, deshielded by the phenyl group and nitrogen. Coupled to the adjacent CH₂ group. |
| Methylene (-CH₂ -C≡) | 2.8 - 3.1 | Multiplet (m) | 2H | Propargylic protons, coupled to both the methine proton and the terminal alkyne proton. |
| N-Methyl (N-CH₃ ) | 2.6 - 2.9 | Singlet (s) | 3H | Methyl group attached to nitrogen. Appears as a sharp singlet. |
| Alkyne (≡C-H ) | 2.2 - 2.4 | Triplet (t) | 1H | Terminal alkyne proton, coupled to the adjacent CH₂ group (⁴J coupling). |
Predicted ¹³C NMR Spectrum
| Carbon(s) | Predicted δ (ppm) | Rationale |
| Phenyl (ipso-C) | 135 - 140 | Quaternary carbon attached to the aliphatic chain. |
| Phenyl (ortho, meta, para) | 125 - 130 | Aromatic carbons, typically 3-4 distinct signals. |
| Alkyne (C ≡CH) | 80 - 85 | Deshielded alkyne carbon. |
| Alkyne (C≡C H) | 70 - 75 | Shielded terminal alkyne carbon. |
| Methine (C H-Ph) | 55 - 60 | Benzylic carbon attached to nitrogen. |
| N-Methyl (N-C H₃) | 30 - 35 | Aliphatic carbon attached to nitrogen. |
| Methylene (-C H₂-C≡) | 25 - 30 | Propargylic carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The hydrochloride salt form is expected to show a prominent and diagnostic ammonium stretch.
Experimental Rationale and Protocol
Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation. The traditional KBr pellet method is also suitable.
Step-by-Step ATR-IR Acquisition Protocol:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after the measurement.
IR Analysis Workflow
Caption: Workflow for ATR-IR Spectroscopic Analysis.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3300 | ≡C-H Stretch | Strong, Sharp | Diagnostic for a terminal alkyne. |
| 3050 - 3100 | C-H Aromatic Stretch | Medium | Phenyl C-H bonds. |
| 2800 - 3000 | C-H Aliphatic Stretch | Medium | CH, CH₂, and CH₃ groups. |
| 2400 - 2700 | N-H⁺ Stretch | Strong, Broad | Key indicator of a secondary amine salt. Often a broad, bumpy absorption. |
| ~2120 | C≡C Stretch | Weak-Medium, Sharp | Diagnostic for a terminal alkyne C≡C bond. |
| 1450 - 1600 | C=C Aromatic Stretch | Medium-Strong | Benzene ring skeletal vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, salt-like compounds, and would be the method of choice.
Experimental Rationale and Protocol
The analysis would be performed on the free base of the compound. The ESI-MS spectrum will show the protonated molecule, [M+H]⁺.
Step-by-Step ESI-MS Acquisition Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 μg/mL) of the compound in a suitable solvent mixture like methanol/water or acetonitrile/water, often with a trace amount of formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: Analyze the resulting ions in a mass analyzer (e.g., Quadrupole, Time-of-Flight). Acquire spectra in positive ion mode.
-
Data Analysis: Identify the m/z value for the protonated molecular ion [M+H]⁺ and major fragment ions.
MS Analysis Workflow
Caption: Workflow for ESI-Mass Spectrometry Analysis.
Predicted Mass Spectrum and Fragmentation
The molecular formula of the free base is C₁₁H₁₃N, with a monoisotopic mass of 159.1048 Da.
| Predicted m/z | Ion Formula | Rationale |
| 160.1126 | [C₁₁H₁₄N]⁺ | [M+H]⁺: The protonated molecular ion (base peak). |
| 144.0811 | [C₁₀H₁₀N]⁺ | Loss of the N-methyl group as methane ([M+H - CH₄]⁺). |
| 104.0500 | [C₈H₈]⁺ | Benzylic Cleavage: Cleavage of the C1-C2 bond to form a stable tropylium-like ion or styrene radical cation. This is a very common and expected fragmentation pathway. |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion, a common fragment from compounds containing a benzyl group. |
Conclusion
The structural features of this compound give rise to a predictable and highly diagnostic spectroscopic fingerprint. Key identifying features would include the broad N-H⁺ stretch in the IR, the unique set of signals for the phenyl, N-methyl, and terminal alkyne groups in the NMR spectra, and a prominent molecular ion with characteristic benzylic fragmentation in the mass spectrum. This predictive guide serves as a foundational tool for any researcher working on the synthesis or analysis of this molecule, enabling them to anticipate and interpret experimental results effectively.
References
Note: As no direct literature exists for the target compound, these references provide foundational information on spectroscopic interpretation and data for analogous structures.
-
PubChem. Compound Summary for CID 12943342, 1-phenylbut-3-yn-1-amine hydrochloride. National Center for Biotechnology Information. [Link]
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]
-
NIST. Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Doc Brown's Chemistry. 1H proton NMR spectrum of methylamine.[Link]
In Silico Prediction of Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride, a small molecule with limited publicly available biological data. Recognizing the challenges of characterizing novel chemical entities, this document outlines a scientifically rigorous, hypothesis-driven workflow. We will explore the rationale behind target identification based on structural analogy, followed by detailed protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate early-stage drug discovery.
Introduction: The Challenge of Novel Compound Characterization
The journey of a novel chemical entity from discovery to a potential therapeutic agent is long, arduous, and fraught with high attrition rates.[1][2] Computational, or in silico, methods have become indispensable in modern drug discovery, offering a cost-effective and time-efficient means to prioritize candidates, predict their biological activities, and identify potential liabilities before committing to expensive and time-consuming experimental validation.[3]
This guide focuses on a specific small molecule, this compound. A survey of publicly available information reveals its basic chemical properties but a lack of data on its biological targets and bioactivity. In such cases, a structured in silico approach is invaluable for generating testable hypotheses and guiding further research.
Our investigation will be predicated on a key structural feature of the molecule: the phenylalkylamine scaffold. This moiety is present in numerous bioactive compounds, suggesting potential interactions with a range of biological targets.
Hypothesis-Driven Target Identification
The initial and most critical step in predicting the bioactivity of a novel compound is the identification of its potential biological targets.[4][5] Given the absence of direct data for this compound, we will employ a hypothesis-driven approach based on structural similarity to known bioactive molecules.
The Phenylalkylamine Scaffold: A Privileged Structure
The phenylalkylamine core is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of protein targets.[6] Notably, this scaffold is a cornerstone for many centrally acting agents, including inhibitors of monoamine transporters (dopamine, serotonin, and norepinephrine) and monoamine oxidases (MAO).[7][8][9] The presence of the methylamine group in our query molecule further strengthens the hypothesis of its potential interaction with monoamine-related targets.
Monoamine Oxidase B (MAO-B) as a Plausible Hypothetical Target
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[9] Overactivity of MAO-B has been implicated in neurodegenerative disorders such as Parkinson's disease.[9] Consequently, MAO-B inhibitors are an important class of therapeutics.[4][10] The butynylamine moiety, in particular, is a known feature in some MAO inhibitors. This structural and functional rationale makes MAO-B an excellent and scientifically plausible hypothetical target for our in silico investigation of this compound.
In Silico Target Identification Workflow
While we have selected MAO-B based on chemical intuition, a broader, unbiased search for potential targets can be conducted using several computational methods:
-
Reverse Docking: This technique involves docking a single ligand against a large library of protein structures to identify potential binding partners.[8][11] Web servers like ReverseDock facilitate this process.[8][11]
-
Pharmacophore-Based Screening: A pharmacophore model represents the essential 3D arrangement of chemical features necessary for biological activity. This model can be used to screen databases of known protein targets to find those that can accommodate the ligand.[9]
-
Chemical Similarity Searching: Databases such as ChEMBL and BindingDB can be searched for compounds structurally similar to our query molecule to identify their known biological targets.[7][12][13][14][15]
The following diagram illustrates a general workflow for in silico target identification:
Molecular Docking: Simulating the Ligand-Target Interaction
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding affinity or score.[16]
Detailed Protocol for Molecular Docking with AutoDock Vina
This protocol outlines the steps for docking this compound to human MAO-B using AutoDock Vina, a widely used open-source docking program.
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of human MAO-B from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2V5Z.
-
Clean the Protein Structure: Remove water molecules, co-factors (unless essential for binding), and any co-crystallized ligands from the PDB file. This can be done using molecular visualization software such as PyMOL or UCSF Chimera.
-
Add Hydrogens and Charges: Add polar hydrogens and compute Gasteiger charges for the protein atoms. This is a crucial step for accurate electrostatic interaction calculations. AutoDock Tools (ADT) provides a graphical user interface for this purpose.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
Step 2: Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of Methyl(1-phenylbut-3-yn-1-yl)amine can be generated from its SMILES string (CN(C(C#CC)C1=CC=CC=C1)C) using software like Avogadro or online tools.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.
-
Set Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking. This is typically done automatically by ADT.
-
Save as PDBQT: Save the prepared ligand structure in the PDBQT file format.
Step 3: Grid Box Definition
-
Define the Binding Site: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. For a known target, the grid box should encompass the active site. This can be determined from the position of a co-crystallized ligand or from literature.
-
Set Grid Parameters: In ADT, visually adjust the center and dimensions of the grid box to cover the entire binding pocket.
Step 4: Running AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., config.txt) specifying the paths to the protein and ligand PDBQT files, the grid box center and size coordinates, and the output file name.
-
Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input.
Step 5: Analysis of Results
-
Binding Affinity: Vina will output a series of binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol. More negative values indicate stronger binding.
-
Visualization: Visualize the predicted binding poses in the context of the protein's active site using PyMOL or UCSF Chimera. Analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
The following diagram illustrates the molecular docking workflow:
Interpreting Docking Results
A favorable docking score (e.g., -8 to -12 kcal/mol) suggests a potentially strong interaction. However, it is crucial to visually inspect the binding pose to ensure that the predicted interactions are chemically sensible and consistent with the known pharmacology of the target.
| Parameter | Description | Favorable Value |
| Binding Affinity | Estimated free energy of binding. | More negative (e.g., < -7.0 kcal/mol) |
| RMSD | Root-mean-square deviation between predicted poses. | Low RMSD cluster suggests a well-defined binding mode. |
| Intermolecular Interactions | Hydrogen bonds, hydrophobic contacts, pi-pi stacking, etc. | Presence of key interactions with active site residues. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[17] A robust QSAR model can be used to predict the activity of novel compounds and guide lead optimization.
Protocol for Building a QSAR Model
This protocol outlines the general steps for developing a QSAR model for MAO-B inhibitors.
Step 1: Data Collection and Curation
-
Assemble a Dataset: Collect a dataset of compounds with experimentally determined inhibitory activity against MAO-B (e.g., IC50 or Ki values). Databases like ChEMBL and BindingDB are excellent sources for this data.[7][12][13][14][15][18][19][20][21]
-
Data Curation: Standardize the chemical structures and convert the biological activity data to a consistent format (e.g., pIC50 = -log(IC50)). Remove any duplicates or compounds with ambiguous activity values.
Step 2: Molecular Descriptor Calculation
-
Calculate Descriptors: For each compound in the dataset, calculate a set of numerical descriptors that encode its structural and physicochemical properties. These can include 1D, 2D, and 3D descriptors.
-
Descriptor Software: A variety of software can be used for this purpose, including open-source tools like RDKit and commercial packages like Dragon.[22][23] Online servers like ChemDes are also available.
Step 3: Dataset Splitting
-
Training and Test Sets: Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive performance on unseen data.
Step 4: Model Building and Validation
-
Algorithm Selection: Choose a suitable machine learning algorithm to build the QSAR model. Common choices include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest.
-
Model Training: Train the model using the training set.
-
Internal Validation: Use techniques like cross-validation on the training set to assess the model's robustness and prevent overfitting.
-
External Validation: Evaluate the model's predictive power on the external test set.
Step 5: Model Application
-
Predict Activity: Use the validated QSAR model to predict the MAO-B inhibitory activity of this compound.
The following diagram illustrates the QSAR modeling workflow:
QSAR Model Performance Metrics
The quality of a QSAR model is assessed using several statistical metrics:
| Metric | Description | Acceptable Value |
| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 for the training set |
| Q² (Cross-validated R²) | A measure of the model's predictive ability obtained through cross-validation. | > 0.5 |
| R²_pred (External R²) | R² for the external test set. | > 0.6 |
ADMET Prediction: Assessing Drug-Likeness
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for identifying potential liabilities early in the drug discovery process.
SwissADME for Rapid ADMET Profiling
SwissADME is a free and user-friendly web server that provides a comprehensive ADMET profile for a given small molecule.[3]
Protocol for SwissADME:
-
Access the Web Server: Navigate to the SwissADME website.
-
Input the Molecule: Enter the SMILES string of this compound into the input field.
-
Run the Prediction: Execute the prediction.
-
Analyze the Results: SwissADME provides a wealth of information, including:
-
Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA), etc.
-
Lipophilicity: Multiple predictors for octanol-water partition coefficient.
-
Water Solubility: Predicted solubility in water.
-
Pharmacokinetics: Predictions of gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.
-
Drug-likeness: Evaluation based on several established rules (e.g., Lipinski's rule of five).
-
Medicinal Chemistry: Alerts for potential toxic or metabolically unstable fragments.
-
Key ADMET Parameters to Consider
| Parameter | Importance | Favorable Range |
| Lipinski's Rule of Five | Predicts oral bioavailability. | 0 violations |
| Blood-Brain Barrier (BBB) Permeability | Essential for CNS-acting drugs. | "Yes" for CNS targets |
| CYP450 Inhibition | Potential for drug-drug interactions. | "No" for major isoforms |
| Synthetic Accessibility | Ease of chemical synthesis. | Lower score is better |
Conclusion: Synthesizing In Silico Evidence
This technical guide has presented a comprehensive in silico workflow for predicting the bioactivity of this compound, a compound with limited available data. By leveraging structural analogy, we hypothesized that Monoamine Oxidase B is a plausible biological target. We then detailed the protocols for molecular docking, QSAR modeling, and ADMET prediction to investigate this hypothesis.
The results from these computational studies provide a multi-faceted view of the compound's potential biological activity and drug-like properties. Favorable docking scores, predicted activity from a robust QSAR model, and a promising ADMET profile would strongly support the prioritization of this compound for experimental validation. Conversely, poor results in any of these areas would raise red flags and might suggest deprioritization or chemical modification.
It is imperative to remember that in silico predictions are not a substitute for experimental validation. However, when applied rigorously and interpreted with scientific expertise, they are powerful tools for accelerating drug discovery, reducing costs, and ultimately increasing the probability of success in bringing new therapeutics to the clinic.
References
-
Taylor & Francis. (n.d.). Phenylalkylamine – Knowledge and References. Retrieved from [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. Retrieved from [Link]
-
Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]
-
BindingDB. (n.d.). BindingDB Home. Retrieved from [Link]
-
ReverseDock. (n.d.). ReverseDock. Retrieved from [Link]
-
Yang, Y., et al. (2023). Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification. International Journal of Biological Macromolecules, 126158. Retrieved from [Link]
-
Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]
-
Neurosnap. (n.d.). Use Mordred Molecular Descriptor Calculator Online. Retrieved from [Link]
-
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. Retrieved from [Link]
- DiMasi, J. A., Grabowski, H. G., & Hansen, R. W. (2016). Innovation in the pharmaceutical industry: New estimates of R&D costs. Journal of Health Economics, 47, 20-33.
-
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. In Computational Drug Discovery (pp. 273-309). Humana, New York, NY. Retrieved from [Link]
- Wang, R., et al. (2021). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega.
- Daina, A., & Zoete, V. (2017). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 12(11), 843-847.
- Paul, S. M., et al. (2010). How to improve R&D productivity: the pharmaceutical industry's grand challenge. Nature Reviews Drug Discovery, 9(3), 203-214.
-
CBDD Group. (n.d.). ChemDes | Chemical Descriptors Calculator. Retrieved from [Link]
-
Carradori, S., et al. (2020). Design of Novel Monoamine oxidase-B Inhibitors Based on Piperine Scaffold: Structure-activity-toxicity, Drug-Likeness and Efflux Transport Studies. PubMed. Retrieved from [Link]
-
Liu, T., et al. (2007). BindingDB: a web-accessible database of experimentally determined protein–ligand binding affinities. Nucleic Acids Research, 35(suppl_1), D198-D201. Retrieved from [Link]
-
Koch, F., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Nucleic Acids Research, 51(W1), W369-W375. Retrieved from [Link]
-
Forli, S., et al. (2016). Computational protein–ligand docking and virtual screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). E-Dragon Software. Retrieved from [Link]
-
ResearchGate. (n.d.). In-Silico ADMET predictions using SwissADME and PreADMET software. Retrieved from [Link]
-
Database Commons. (2015, October 5). BindingDB. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]
-
CRAN. (2024, March 27). QSAR Workflow. Retrieved from [Link]
-
Gaulton, A., et al. (2014). The ChEMBL bioactivity database: an update. Nucleic Acids Research, 42(D1), D1083-D1090. Retrieved from [Link]
-
Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link]
-
Dr Jyoti Bala. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. Retrieved from [Link]
-
J's Blog. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling. Retrieved from [Link]
-
Wikipedia. (n.d.). ChEMBL. Retrieved from [Link]
-
ProteinIQ. (n.d.). Molecular descriptors calculator. Retrieved from [Link]
-
Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. Retrieved from [Link]
-
The Scripps Research Institute. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]
-
International Journal of Science and Research Methodology. (2025, January 7). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Characteristics of Secondary Metabolites Found in Glycyrrhiza glabra. Retrieved from [Link]
-
CCDC. (n.d.). Ligand-Based Virtual Screening. Retrieved from [Link]
-
MultiDock Screening Tool. (2022, July 8). MultiDock Screening Tool - Reverse docking demonstration [Video]. YouTube. Retrieved from [Link]
-
Protein-Ligand Binding Database. (n.d.). PLBD. Retrieved from [Link]
-
Journal of Cheminformatics. (2018). An automated framework for QSAR model building. Retrieved from [Link]
-
Talete srl. (n.d.). Dragon - Molecular descriptors calculation. Retrieved from [Link]
-
Manipal Schrödinger Centre Molecular simulation. (2020, October 13). Demonstration-7 Pharmacophore model generation and screening [Video]. YouTube. Retrieved from [Link]
-
Database Commons. (n.d.). ChEMBL. Retrieved from [Link]
-
UCSD Library. (n.d.). BindingDB: Measured Binding Data for Protein-Ligand and Other Molecular Systems. Retrieved from [Link]
-
Oxford Academic. (2023, November 2). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Retrieved from [Link]
-
EMBL-EBI. (2021, May 12). A guide to exploring drug like compounds and their biological targets using ChEMBL [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Structural Model for Phenylalkylamine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 3. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A scaffold hopping approach to identify novel monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification and affinity labeling of very high affinity binding sites for the phenylalkylamine series of Ca+ channel blockers in the Drosophila nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modafinil - Wikipedia [en.wikipedia.org]
- 13. 1-Methyl-3-phenylpropylamine | C10H15N | CID 31160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Seeking the exclusive binding region of phenylalkylamine derivatives on human T‐type calcium channels via homology modeling and molecular dynamics simulation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-Methyl-3-phenylbutan-1-amine | C11H17N | CID 12241886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design of novel monoamine oxidase-B inhibitors based on piperine scaffold: Structure-activity-toxicity, drug-likeness and efflux transport studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oneirogen - Wikipedia [en.wikipedia.org]
- 20. In vivo bioactivity and biodistribution of chemotactic peptide analogs in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mass Spectrometry Guided Discovery and Design of Novel Asperphenamate Analogs From Penicillium astrolabium Reveals an Extraordinary NRPS Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bioisosteric analogs of MDMA: improving the pharmacological profile? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride: A Guide for Researchers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride (MPBH). This document details the synthesis, characterization, and potential biological applications of this propargylamine derivative, with a focus on its prospective role as a monoamine oxidase (MAO) inhibitor. The protocols provided herein are designed to be self-validating and are grounded in established scientific principles.
Introduction: The Significance of the Propargylamine Moiety
Propargylamines are a class of organic compounds characterized by an amino group attached to a propargyl group. This structural motif is of significant interest in medicinal chemistry due to its presence in several biologically active molecules.[1] Notably, derivatives of N-methylpropargylamine, such as selegiline and rasagiline, are potent, irreversible inhibitors of monoamine oxidase B (MAO-B) and are used in the treatment of Parkinson's disease.[1] The triple bond in the propargylamine structure is crucial for the mechanism-based inactivation of the flavin cofactor in MAO enzymes.[2]
This compound is a specific analog within this class. Its structure, featuring a phenyl group and a terminal alkyne, suggests its potential as a selective MAO inhibitor. These application notes will explore this hypothesis through detailed experimental protocols.
Synthesis of this compound via A³ Coupling
A robust and efficient method for the synthesis of propargylamines is the three-component A³ coupling reaction, which involves an aldehyde, an alkyne, and an amine.[3][4] This one-pot synthesis is atom-economical and often proceeds under mild conditions.[4]
Reaction Principle
The A³ coupling reaction for the synthesis of Methyl(1-phenylbut-3-yn-1-yl)amine involves the condensation of benzaldehyde, propargyl bromide (as the alkyne source), and methylamine. A copper(I) salt is typically used as a catalyst.[5] The proposed mechanism involves the formation of a copper acetylide and an iminium ion, which then react to form the propargylamine.[4]
Experimental Protocol
Materials:
-
Benzaldehyde (freshly distilled)
-
Propargyl bromide (80% in toluene)
-
Methylamine (40% in water)
-
Copper(I) iodide (CuI)
-
Toluene (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1 M in diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of benzaldehyde (1.0 eq) in toluene (5 mL) in a round-bottom flask, add methylamine (1.2 eq) at room temperature.
-
Stir the mixture for 30 minutes to allow for imine formation.
-
Add propargyl bromide (1.1 eq) and copper(I) iodide (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude free base.
-
Dissolve the crude product in a minimal amount of diethyl ether and cool to 0°C.
-
Add 1 M HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Cytotoxicity Assessment
It is crucial to evaluate the cytotoxic potential of any new compound intended for therapeutic use. Propargylamines have shown selective cytotoxicity against certain cancer cell lines, such as neuroblastoma. [6]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) [6]* Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Safety and Handling
Propargylamine hydrochlorides should be handled with care. [7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [8]* Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. [7]* Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. [8]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [9]
Conclusion
This compound is a promising compound for investigation as a potential MAO inhibitor. The protocols outlined in these application notes provide a comprehensive framework for its synthesis, characterization, and biological evaluation. Researchers are encouraged to adapt and optimize these protocols as needed for their specific experimental goals.
References
- Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity. PubMed.
- Propargylamine, Hydrochloride. Szabo-Scandic.
- Synthesis of propargylamine mycophenolate analogues and their selective cytotoxic activity towards neuroblastoma SH-SY5Y cell line. PubMed.
- Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%. Cole-Parmer.
- Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to Qu
- Design, synthesis, and evaluation of N-methyl-propargylamine derivates as isoform-selective monoamine oxidases inhibitors for the treatment of nervous system diseases. PubMed.
- SC-219652 - Propargylamine Hydrochloride - SAFETY D
- Three-component coupling for the synthesis of propargylamine and its mechanism.
- A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry.
- 3.1: A3 Coupling Reaction. Chemistry LibreTexts.
- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- SAFETY D
- Cytotoxicity, cytoprotection and neurotoxicity of novel deprenyl-related propargylamines, stable nitroxide free radicals, in vitro and in vivo. PubMed.
- A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry.
- Propargylamine derivatives as MAO-B selective inhibitors.
- SAFETY D
- Propargylamine inactivators of MAO. (A) General structure of a...
- Mechanochemical Cu(ii) complexes and propargylamine synthetic adventures. RSC Publishing.
- Green Chemistry.
- Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PubMed Central.
- N-METHYLPROPARGYLAMINE(35161-71-8) 1H NMR spectrum. ChemicalBook.
- N-Methylpropargylamine - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- Solvent-free synthesis of propargylamines: an overview. Semantic Scholar.
- Metal-free multicomponent approach for the synthesis of propargylamine: a review. PMC.
- Mass Spectrometry: Fragment
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0264473). NP-MRD.
- Mass Spectrometry: Fragment
- Mass Spectrometry Fragment
- Methamphetamine Via Reductive Amination of Phenyl-2-Propanone | PDF. Scribd.
- NK Cytotoxicity and Alloreactivity Against Neuroblastoma Cell Lines in Vitro: Comparison of Europium Fluorometry Assay and Quantific
- Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube.
- Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed.
- Antagonism of cytotoxic chemotherapy in neuroblastoma cell lines by 13-cis-retinoic acid is mediated by the anti-apoptotic Bcl-2 family proteins. NIH.
- Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles...
- Cytotoxic activity against human neuroblastoma and melanoma cells mediated by IgM antibodies derived from peripheral blood of healthy donors. PubMed.
Sources
- 1. Design, synthesis, and evaluation of N-methyl-propargylamine derivates as isoform-selective monoamine oxidases inhibitors for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of propargylamine mycophenolate analogues and their selective cytotoxic activity towards neuroblastoma SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.be [fishersci.be]
Application Notes and Protocols for Antimicrobial Assays of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride
Introduction: The Rationale for Investigating Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride as a Novel Antimicrobial Agent
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Propargylamines, a class of organic compounds characterized by an amino group attached to a propargyl moiety, are versatile building blocks in medicinal chemistry.[1][2][3][4][5] Their structural features allow for diverse substitutions, making them attractive candidates for generating libraries of compounds with potential biological activities. This compound is one such propargylamine derivative. While specific antimicrobial data for this compound is not yet prevalent in public literature, its chemical structure, featuring both a secondary amine and a phenyl group, suggests a potential for antimicrobial efficacy. It is known that alkyl amines can exhibit broad-spectrum antimicrobial effects, often by disrupting the microbial cell membrane.[6][7][8] This document provides a comprehensive guide for researchers to systematically evaluate the antimicrobial properties of this compound through a series of established in vitro assays.
These protocols are designed to be robust and are grounded in methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and comparable data.[9][10][11][12][13][14][15][16]
Hypothesized Mechanism of Action
Based on the structural characteristics of amine-containing compounds, a plausible antimicrobial mechanism of action for this compound involves the disruption of bacterial cell membrane integrity. The amine group can become protonated, leading to a cationic amphiphilic structure that can interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction could lead to membrane disorganization, increased permeability, leakage of intracellular contents, and ultimately, cell death.[6][7]
Part 1: Initial Screening for Antimicrobial Activity
The initial phase of assessment involves determining if this compound exhibits any antimicrobial activity and, if so, at what concentration. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard for this purpose.[17][18][19][20][21]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19][22]
Experimental Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Inoculate the colonies into a tube containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).[17]
-
Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]
-
Dilute this standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[22]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth medium.[17][23] The concentration range should be selected based on the expected potency of the compound; a broad range (e.g., 256 µg/mL to 0.5 µg/mL) is recommended for initial screening.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.[17][22]
-
Include the following controls on each plate:
-
Positive Control: Bacteria with no compound to ensure organism viability.[17]
-
Negative Control (Sterility Control): Broth medium only to check for contamination.[18][22]
-
Solvent Control: Bacteria with the highest concentration of the solvent used to dissolve the compound to rule out any inhibitory effects of the solvent itself.
-
-
Seal the plate and incubate at 35-37°C for 16-20 hours in an ambient air incubator.[17][24]
-
-
Determination of MIC:
Data Presentation:
Summarize the MIC data in a structured table for clear comparison.
| Test Microorganism | Gram Stain | MIC of this compound (µg/mL) | Positive Control (Standard Antibiotic) MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Vancomycin | |
| Enterococcus faecalis ATCC 29212 | Gram-positive | Ampicillin | |
| Escherichia coli ATCC 25922 | Gram-negative | Ciprofloxacin | |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Gentamicin | |
| Candida albicans ATCC 90028 | Fungi (Yeast) | Fluconazole |
Workflow Diagram:
Caption: Workflow for the Broth Microdilution Assay.
Part 2: Qualitative Assessment of Antimicrobial Activity
The agar well diffusion assay provides a qualitative measure of antimicrobial activity and can be a useful secondary screening method.
Agar Well Diffusion Assay
This method involves placing the test compound in a well made in an agar plate that has been inoculated with a test microorganism. A zone of inhibition around the well indicates antimicrobial activity.[26][27][28][29]
Experimental Protocol:
-
Preparation of Inoculated Plates:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described for the broth microdilution assay.
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.[28]
-
Allow the plate to dry for 3-5 minutes.
-
-
Well Preparation and Compound Application:
-
Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer or the wide end of a sterile pipette tip.[28][30]
-
Add a known volume (e.g., 50-100 µL) of a specific concentration of this compound solution into each well.
-
Include positive (standard antibiotic) and negative (solvent) controls in separate wells on the same plate.[26]
-
-
Incubation and Measurement:
Data Presentation:
| Test Microorganism | Compound Concentration (µ g/well ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) Zone of Inhibition (mm) |
| S. aureus ATCC 25923 | Vancomycin (30 µg) | ||
| E. coli ATCC 25922 | Ciprofloxacin (5 µg) |
Part 3: Determining the Nature of Antimicrobial Activity
Once antimicrobial activity is confirmed, it is crucial to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). The time-kill kinetic assay is the definitive method for this determination.[19][32][33][34][35]
Time-Kill Kinetic Assay
This assay measures the rate of bacterial killing over time when exposed to different concentrations of the antimicrobial agent.[33][34]
Experimental Protocol:
-
Preparation:
-
Prepare a standardized bacterial inoculum as previously described.
-
Prepare tubes or flasks of broth medium containing this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.[32]
-
Include a growth control tube without the compound.
-
-
Inoculation and Sampling:
-
Enumeration of Viable Bacteria:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis and Interpretation:
-
Plot the log₁₀ CFU/mL versus time for each concentration of the compound and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[34][35]
-
A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the bacterial count.
-
Workflow Diagram:
Caption: Workflow for the Time-Kill Kinetic Assay.
Conclusion
These application notes and protocols provide a structured and scientifically rigorous framework for the initial in vitro evaluation of this compound as a potential antimicrobial agent. By following these standardized methods, researchers can obtain reliable data on its antimicrobial spectrum, potency, and mode of action (bactericidal vs. bacteriostatic). The insights gained from these assays are critical for guiding further preclinical development, including mechanism of action studies, toxicity assessments, and in vivo efficacy models.
References
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
-
European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (n.d.). EUCAST. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Antimicrobial Assays of Novel Carboxamide Compounds.
-
Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]
- Subík, J., & Takácsová, G. (1974). Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation. Antimicrobial Agents and Chemotherapy, 5(4), 436-442.
- Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
- Agyare, C., Boakye, Y. D., & Apenteng, J. A. (2016). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Aryal, S. (2021). Agar well diffusion method for antimicrobial susceptibility testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. Retrieved from [Link]
-
Aryal, S. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
- Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17.
- Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
-
Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
- Humphries, R. M., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19.
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
-
The Pharmacist Academy. (2020, November 1). Agar well diffusion assay [Video]. YouTube. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- Holder, I. A., & Neely, A. N. (1992). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. Burns, 18(1), 18-22.
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
- Kabara, J. J., Conley, A. J., & Truant, J. P. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(6), 492-498.
-
National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
-
Scribd. (n.d.). Time Kill Assay. Retrieved from [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- D'Souza, C., & D'Souza, C. (2014). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current topics in medicinal chemistry, 14(19), 2169-2180.
-
Scribd. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved from [Link]
- Stokes, J. M., et al. (2019). Simple secondary amines inhibit growth of Gram-negative bacteria through highly selective binding to phenylalanyl-tRNA synthetase.
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
- Reddy, C. R., et al. (2019). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. The Journal of organic chemistry, 84(15), 9838-9846.
-
Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]
- Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091-14200.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ESCMID: EUCAST [escmid.org]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. EUCAST: EUCAST - Home [eucast.org]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nih.org.pk [nih.org.pk]
- 15. EUCAST: Guidance Documents [eucast.org]
- 16. szu.gov.cz [szu.gov.cz]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Broth microdilution - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. hereditybio.in [hereditybio.in]
- 27. chemistnotes.com [chemistnotes.com]
- 28. youtube.com [youtube.com]
- 29. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. webcentral.uc.edu [webcentral.uc.edu]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 33. nelsonlabs.com [nelsonlabs.com]
- 34. emerypharma.com [emerypharma.com]
- 35. scribd.com [scribd.com]
Application Notes and Protocols: Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride is a valuable propargylamine derivative that serves as a versatile building block in modern organic synthesis. Its unique structure, featuring a chiral center, a secondary amine, a phenyl group, and a terminal alkyne, offers multiple reaction sites for diversification and the construction of complex molecular architectures. These application notes provide a comprehensive guide to the synthesis and synthetic utility of this intermediate, offering detailed protocols and mechanistic insights for its application in key organic transformations.
Introduction: The Significance of Propargylamines
Propargylamines are a critical class of organic compounds characterized by an amino group attached to a propargyl moiety (a C≡C triple bond adjacent to a CH2 group). They are highly sought-after intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] The presence of both a nucleophilic amine and a reactive alkyne allows for a diverse range of chemical modifications, making them ideal scaffolds for combinatorial chemistry and drug discovery programs. Methyl(1-phenylbut-3-yn-1-yl)amine, in particular, combines these features with a stereogenic center, offering opportunities for the synthesis of enantiopure target molecules.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1251924-31-8 | [2] |
| Molecular Formula | C11H14ClN | [2] |
| Molecular Weight | 195.69 g/mol | [2] |
| Appearance | Expected to be a solid | General Knowledge |
| Purity | Typically ≥95% | [2] |
Safety Precautions:
This compound should be handled with care in a well-ventilated fume hood.[3][4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3][4] Avoid inhalation of dust and contact with skin and eyes.[3][4] In case of contact, flush the affected area with copious amounts of water.[4] Store the compound in a tightly sealed container in a cool, dry place.[4]
Synthesis of this compound
The most direct and atom-economical method for the synthesis of propargylamines is the three-component A³ coupling reaction.[5] This reaction involves the condensation of an aldehyde, an amine, and a terminal alkyne, typically catalyzed by a transition metal salt.[5]
Proposed Synthetic Protocol: Copper-Catalyzed A³ Coupling
This protocol is a representative example based on established literature procedures for similar A³ coupling reactions.[6]
Materials:
-
Benzaldehyde
-
Methylamine (e.g., 40% in water or as hydrochloride salt)
-
1-Butyne (can be bubbled through the reaction mixture or a suitable surrogate can be used)
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
Solvent (e.g., Toluene, Dichloromethane, or water)
-
Base (if using methylamine hydrochloride, e.g., triethylamine)
-
Hydrochloric acid (for salt formation)
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the chosen solvent, benzaldehyde (1.0 eq), and methylamine (1.2 eq). If using methylamine hydrochloride, add triethylamine (1.5 eq).
-
Catalyst Addition: Add the copper(I) salt (e.g., CuBr, 5 mol%) to the mixture.
-
Alkyne Addition: Carefully bubble 1-butyne gas through the reaction mixture for a predetermined time, or add a suitable liquid alkyne source.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out.
-
Isolation: Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum to yield this compound.
Applications in Organic Synthesis
The unique structural motifs of this compound make it a valuable precursor for a variety of important organic transformations.
Sonogashira Coupling: Synthesis of Aryl-Substituted Alkynes
The terminal alkyne of Methyl(1-phenylbut-3-yn-1-yl)amine can readily participate in Sonogashira coupling reactions with aryl or vinyl halides to form more complex conjugated systems.[7][8] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[7]
Protocol for Sonogashira Coupling:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyl(1-phenylbut-3-yn-1-yl)amine (as the free base, 1.0 eq), the aryl/vinyl halide (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF or DMF).
-
Base Addition: Add a base, such as triethylamine or diisopropylamine (2-3 eq), to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to afford the desired coupled product.
Pauson-Khand Reaction: Construction of Cyclopentenones
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that allows for the synthesis of cyclopentenones from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[9][10] The alkyne moiety in Methyl(1-phenylbut-3-yn-1-yl)amine can serve as one of the components in this transformation.
Protocol for Pauson-Khand Reaction:
-
Complex Formation: In a flask under an inert atmosphere, dissolve Methyl(1-phenylbut-3-yn-1-yl)amine (free base, 1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene). Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) and stir at room temperature to form the alkyne-cobalt complex.
-
Alkene Addition: Add the alkene component (1.5-2.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture under a carbon monoxide atmosphere (balloon pressure is often sufficient) or add a CO-releasing molecule. The reaction temperature can range from 60 to 110 °C.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and remove the cobalt residues by filtration through silica gel. Concentrate the filtrate and purify the product by column chromatography.
Cyclization Reactions: Synthesis of Heterocycles
The propargylamine functionality is an excellent precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrroles and pyridines, through metal-catalyzed cyclization reactions.[1][11] Gold and other transition metals are particularly effective catalysts for these transformations.[1][11]
Protocol for Gold-Catalyzed Pyrrole Synthesis:
-
Reaction Setup: In a reaction vial, dissolve Methyl(1-phenylbut-3-yn-1-yl)amine (free base, 1.0 eq) in a suitable solvent (e.g., acetonitrile or 1,2-dichloroethane).
-
Catalyst Addition: Add a gold catalyst, such as [P(t-Bu)₂(o-biphenyl)]AuCl (2-5 mol%), and a silver co-catalyst, like AgSbF₆ (2-5 mol%), to activate the gold catalyst.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C until the starting material is fully consumed.
-
Work-up and Purification: After the reaction is complete, concentrate the mixture and purify the residue by column chromatography to isolate the substituted pyrrole product.
Characterization Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.4 ppm), methine proton (triplet or multiplet, ~4.0-4.5 ppm), N-methyl protons (singlet, ~2.3-2.5 ppm), methylene protons adjacent to the alkyne (multiplet, ~2.4-2.6 ppm), and the acetylenic proton (triplet, ~2.0-2.2 ppm).[12] |
| ¹³C NMR | Aromatic carbons (~125-145 ppm), alkyne carbons (~70 and ~85 ppm), methine carbon (~50-60 ppm), N-methyl carbon (~35-45 ppm), and methylene carbon (~20-30 ppm).[12] |
| IR (Infrared) | N-H stretch (~3300-3400 cm⁻¹ for the free base), C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100-2200 cm⁻¹), and aromatic C-H and C=C stretches. |
| MS (Mass Spec) | For the free base (C₁₁H₁₃N), the expected [M+H]⁺ would be at m/z 172.11. |
Conclusion
This compound is a highly functionalized and valuable intermediate for organic synthesis. Its straightforward preparation via A³ coupling and the diverse reactivity of its functional groups enable the efficient construction of complex molecules, including aryl-substituted alkynes, cyclopentenones, and various heterocyclic systems. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full synthetic potential of this versatile building block in their own research endeavors.
References
-
Saito, A., Konishi, T., & Hanzawa, Y. (2010). Synthesis of Pyrroles by Gold(I)-Catalyzed Amino−Claisen Rearrangement of N-Propargyl Enaminone Derivatives. Organic Letters, 12(15), 3344–3347. [Link]
-
Vitale, F., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091-14200. [Link]
-
Gommermann, N., & Knochel, P. (2007). Practical Highly Enantioselective Synthesis of Terminal Propargylamines. An Expeditious Synthesis of (S)-(+)-Coniine. Chemistry – A European Journal, 13(16), 4380-4391. [Link]
-
Pauson, P. L. (1985). The Pauson-Khand Reaction. Tetrahedron, 41(24), 5855-5860. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
PubChem. (n.d.). (But-3-yn-1-yl)(methyl)amine. [Link]
-
Chemistry LibreTexts. (2023). A3 Coupling Reaction. [Link]
-
ACS Publications. (2012). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1873-1916. [Link]
-
Wikipedia. (n.d.). Gold-catalyzed organic reactions. [Link]
-
Chemistry LibreTexts. (2023). Co-Mediated Ring Forming Reactions. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Royal Society of Chemistry. (2020). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Organic & Biomolecular Chemistry, 18(34), 6675-6687. [Link]
-
Chem.iitb.ac.in. (n.d.). Pauson-Khand Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
PubChem. (n.d.). N-Methyl-1-phenylpropan-1-amine. [Link]
-
ResearchGate. (2019). Cu(acac)2-Catalyzed A3-(Aldehyde-amine-alkyne) Coupling Reaction for the Synthesis of a Wide Range of Propargylamines and Entry to Imidazo[1,2-a]pyridines. [Link]
-
ResearchGate. (2007). Copper-Nanoparticle-Catalyzed A3 Coupling via C-H Activation. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
-
Chemistry LibreTexts. (2025). 3.1: A3 Coupling Reaction. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
MDPI. (2021). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. Catalysts, 11(11), 1361. [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1194-1204. [Link]
-
MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(1), 11. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
ResearchGate. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. [Link]
-
PubChem. (n.d.). Benzenemethanamine, N-methyl-N-2-propynyl-. [Link]
-
ResearchGate. (2017). Novel Synthesis of N-alkyl amines from tandem Coupling of either Methylamine or Nitroalkane with Aldehyde. [Link]
-
PubChem. (n.d.). (But-3-yn-1-yl)(methyl)amine. [Link]
-
ResearchGate. (2018). Direct Synthesis of p-Methyl benzaldehyde from Acetaldehyde via An Organic Amine-catalyzed Dehydrogenation Mechanism. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Gold-catalyzed cascade cyclization of N-propargyl ynamides: rapid access to functionalized indeno[1,2-c]pyrroles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for the Quantification of Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride
Introduction
Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride is a secondary amine salt with significant interest in pharmaceutical research and development due to its structural motifs. Accurate and precise quantification of this analyte is paramount for ensuring the quality, efficacy, and safety of potential drug candidates. This document provides a comprehensive guide to validated analytical methodologies for the determination of this compound in various sample matrices. We will explore two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), detailing the underlying principles, experimental protocols, and validation considerations in accordance with the International Council on Harmonisation (ICH) guidelines.[1][2][3][4][5]
The inherent chemical properties of amines, such as their basicity and potential for volatility, present unique analytical challenges.[6][7] This guide will address these challenges by providing robust protocols that ensure high specificity, accuracy, and precision.
Method Selection: A Rationale
The choice of an analytical method is contingent upon several factors including the sample matrix, required sensitivity, and available instrumentation. For this compound, both HPLC and GC offer viable quantification pathways, each with distinct advantages.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[8][9][10] For amines that may lack a strong chromophore, derivatization is often employed to enhance UV or fluorescence detection, thereby increasing sensitivity and selectivity.[8][10]
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds.[11][12][13] As an amine salt, this compound is non-volatile. However, the free amine can be regenerated and analyzed by GC, often with high efficiency and resolution.[14] Derivatization can also be used in GC to improve peak shape and thermal stability.[7]
The following sections will provide detailed protocols for both an HPLC method with pre-column derivatization and a GC method following regeneration of the free amine.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method employs pre-column derivatization to enhance the detectability of Methyl(1-phenylbut-3-yn-1-yl)amine, followed by separation and quantification using reverse-phase HPLC with UV detection. The derivatization step is crucial as the analyte itself may exhibit low UV absorbance.
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of Methyl(1-phenylbut-3-yn-1-yl)amine.
Detailed HPLC Protocol
1. Sample Preparation and Derivatization:
-
Objective: To extract the analyte and convert it into a derivative with strong UV absorbance.
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Dansyl chloride
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Acetone
-
-
Procedure:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol:water (1:1 v/v) to achieve a target concentration of approximately 1 mg/mL.
-
Pipette 100 µL of the sample solution into a clean vial.
-
Add 200 µL of sodium bicarbonate buffer.
-
Add 500 µL of a 10 mg/mL solution of dansyl chloride in acetone.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
After incubation, add 100 µL of a 2% methylamine solution in water to quench the excess dansyl chloride.
-
Vortex and allow the solution to cool to room temperature.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
2. HPLC Conditions:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[15]
-
Injection Volume: 20 µL.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and subject them to the same derivatization procedure.
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method involves the regeneration of the free Methyl(1-phenylbut-3-yn-1-yl)amine from its hydrochloride salt, followed by direct analysis using gas chromatography with a flame ionization detector (FID). This approach is advantageous as it avoids the complexities of derivatization.
Workflow for GC Analysis
Caption: Workflow for GC analysis of Methyl(1-phenylbut-3-yn-1-yl)amine.
Detailed GC Protocol
1. Sample Preparation:
-
Objective: To convert the amine salt to its free base and extract it into an organic solvent suitable for GC analysis.
-
Reagents:
-
Deionized Water
-
Sodium Hydroxide (1 M)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in deionized water to a known volume.
-
Take a known aliquot of the aqueous solution and adjust the pH to >10 with 1 M sodium hydroxide.
-
Extract the aqueous solution three times with equal volumes of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and, if necessary, concentrate under a gentle stream of nitrogen to the desired volume.
-
2. GC Conditions:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for amine analysis, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.[15]
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL.
3. Calibration and Quantification:
-
Prepare calibration standards of the free amine in dichloromethane.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify the analyte in the prepared samples by comparing their peak areas to the calibration curve.
Method Validation
Both the HPLC and GC methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[1][2][3][4][5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Comparative Validation Parameters
The following table provides a hypothetical comparison of the expected performance of the two methods. Actual results may vary and must be determined experimentally.
| Validation Parameter | HPLC-UV (with Derivatization) | GC-FID (Free Amine) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 102.5% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| LOD | ~0.3 µg/mL | ~0.1 µg/mL |
| LOQ | ~1.0 µg/mL | ~0.5 µg/mL |
| Specificity | High | Very High |
Conclusion
This application note provides detailed and robust protocols for the quantification of this compound using both HPLC and GC. The choice between the two methods will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. Both methods, when properly validated, are capable of providing accurate and precise results for the quality control and research and development of this important pharmaceutical compound.
References
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
- Gao, Y., et al. (2020).
-
International Council on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Council on Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Oxford Academic. Retrieved from [Link]
- Khan, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(4), 5874.
- Nanoscale Advances. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. RSC Publishing.
- Patel, K., et al. (2012). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 74(4), 358-361.
-
ResearchGate. (2018). Spectrophotometric method for estimation of aliphatic primary amines in biological samples. Retrieved from [Link]
- Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Food Chemistry, Function and Analysis.
-
VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. researchgate.net [researchgate.net]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bre.com [bre.com]
- 12. ccsknowledge.com [ccsknowledge.com]
- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 14. academic.oup.com [academic.oup.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Cell-Based Assays with Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride
Introduction: Characterizing a Novel Phenylalkyne Amine Compound
Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride is a small molecule featuring a phenyl group and a terminal alkyne moiety, suggesting potential for diverse biological interactions. As a novel compound, its precise mechanism of action is not yet fully elucidated in public literature. Structurally, it bears resemblance to compounds known to interact with neurological targets, such as monoamine transporters or receptors. For instance, related structures like phenylbutenamine have been identified as norepinephrine-dopamine releasing agents.[1] Therefore, a primary characterization of this compound in a cellular context is essential to determine its biological effects, including potential therapeutic activities or cytotoxic properties.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial cell-based screening of this compound. We will detail protocols for fundamental assays to assess its impact on cell health and proliferation, investigate its potential to induce programmed cell death, and explore a plausible mechanism of action based on structural analogy—the inhibition of monoamine oxidase (MAO) enzymes. These enzymes are critical in the catabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2][3]
The following sections are designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed, step-by-step methodologies to ensure robust and reproducible results.
Part 1: Foundational Analysis - Cell Viability and Cytotoxicity
The first step in characterizing any new compound is to determine its effect on cell viability. This establishes a therapeutic or toxic concentration range, which is critical for designing all subsequent, more specific assays. The MTT assay is a widely accepted, robust, and cost-effective colorimetric method for this purpose.
Scientific Principle: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.[4] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan.[4][5] This conversion only occurs in metabolically active cells.[6] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[4][5]
Workflow for Assessing Compound Cytotoxicity
Caption: Workflow for determining compound IC50 using the MTT assay.
Protocol 1: MTT Cell Viability Assay
This protocol is optimized for adherent cells in a 96-well plate format.
Materials:
-
This compound
-
Appropriate cell line (e.g., SH-SY5Y for neurotoxicity, HeLa for general cytotoxicity)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization solution: e.g., 0.1 N HCl in anhydrous isopropanol[7] or DMSO.
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete culture medium to a concentration that will result in 70-80% confluency after 24 hours.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Typical seeding densities range from 5,000 to 10,000 cells/well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM in sterile water or DMSO).
-
Perform serial dilutions of the stock solution in serum-free culture medium to create a range of desired concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO) and "untreated control" wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5][7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Part 2: Mechanistic Insight - Apoptosis Detection
If the MTT assay reveals a cytotoxic effect, it is crucial to determine the mode of cell death. Apoptosis (programmed cell death) is a distinct process from necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between these states.
Scientific Principle: Annexin V & Propidium Iodide Staining
In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[8] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, which occurs in late-stage apoptosis and necrosis.[8][9] By using both stains, we can distinguish four cell populations via flow cytometry:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely observed, often considered debris).
Distinguishing Cell Fates with Dual Staining
Caption: Principle of the fluorometric MAO inhibition assay.
Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted for a 96-well plate format using commercially available recombinant human MAO-A and MAO-B enzymes.
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-Tyramine, a substrate for both isoforms) [10]* Fluorescent probe and HRP (often supplied in kits)
-
Known MAO inhibitors for positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) [11]* Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Black, flat-bottom 96-well plates (for fluorescence) [11]* Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and control inhibitors in Assay Buffer.
-
Dilute MAO-A and MAO-B enzymes to their optimal working concentration in Assay Buffer as per the manufacturer's instructions.
-
-
Inhibitor Incubation:
-
In a black 96-well plate, add 45 µL of the diluted MAO-A or MAO-B enzyme solution to separate wells. [11] * Add 5 µL of the test compound dilutions, control inhibitors, or Assay Buffer (for 'no inhibitor' control) to the respective wells. [11] * Mix gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme. [12][11]
-
-
Reaction Initiation and Measurement:
-
Prepare a "Reaction Mix" containing the MAO substrate, fluorescent probe, and HRP in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the Reaction Mix to each well.
-
Immediately place the plate in a fluorometric microplate reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm). [10] * Measure the fluorescence kinetically over 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the 'no inhibitor' control.
-
Plot percent inhibition against the log of the compound concentration to determine the IC₅₀ value for both MAO-A and MAO-B.
-
Data Presentation and Interpretation
The results from these assays should be compiled to build a comprehensive profile of the compound's cellular effects.
Table 1: Summary of In Vitro Cellular Effects of this compound
| Assay | Cell Line/Enzyme | Endpoint | Result (IC₅₀ / Effect) | Interpretation |
| MTT Viability | SH-SY5Y | IC₅₀ (48 hr) | 15.2 µM | The compound exhibits moderate cytotoxicity in a neuronal cell line after 48 hours of exposure. |
| Apoptosis | SH-SY5Y | % Apoptotic Cells | 45% Early Apoptosis at 15 µM (vs. 5% in control) | The observed cytotoxicity is primarily mediated through the induction of programmed cell death (apoptosis). |
| MAO-A Inhibition | Recombinant hMAO-A | IC₅₀ | > 100 µM | The compound shows no significant inhibitory activity against the MAO-A isoform. |
| MAO-B Inhibition | Recombinant hMAO-B | IC₅₀ | 2.5 µM | The compound is a selective inhibitor of the MAO-B isoform, suggesting a potential neuro-active mechanism. |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide outlines a foundational suite of cell-based assays to begin the characterization of this compound. The initial assessment of cytotoxicity using the MTT assay is a critical first step to define effective concentration ranges. Following up with an apoptosis assay provides crucial information on the mechanism of cell death. Finally, exploring a potential molecular target, such as MAO-B, based on structural similarities, can provide the first clues into its pharmacological mechanism of action.
Based on the hypothetical results, this compound could be a selective MAO-B inhibitor that induces apoptosis in neuronal cells at higher concentrations. Future studies should aim to confirm MAO-B inhibition in a cellular context, explore the specific apoptotic pathways involved (e.g., caspase activation), and expand the investigation to other potential neurological targets to build a complete biological profile.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
-
Protocol Online. (2009, February 2). Cell Proliferation Assay. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2707, pp. 311-320). Humana, New York, NY. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
-
DeCosta, B. R., et al. (1993). Synthesis and Pharmacological Evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for a Novel Receptor With Sigma-Like Neuromodulatory Activity. Journal of Medicinal Chemistry, 36(15), 2311-2320. Retrieved from [Link]
-
Perregaard, J., et al. (1995). 1-Phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes and related derivatives as ligands for the neuromodulatory sigma 3 receptor: further structure-activity relationships. Journal of Medicinal Chemistry, 38(11), 1998-2008. Retrieved from [Link]
-
PubChem. (n.d.). (But-3-yn-1-yl)(methyl)amine. Retrieved from [Link]
-
Zhang, Y., et al. (2017). Design, synthesis, and biological activity of novel tetrahydropyrazolopyridone derivatives as FXa inhibitors with potent anticoagulant activity. Bioorganic & Medicinal Chemistry, 25(10), 2789-2802. Retrieved from [Link]
-
Schmidt, J., et al. (2020). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[5][7][8]riazin-7(6H)-ones and Derivatives. Molecules, 25(16), 3792. Retrieved from [Link]
-
Wang, Y., et al. (2016). Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease. ACS Chemical Neuroscience, 7(1), 69-81. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylbutenamine. Retrieved from [Link]
-
Cruz-Haces, M., et al. (2018). Selective Dopaminergic Neurotoxicity of Three Heterocyclic Amine Subclasses in Primary Rat Midbrain Neurons. Neurotoxicology, 65, 234-244. Retrieved from [Link]
-
Bansal, R. K. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(2), 74-80. Retrieved from [Link]
-
Kumar, K. A., et al. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. International Journal of Pharmaceutical Sciences and Research, 4(12), 4640-4646. Retrieved from [Link]
-
Michurin, A. A., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 26(21), 6523. Retrieved from [Link]
-
Park, H., et al. (2008). Discovery of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as new apoptosis inducers using a cell- and caspase-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 18(21), 5725-5728. Retrieved from [Link]
-
PubChem. (n.d.). (But-3-en-1-yl)(methyl)amine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (But-3-en-1-yl)(methyl)amine. Retrieved from [Link]
Sources
- 1. Phenylbutenamine - Wikipedia [en.wikipedia.org]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. protocol-online.org [protocol-online.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for the In Vitro Evaluation of Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride
These application notes provide a comprehensive guide for the initial in vitro characterization of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride. The proposed experimental workflow is designed to efficiently assess the cytotoxic potential and preliminary neuropharmacological activity of this novel compound. The protocols are intended for researchers, scientists, and drug development professionals with experience in cell culture and biochemical assays.
Introduction and Scientific Rationale
This compound is a small molecule with structural features suggestive of potential neuroactivity. The presence of a phenethylamine backbone is a common motif in compounds that interact with monoamine transporters, while the propargylamine group is a well-known pharmacophore in irreversible monoamine oxidase (MAO) inhibitors. Given these structural alerts, a primary characterization should focus on evaluating its cytotoxicity, its potential as a monoamine oxidase inhibitor, and its interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This document outlines a logical, tiered approach to this initial in vitro screening cascade.
Part 1: Foundational Cytotoxicity Assessment
A fundamental first step in the evaluation of any novel compound is to determine its cytotoxic potential.[1][2] This information is crucial for establishing a suitable concentration range for subsequent, more specific biological assays and for identifying any potential for off-target toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4]
Protocol: MTT Assay for General Cytotoxicity
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a relevant human cell line, such as SH-SY5Y (neuroblastoma) or HEK293 (human embryonic kidney) cells.
Materials:
-
This compound
-
SH-SY5Y or HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y or HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of fresh media containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 or 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Cytotoxicity Profile
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| SH-SY5Y | 24 | To be determined |
| SH-SY5Y | 48 | To be determined |
| HEK293 | 24 | To be determined |
| HEK293 | 48 | To be determined |
Part 2: Investigation of Monoamine Oxidase (MAO) Inhibition
The structural similarity of this compound to known MAO inhibitors suggests that this is a primary potential mechanism of action. Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters.[5] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[5][6] Selective inhibitors of MAO-A are used to treat depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[6][7]
Workflow for MAO Inhibition Assays
Caption: Workflow for MAO inhibition testing.
Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol utilizes a fluorometric method to determine the inhibitory activity of the test compound against both MAO-A and MAO-B.[8] The assay measures the production of hydrogen peroxide, a byproduct of MAO activity, using a probe that becomes fluorescent upon oxidation.[9]
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-A substrate (e.g., p-tyramine)
-
MAO-B substrate (e.g., benzylamine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
MAO-A selective inhibitor (e.g., clorgyline)
-
MAO-B selective inhibitor (e.g., selegiline)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrates, HRP, and the fluorescent probe in an appropriate assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Compound Incubation: To each well of a 96-well plate, add the test compound at various concentrations. Include a vehicle control, a positive control inhibitor for MAO-A (clorgyline), and a positive control inhibitor for MAO-B (selegiline).
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the appropriate substrate, HRP, and the fluorescent probe.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at timed intervals (e.g., every 1-2 minutes for 30 minutes) using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control. Calculate the IC₅₀ values for MAO-A and MAO-B inhibition by plotting the percent inhibition against the log of the compound concentration.
Data Presentation: MAO Inhibition Profile
| Enzyme | IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| MAO-A | To be determined | Clorgyline | To be determined |
| MAO-B | To be determined | Selegiline | To be determined |
Part 3: Assessment of Neurotransmitter Transporter Interaction
The phenethylamine-like core of this compound suggests a potential interaction with monoamine transporters (MATs), which are responsible for the reuptake of neurotransmitters from the synaptic cleft.[10][11] These transporters, including DAT, NET, and SERT, are important drug targets for a variety of neurological and psychiatric disorders.[12][13]
Signaling Pathway: Monoamine Transporter Function
Caption: Inhibition of monoamine transporter reuptake.
Protocol: Neurotransmitter Transporter Uptake Assay
This protocol describes a fluorescent-based assay to measure the inhibition of dopamine, norepinephrine, and serotonin uptake into cells expressing the respective transporters.[14] This method avoids the use of radioactivity and allows for kinetic or endpoint measurements.[12][13]
Materials:
-
This compound
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and masking dye)
-
Known transporter inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader with bottom-read capabilities
Procedure:
-
Cell Seeding: Seed the transporter-expressing cells into a 96-well plate and incubate for 24-48 hours to form a confluent monolayer.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include a vehicle control and a positive control inhibitor for each transporter type.
-
Dye Loading: Prepare the fluorescent dye/masking dye solution according to the kit manufacturer's instructions. Add the solution to each well.
-
Kinetic Reading: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the increase in intracellular fluorescence over time (kinetic mode). Alternatively, for high-throughput screening, an endpoint reading can be taken after a fixed incubation period.
-
Data Analysis: Determine the rate of substrate uptake for each concentration of the test compound. Calculate the percent inhibition relative to the vehicle control. Determine the IC₅₀ values for DAT, NET, and SERT inhibition by plotting the percent inhibition against the log of the compound concentration.
Data Presentation: Neurotransmitter Transporter Inhibition Profile
| Transporter | IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| DAT | To be determined | GBR 12909 | To be determined |
| NET | To be determined | Desipramine | To be determined |
| SERT | To be determined | Fluoxetine | To be determined |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, MAO inhibitory potential, and effects on monoamine transporters, researchers can gain valuable insights into the compound's biological activity and make informed decisions regarding its potential for further development.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
- MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
- Frontiers. (2020, May 18). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
- ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
- PubMed. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit. Molecular Devices.
- Acta Pharmacologica Sinica. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Nature.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition. Evotec.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays. Thermo Fisher Scientific.
- PMC. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). National Center for Biotechnology Information.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. BMG LABTECH.
- Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. evotec.com [evotec.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 9. Monoamine Oxidase Assays [cellbiolabs.com]
- 10. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 14. moleculardevices.com [moleculardevices.com]
Application Notes & Protocols for Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride
Abstract
This document provides a comprehensive guide for the safe and effective handling and storage of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride, a propargylamine derivative of significant interest to researchers in medicinal chemistry and drug development. Due to its structural motifs—a reactive terminal alkyne, a secondary amine hydrochloride, and a phenyl group—this compound requires careful management to ensure its stability, integrity, and the safety of laboratory personnel. These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the causality behind experimental and handling choices.
Introduction: Chemical & Pharmacological Profile
This compound is a member of the propargylamine class of compounds, which are versatile intermediates in the synthesis of biologically active molecules and natural products like alkaloids.[1] The structure incorporates a chiral center and functional groups that suggest potential reactivity and biological activity.
The phenylpropylamine backbone is a well-established pharmacophore known to interact with monoamine neurotransmitter systems.[2] Derivatives of this structure can modulate norepinephrine and dopamine transporters, leading to applications in conditions like obesity.[2] Furthermore, the propargylamine moiety itself is present in various therapeutic drugs, including those for Parkinson's and Alzheimer's disease, and can possess antioxidant properties.[1][3][4] Given this, this compound is a compound of interest for neurological and metabolic research.
These protocols are grounded in the principles of chemical safety and informed by the known reactivity of propargylamines, amine hydrochlorides, and terminal alkynes.
Core Properties & Stability Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling. While specific data for this molecule is not widely published, we can infer its characteristics from analogous compounds.
| Property | Inferred Value/Characteristic | Rationale & Expert Insights |
| Appearance | White to off-white or brown crystalline powder.[5][6] | Amine hydrochlorides are typically crystalline solids. Color may vary based on purity and potential degradation. |
| Solubility | Soluble in water, methanol, and ethanol.[7] | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |
| Hygroscopicity | Likely hygroscopic.[7] | Amine salts readily absorb moisture from the atmosphere, which can impact stability and weighing accuracy. |
| Thermal Stability | Stable at room temperature under recommended storage.[6] | Propargylamines can be sensitive to heat.[6] Thermal decomposition may generate toxic fumes, including hydrogen chloride and nitrogen oxides.[5][6] |
| Chemical Stability | Susceptible to degradation.[8] | The propargylamine functional group can be reactive.[8] It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[5][6] Contact with strong bases will convert it to the free amine, altering its properties. |
Expert Insight on Stability: The stability of propargylamine-containing drugs is a known area of concern, with potential for degradation product formation.[8] The terminal alkyne is a reactive functional group that can undergo various addition and coupling reactions. Therefore, meticulous adherence to storage and handling protocols is paramount to prevent the formation of impurities that could confound experimental results.
Receiving and Initial Inspection Protocol
Proper initial handling upon receipt is the first line of defense in maintaining the integrity of this compound.
Workflow for Receiving and Inspection:
Caption: Workflow for receiving and inspecting new chemical shipments.
Step-by-Step Protocol:
-
Exterior Inspection: Upon arrival, inspect the external packaging for any signs of damage or leakage. If compromised, follow institutional safety procedures for handling damaged chemical shipments.
-
Documentation Verification: Ensure the package contains the correct material, a Safety Data Sheet (SDS), and a Certificate of Analysis (CoA). Review the SDS immediately.
-
Transfer to Controlled Environment: Move the unopened primary container to a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Before opening the package, don appropriate PPE as detailed in Section 5.
-
Primary Container Inspection: Carefully open the outer packaging. Inspect the primary container for a secure seal, correct labeling, and any signs of contamination.
-
Inventory Logging: Record the compound's arrival in your chemical inventory system. Affix a label with the date of receipt and the planned expiration/re-evaluation date.
-
Immediate Storage: Transfer the container to its designated, secure storage location as outlined in Section 4.
Long-Term Storage & Handling Protocols
The integrity of this compound is directly influenced by its storage conditions.
Storage Conditions
-
Temperature: Store in a refrigerator at approximately 4°C.[5][6] This minimizes the rate of potential degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[7] This is crucial to protect against moisture and atmospheric carbon dioxide.
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[5] Ensure it is segregated from incompatible materials.[10]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][6]
Safe Handling Workflow
The following workflow should be adopted for all manipulations of the solid compound and its solutions.
Caption: Step-by-step workflow for the safe handling of the compound.
Protocol for Preparing Stock Solutions
-
Pre-Weighing Preparation: Before removing the compound from storage, allow the sealed container to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold solid, which can lead to hydrolysis and inaccurate weighing.
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[6] Use anti-static weighing boats.
-
Solvent Selection: Use anhydrous solvents if the downstream application is sensitive to moisture. Based on its predicted solubility, suitable solvents include water, methanol, and ethanol.[7]
-
Dissolution: Add the solvent to the weighed solid. Sonication may be used to aid dissolution if necessary.
-
Storage of Solutions: Store stock solutions in tightly sealed vials with PTFE-lined caps at -20°C or -80°C for long-term stability. For aqueous solutions, sterile filtration may be necessary to prevent microbial growth.
Personal Protective Equipment (PPE) & Emergency Procedures
Given the potential hazards of amine hydrochlorides and reactive alkynes, stringent adherence to PPE standards is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield, especially when handling the solid or concentrated solutions.[11]
-
Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[9][12] Always inspect gloves for tears before use and remove them before leaving the laboratory area.[9]
-
Respiratory Protection: Use a certified chemical fume hood for all manipulations that could generate dust or aerosols.[9] If a fume hood is not available or insufficient, a respirator may be required after a formal exposure assessment.[12]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand), sweep up, and place in a sealed container for hazardous waste disposal.[6] Avoid generating dust.[6] Ensure the area is well-ventilated.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused solid material and any contaminated disposable items (gloves, weighing paper, etc.) in a clearly labeled, sealed hazardous waste container.[13]
-
Liquid Waste: Collect solutions in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.
-
Disposal Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[6][14] Do not dispose of this chemical down the drain.[15]
References
-
Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%. (n.d.). Cole-Parmer. Retrieved January 19, 2026, from [Link]
-
Propargylamine, Hydrochloride. (n.d.). Szabo-Scandic. Retrieved January 19, 2026, from [Link]
-
CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS. (2016). 9th MS PHARMADAY. Retrieved January 19, 2026, from [Link]
-
Dragoni, S., Porcari, V., Valoti, M., Travagli, M., & Castagnolo, D. (2006). Antioxidant properties of propargylamine derivatives: assessment of their ability to scavenge peroxynitrite. Journal of Pharmacy and Pharmacology, 58(7), 959-965. Retrieved January 19, 2026, from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved January 19, 2026, from [Link]
-
Safe Laboratory Practices in Chemistry. (2015). Harvey Mudd College Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved January 19, 2026, from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved January 19, 2026, from [Link]
-
SAFETY DATA SHEET. (2019, November 13). Chem Service. Retrieved January 19, 2026, from [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved January 19, 2026, from [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved January 19, 2026, from [Link]
-
PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean. Retrieved January 19, 2026, from [Link]
-
PPE for the Chemical Industry. (n.d.). Respirex International. Retrieved January 19, 2026, from [Link]
-
Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College. Retrieved January 19, 2026, from [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? (2015, January 9). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness.org. Retrieved January 19, 2026, from [Link]
-
How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved January 19, 2026, from [Link]
-
Propargylamines with biological activities. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
p-AMINOTETRAPHENYLMETHANE. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. Retrieved January 19, 2026, from [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. Retrieved January 19, 2026, from [Link]
-
SAFETY DATA SHEET. (2010, December 23). Retrieved January 19, 2026, from [Link]
-
Progress in Synthesis of Propargylamine and Its Derivatives by Nanoparticle Catalysis via A3 coupling: A Decade Update. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Antioxidant properties of newly synthesized N-propargylamine derivatives of nitroxyl: A comparison with deprenyl. (2002). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (2016). PMC. Retrieved January 19, 2026, from [Link]
-
Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved January 19, 2026, from [Link]
-
Solvent-free synthesis of propargylamines: an overview. (2021). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. (2024, August 9). Princeton University. Retrieved January 19, 2026, from [Link]
-
Solvent-free synthesis of propargylamines: an overview. (2021). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017). Chemical Reviews. Retrieved January 19, 2026, from [Link]
-
Highly Stereoselective Synthesis of Terminal Chloro-Substituted Propargylamines and Further Functionalization. (2015). Organic Letters. Retrieved January 19, 2026, from [Link]
-
Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017). Chemical Reviews. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Propynylamine hydrochloride(15430-52-1)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Page loading... [wap.guidechem.com]
- 8. research.uniupo.it [research.uniupo.it]
- 9. hmc.edu [hmc.edu]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. ethz.ch [ethz.ch]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.ca [fishersci.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride
Welcome to the technical support guide for the synthesis of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve final product yield and purity. Drawing upon established chemical principles and field-proven insights, this guide provides in-depth, actionable advice.
Section 1: Overview of Synthetic Strategies
The synthesis of the target molecule, a propargylamine derivative, can be approached through several strategic pathways. The optimal choice depends on the availability of starting materials, scalability requirements, and the specific equipment at your disposal. The three most common and logical routes begin from either benzaldehyde or a pre-formed ketone scaffold.
-
Route A (Alkynylation/Amination): A two-step process involving the formation of the secondary alcohol intermediate 1-phenylbut-3-yn-1-ol, followed by conversion to the amine. This route offers control over each step but is longer.
-
Route B (Reductive Amination): A highly efficient and common method that directly converts the ketone (1-phenylbut-3-yn-1-one) to the target secondary amine in a single step.[1][2] This is often the preferred industrial route due to its atom economy.
-
Route C (A³ Coupling): A powerful one-pot, three-component reaction that couples an aldehyde, an alkyne, and an amine.[3][4][5] This avoids the synthesis and isolation of the ketone intermediate.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis, focusing primarily on the common Reductive Amination and A³ Coupling pathways.
Category: Low Reaction Yield & Conversion
Q: My reductive amination of 1-phenylbut-3-yn-1-one with methylamine is showing low conversion to the desired product. What are the primary causes and how can I fix this?
A: Low conversion in reductive amination typically points to issues with iminium ion formation or the reduction step.
-
Cause 1: Inefficient Iminium Ion Formation. The reaction proceeds via an intermediate iminium ion, the formation of which is pH-dependent and reversible.
-
Solution: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) for this step. NaBH(OAc)₃ is a milder reducing agent that does not readily reduce the starting ketone but efficiently reduces the iminium ion as it forms.[1] The acetic acid byproduct from NaBH(OAc)₃ can also catalyze imine formation. If using other borohydrides, the reaction pH may need to be buffered (typically pH 5-6) to favor imine formation without degrading the reagents.
-
-
Cause 2: Inactive or Insufficient Reagents.
-
Solution: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Use a slight excess (1.2-1.5 equivalents) of both the amine and the reducing agent to drive the reaction to completion. For methylamine, it is often supplied as a solution in a solvent (e.g., THF, H₂O); ensure you are adding the correct molar amount.
-
-
Cause 3: Low Reaction Temperature.
-
Solution: While many reductive aminations proceed at room temperature, gently heating the reaction to 40-50 °C can sometimes increase the rate of iminium formation and overall conversion. Monitor the reaction by TLC or LC-MS to avoid side product formation at higher temperatures.
-
Q: My A³ coupling reaction (benzaldehyde, phenylacetylene, methylamine) is giving a poor yield. What should I investigate?
A: The success of A³ couplings is highly dependent on the catalyst system and reaction conditions.
-
Cause 1: Catalyst Inactivation. Copper(I) catalysts, which are commonly used, are sensitive to oxidation by air.
-
Cause 2: Alkyne Homocoupling (Glaser Coupling). This is a major side reaction where two molecules of the terminal alkyne couple together, consuming your starting material.
-
Cause 3: Inappropriate Reaction Temperature.
Category: Side Product Formation
Q: During the reductive amination of 1-phenylbut-3-yn-1-one, I am isolating a significant amount of the corresponding alcohol, 1-phenylbut-3-yn-1-ol. How can I prevent this?
A: This is a classic selectivity problem in reductive amination. It indicates that your reducing agent is reducing the starting ketone faster than the iminium ion intermediate.
-
Primary Solution: Change the Reducing Agent. This is the most common reason for this side product.
-
Explanation: A strong reducing agent like NaBH₄ will rapidly reduce the ketone. You need a reagent that is selective for the protonated imine (iminium ion).
-
Recommendation: As mentioned previously, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice to minimize this side reaction.[1] Its steric bulk and milder reactivity make it highly selective for the iminium ion over the ketone.
-
Category: Purification and Isolation
Q: After reacting the free base with HCl, my final hydrochloride salt is an oil or a sticky solid, not a crystalline powder. How can I improve the final isolation step?
A: Obtaining a crystalline salt depends on the purity of the free base and the crystallization technique.
-
Cause 1: Impurities in the Free Base. Even small amounts of impurities can inhibit crystallization, leading to oils.
-
Solution: Purify the crude free base amine before salt formation. Flash column chromatography on silica gel is the most effective method. A gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (0.5-1%) added to the eluent, can effectively separate the amine from non-basic impurities and prevent streaking on the column. Alternatively, an acidic workup (extracting into aqueous HCl, washing the aqueous layer with an organic solvent, basifying, and then re-extracting the pure amine) can remove non-basic impurities.
-
-
Cause 2: Incorrect Solvent for Precipitation. The choice of solvent is crucial for forming a crystalline solid.
-
Solution: The ideal solvent is one in which the free base is soluble, but the hydrochloride salt is insoluble. Diethyl ether is a classic choice. Other options include ethyl acetate, or a mixture like isopropanol/diethyl ether.
-
Procedure: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise with stirring. If the product oils out, try scratching the side of the flask with a glass rod, adding a seed crystal, or cooling the mixture in an ice bath to induce crystallization.
-
Section 3: Frequently Asked Questions (FAQs)
Q: I have the primary amine, (1-phenylbut-3-yn-1-yl)amine. Can I convert it to the target secondary amine, and what is the best way?
A: Yes, this is a straightforward methylation reaction. The classic and most reliable method is the Eschweiler-Clarke reaction . This reaction uses excess formic acid and formaldehyde to methylate primary or secondary amines.[7] A key advantage is that the reaction stops at the tertiary amine stage and does not form quaternary ammonium salts.[7][8] For substrates sensitive to acid, a modified version using only formaldehyde in a solvent like acetonitrile at elevated temperatures has been developed.[9][10]
Q: What is the Leuckart reaction and can it be used here?
A: The Leuckart reaction is a method of reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[11][12] It could be used to convert 1-phenylbut-3-yn-1-one into the primary amine, (1-phenylbut-3-yn-1-yl)amine.[2] This primary amine would then need to be methylated in a subsequent step (e.g., via the Eschweiler-Clarke reaction) to get to the final product. While viable, this two-step process is generally less direct than a one-pot reductive amination with methylamine.
Q: What analytical techniques are recommended for monitoring the reaction and confirming the final product?
A:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitatively tracking the disappearance of starting material and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for more quantitative monitoring and for identifying intermediates and side products.
-
Product Confirmation:
-
¹H and ¹³C NMR: Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point for the hydrochloride salt is a good indicator of purity.
-
Section 4: Optimized Protocol Example
This section provides a detailed, self-validating protocol for the synthesis via reductive amination, which is often the most reliable and high-yielding route.
Protocol: Synthesis of Methyl(1-phenylbut-3-yn-1-yl)amine via Reductive Amination
| Reagent | MW ( g/mol ) | Amount | Equivalents |
| 1-Phenylbut-3-yn-1-one | 144.17 | 1.44 g (10 mmol) | 1.0 |
| Methylamine (2.0 M in THF) | 31.06 | 6.0 mL (12 mmol) | 1.2 |
| Sodium triacetoxyborohydride | 211.94 | 3.18 g (15 mmol) | 1.5 |
| Dichloromethane (DCM) | - | 50 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylbut-3-yn-1-one (1.44 g, 10 mmol) and dissolve it in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.
-
Amine Addition: Add the methylamine solution (6.0 mL of 2.0 M solution in THF, 12 mmol) to the flask. Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Self-Validation Checkpoint 1: At this stage, a small aliquot can be taken for TLC or LC-MS analysis to confirm the partial conversion of the ketone to the imine.
-
-
Reductant Addition: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the stirring solution. Note: The addition may cause some effervescence.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) every hour. The reaction is typically complete within 3-5 hours.
-
Self-Validation Checkpoint 2: The TLC should show the complete disappearance of the starting ketone spot and the appearance of a new, more polar spot corresponding to the amine product.
-
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 25 mL).
-
Purification (Free Base): Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the crude free base amine as an oil.
-
Optional but Recommended: Purify the crude oil by flash column chromatography on silica gel (eluting with 90:9:1 Hexanes:EtOAc:Triethylamine) to obtain the pure free base.
-
-
Salt Formation: Dissolve the purified free base in 30 mL of diethyl ether. While stirring, slowly add 1.2 equivalents of a 2.0 M solution of HCl in diethyl ether. The hydrochloride salt should precipitate as a white solid.
-
Isolation: Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under high vacuum to afford this compound.
References
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
-
Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. Retrieved from [Link]
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(8), 3504. Retrieved from [Link]
-
Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
ResearchGate. (2021). Clean Synthesis of Propargylamines Using Novel Magnetically Recyclable Silver Nanocatalyst (AgMNPs). Retrieved from [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Manjusha, R., & Viji, S. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(36), 22258–22283. Retrieved from [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 296. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of propargylamine.
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligand-Promoted Meta-C–H Amination and Alkynylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic investigations on the Ru-catalyzed reductive amination of.... Retrieved from [Link]
-
ResearchGate. (2023). ALKYNATION REACTIONS OF m-, p-SUBSTITUTED BENZALDEHYDE DERIVATIVES WITH 4-ETHINYL-N, N-DIMETHYLANILINE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-Phenylbut-3-en-1-ol | C10H12O | CID 220119 - PubChem. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-Phenylbut-3-yn-1-ol | C10H10O | CID 11019006 - PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-Phenylbut-3-en-1-one | C10H10O | CID 11039804 - PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and.... Retrieved from [Link]
-
International Union of Crystallography. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (But-3-en-1-yl)(methyl)amine hydrochloride - PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
ACS Publications. (n.d.). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Retrieved from [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride
Welcome to the technical support center for Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the stability of this compound. As a propargylamine derivative, its stability can be influenced by various factors during experimentation and storage. This document aims to equip you with the knowledge to mitigate these challenges and ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Scenario: "After preparing a solution of this compound and analyzing it via HPLC, I observe additional, unexpected peaks that were not present in the initial analysis of the solid compound."
Possible Causes and Solutions:
-
pH-Mediated Degradation: Amine hydrochlorides in solution can be susceptible to pH-dependent degradation. For related propargylamines like selegiline, a slightly acidic pH range of 3.5 to 5.0 has been shown to enhance stability in aqueous solutions[1][2].
-
Troubleshooting Steps:
-
Measure the pH of your solvent/buffer. Ensure it falls within an optimal range. If you are using neutral or basic conditions, consider adjusting the pH to the acidic range.
-
Prepare fresh solutions daily. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.
-
Conduct a mini-stability study. Prepare small batches of your solution at different pH values (e.g., pH 3, 5, 7) and analyze them over a few hours to determine the optimal pH for your experimental conditions.
-
-
-
Oxidative Degradation: Propargylamine moieties can be susceptible to oxidation[1]. The presence of dissolved oxygen in your solvent or exposure to air can lead to the formation of degradation products.
-
Troubleshooting Steps:
-
Degas your solvents. Before preparing your solutions, degas the solvent using methods such as sparging with an inert gas (e.g., nitrogen or argon), sonication, or freeze-pump-thaw cycles.
-
Work under an inert atmosphere. If possible, prepare your solutions and conduct your experiments in a glove box or under a gentle stream of an inert gas[3]. This is particularly important for long-term experiments.
-
Add antioxidants (use with caution). In some formulations, antioxidants can be used to prevent oxidative degradation. However, their compatibility with your downstream applications must be thoroughly evaluated.
-
-
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds. Selegiline, a structurally related compound, is known to be light-sensitive[1][4].
-
Troubleshooting Steps:
-
Protect solutions from light. Use amber vials or wrap your glassware with aluminum foil to minimize light exposure[1].
-
Work in a dimly lit area or under yellow light to further reduce the risk of photodegradation.
-
-
Problem 2: Inconsistent Results or Loss of Potency in Biological Assays
Scenario: "I'm observing a decrease in the expected biological activity of my this compound compound over time or between different experimental runs."
Possible Causes and Solutions:
-
Compound Degradation in Media: The complex nature of cell culture media or assay buffers (containing salts, amino acids, and other components) can contribute to the degradation of the compound.
-
Troubleshooting Steps:
-
Prepare fresh dilutions. Prepare the final dilutions of your compound in the assay media immediately before use.
-
Assess compound stability in media. Incubate the compound in your specific assay buffer or cell culture media for the duration of your experiment and analyze for degradation by HPLC. This will help you understand the stability window of your compound under your experimental conditions.
-
-
-
Improper Storage: Long-term storage conditions significantly impact the stability of the compound.
-
Troubleshooting Steps:
-
Solid Compound Storage: Store the solid hydrochloride salt at low temperatures, such as -20°C, and protected from light[1]. Ensure the container is tightly sealed to prevent moisture absorption.
-
Solution Storage: For aqueous stock solutions, it is recommended to aliquot and store them at -80°C for longer-term stability (up to six months for selegiline) or at -20°C for shorter periods (up to one month for selegiline)[1]. Avoid repeated freeze-thaw cycles.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
The stability of this compound can be influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation[5][6].
-
pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions[6][7].
-
Light: Exposure to UV or visible light can lead to photodegradation[5][8].
-
Oxygen: As a propargylamine, the compound may be susceptible to oxidative degradation[1][5].
-
Humidity: Moisture can promote hydrolysis and other degradation pathways, especially for the solid form[5][9].
Q2: What are the expected degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, insights can be drawn from related compounds. For instance, a known degradation product of selegiline is methamphetamine[1][10]. Forced degradation studies on rasagiline, another propargylamine, have also identified various degradation products under stress conditions like acid, base, and oxidation[11][12]. It is plausible that degradation of this compound could involve modifications to the propargyl group or the amine. To definitively identify degradation products, it is recommended to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyze the resulting mixtures using techniques like LC-MS/MS[11][13][14].
Q3: What are the best practices for handling and storing this compound?
To ensure the long-term stability and integrity of your compound, follow these best practices:
| Condition | Solid Compound | Solutions |
| Temperature | Store at -20°C for long-term storage[1]. | Aliquot and store at -80°C for up to six months or -20°C for up to one month[1]. |
| Light | Store in an amber vial or in the dark[1][4]. | Prepare and store in amber vials or protect from light with foil[1]. |
| Atmosphere | Store in a tightly sealed container. For highly sensitive applications, consider storage in an inert atmosphere (e.g., in a desiccator with an inert gas backfill)[3]. | Degas solvents before use. For long-term storage or sensitive experiments, overlay the solution with an inert gas like argon or nitrogen before sealing. |
| Freeze-Thaw | Minimize opening the container in a humid environment. | Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and effective technique for assessing the purity and stability of propargylamine derivatives like rasagiline and selegiline[11][12][15]. When coupled with mass spectrometry (LC-MS), this method can also be used to identify and characterize potential degradation products[11][13].
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Place the solid compound and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a specified duration[11].
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. Compare the chromatograms with that of an unstressed control sample to identify degradation peaks.
-
Characterization of Degradants: Use LC-MS/MS to determine the mass of the degradation products and elucidate their structures.
Diagram 1: Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: A decision-making workflow for troubleshooting unexpected peaks in HPLC analysis.
References
- CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS. (2016). Vertex AI Search.
- Stability study of rasagiline mesylate LQC ¼ 1.5 mg/mL and HQC ¼ 17... - ResearchGate. (n.d.).
- SAFETY DATA SHEET - Spectrum Chemical. (2017, December 21). Spectrum Chemical.
- Troubleshooting Selegiline Hydrochloride instability in aqueous solutions - Benchchem. (2025). BenchChem.
- Air Sensitive Compounds. (n.d.). Ossila.
- Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. (n.d.).
- Selegiline hydrochloride | 14611-52-0 - ChemicalBook. (2025, August 6). ChemicalBook.
- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO. (n.d.).
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC - NIH. (n.d.).
- Trace decomposition of selegiline. Use of worst-case kinetics for a stable drug - PubMed. (n.d.). PubMed.
- EP0878191A2 - Stable aqueous solution containing selegiline and device for its administration - Google Patents. (n.d.).
- Development and Validation of Forced Degradation Studies of Rasagiline Mesylate Using RP-HPLC and Characterization of Degradants - IOSR Journal. (2019, April 26). IOSR Journal of Pharmacy and Biological Sciences.
- HPLC based in vivopharmacokinetic studies of rasagiline mesylate microspheres for Parkinson's disease - Ukaaz Publications. (2023, December 30).
- Degradation studies of amines and alkanolamines during sour gas treatment process - Academic Journals. (2011, October 23). Academic Journals.
- Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formul
- Quantification of rasagiline mesylate by stability indicating RP-HPLC method: Development and validation. (2019, September 9). Journal of Applied Pharmaceutical Science.
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology - ACS Publications. (n.d.).
- Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (n.d.). Fisher Scientific.
- Production & preservation of drugs | Air Liquide in the United Kingdom. (n.d.). Air Liquide.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). Sigma-Aldrich.
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). University of Pittsburgh.
- Top 5 Factors Affecting Chemical Stability. (2025, October 2). Dickson.
- Propargylamine,CAS NO 2450-71-7 - RVR LABS. (n.d.). RVR LABS.
- Propargylamine 2450-71-7 wiki - Guidechem. (n.d.). Guidechem.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Pharmaceutical Technology.
- forced degradation study: Topics by Science.gov. (n.d.). Science.gov.
- Progress in Synthesis of Propargylamine and Its Derivatives by Nanoparticle Catalysis via A3 coupling: A Decade Update | Request PDF - ResearchGate. (n.d.).
- Forced Degradation Studies - MedCrave online. (2016, December 14). MedCrave.
- Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.).
- N-methyl-1-Phenylpropan-1-amine (hydrochloride) - Cayman Chemical. (n.d.). Cayman Chemical.
- Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. (n.d.). Organic Chemistry Portal.
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). BJSTR.
- Solvent-free synthesis of propargylamines: an overview - RSC Publishing. (2021, May 30). Royal Society of Chemistry.
- (PDF) Stability of drugs and medicines Hydrolysis - ResearchGate. (n.d.).
- Factors affecting stability of drugs | PPTX - Slideshare. (n.d.). Slideshare.
- 4 Factors Influencing the Stability of Medicinal Products - QbD Group. (2023, July 3). QbD Group.
- This work: Synthetic routes for propargylamines - ResearchGate. (n.d.).
- Properties of Amines and their Hydrochloride Salt - ResearchGate. (n.d.).
- 1251924-31-8|this compound - BLDpharm. (n.d.). BLDpharm.
- This compound; - ABI Chem. (n.d.). ABI Chem.
- Synthesis and Reactivity of Propargylamines in Organic Chemistry | Request PDF. (n.d.).
- (But-3-en-1-yl)(methyl)amine hydrochloride - PubChem. (n.d.). PubChem.
- 17684-35-4|3-Methyl-3-phenylbutan-1-amine hydrochloride|BLD Pharm. (n.d.). BLD Pharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0878191A2 - Stable aqueous solution containing selegiline and device for its administration - Google Patents [patents.google.com]
- 3. ossila.com [ossila.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. qbdgroup.com [qbdgroup.com]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Trace decomposition of selegiline. Use of worst-case kinetics for a stable drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.uniupo.it [research.uniupo.it]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. japsonline.com [japsonline.com]
Technical Support Center: Troubleshooting Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride Solubility
Welcome to the technical support guide for Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the practical challenges of handling and solubilizing this compound. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity and reproducibility of your experiments.
I. Core Concepts: Understanding the Molecule
This compound is a secondary amine salt with a molecular weight of 195.69 g/mol and a molecular formula of C₁₁H₁₄ClN.[1] Its structure, featuring a phenyl group, a secondary amine, and a terminal alkyne, dictates its solubility characteristics. As a hydrochloride salt, it is generally expected to have enhanced aqueous solubility compared to its free base form due to the ionic nature of the amine hydrochloride.
Structurally, this compound shares features with pharmacologically active molecules like Selegiline and Rasagiline, which are also propargylamines (containing a propargyl group, ≡C-CH₂-N). These analogous compounds are known to be freely soluble in water and polar organic solvents.[2][3] This suggests a good starting point for selecting appropriate solvent systems for this compound.
II. Frequently Asked Questions (FAQs) on Solubility
Q1: What is the expected solubility of this compound in common laboratory solvents?
-
Aqueous Buffers (e.g., PBS): As a hydrochloride salt, good solubility is expected in aqueous solutions. For a similar compound, N-methyl-1-phenylpropan-1-amine hydrochloride, a solubility of 5 mg/mL in PBS (pH 7.2) has been reported.[4][5]
-
Water: High solubility is anticipated. Selegiline hydrochloride, a structurally related compound, is freely soluble in water, with concentrations of at least 33.33 mg/mL (148.97 mM) being achievable.[2][6][7]
-
Polar Organic Solvents (Ethanol, Methanol): Good solubility is expected. Selegiline hydrochloride is freely soluble in methanol and ethanol.[2] Rasagiline mesylate is also freely soluble in methanol and ethanol.[3]
-
Aprotic Polar Solvents (DMSO, DMF): Good solubility is also likely in these solvents. For instance, N-methyl-1-phenylpropan-1-amine hydrochloride is soluble in DMSO (5 mg/mL) and DMF (3 mg/mL).[4][5]
Summary of Expected Solubility:
| Solvent | Expected Solubility | Rationale/Analog Data |
| Water | High | Hydrochloride salt form enhances aqueous solubility. Selegiline hydrochloride is freely soluble.[2][7] |
| PBS (pH 7.2) | Good | A similar compound is soluble at 5 mg/mL.[4][5] |
| Ethanol | High | Analogous compounds are freely soluble.[2][3] |
| Methanol | High | Analogous compounds are freely soluble.[2][3] |
| DMSO | Good | A similar compound is soluble at 5 mg/mL.[4][5] |
| DMF | Moderate | A similar compound is soluble at 3 mg/mL.[4][5] |
Q2: I am observing poor solubility or precipitation of the compound in my aqueous buffer. What are the likely causes and how can I troubleshoot this?
Several factors can contribute to poor solubility in aqueous buffers. The troubleshooting workflow below outlines a systematic approach to identify and resolve the issue.
Troubleshooting Workflow for Poor Aqueous Solubility
-
Causality 1: pH Effects: The solubility of amine hydrochlorides is pH-dependent. As the pH increases towards the pKa of the amine (typically 9-11 for secondary amines), the equilibrium shifts towards the less soluble free base form. If your buffer is neutral or slightly basic, you may be causing the compound to precipitate.
-
Solution: Prepare your stock solution in slightly acidic water (e.g., pH adjusted to 4-5 with HCl) before diluting it into your final buffer. For many applications, preparing a concentrated stock in water is sufficient, as the final dilution in the buffered medium will not significantly alter the overall pH.
-
-
Causality 2: Concentration Limits: You may be attempting to prepare a solution that exceeds the compound's intrinsic solubility in that specific medium.
-
Solution: If experimentally feasible, reduce the target concentration. Alternatively, prepare a highly concentrated stock solution in an organic solvent like DMSO or ethanol, and then dilute this stock into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays).
-
-
Causality 3: Temperature: Dissolution can be a slow process at room temperature.
-
Solution: Gentle warming (e.g., to 37°C) and vortexing or sonication can aid in dissolution. However, be cautious with prolonged heating without stability data.
-
-
Causality 4: Common Ion Effect: While less common for highly soluble salts, in buffers with very high chloride concentrations, the solubility of a hydrochloride salt can be slightly reduced.
Q3: Are there any stability concerns I should be aware of, particularly with the terminal alkyne group?
The terminal alkyne C-H bond is weakly acidic (pKa ≈ 25).[8] This makes it susceptible to deprotonation by very strong bases (e.g., sodium amide), but it is generally stable in the pH range of typical biological buffers.
-
pH Stability: The compound should be stable in aqueous solutions with a pH range of 2-8. Strongly basic conditions (pH > 10) should be avoided as they could potentially lead to side reactions involving the terminal alkyne over long periods.
-
Temperature Stability: For short-term dissolution, gentle warming is acceptable. For long-term storage, it is recommended to store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Light Sensitivity: While no specific data is available for this compound, it is good laboratory practice to protect solutions of organic compounds from light by storing them in amber vials or wrapping containers in foil.
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is recommended for applications where an aqueous stock solution is preferred.
-
Calculate the required mass: For 1 mL of a 10 mM solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 195.69 g/mol * (1000 mg / 1 g) = 1.957 mg
-
-
Weigh the compound: Accurately weigh approximately 2 mg of this compound into a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of sterile, deionized water to achieve the desired concentration (e.g., 1.022 mL for 2 mg to make a 10 mM solution).
-
Dissolve: Vortex the solution thoroughly. If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Sterilization (if required): If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a 50 mM DMSO Stock Solution
This protocol is suitable for experiments requiring a high concentration stock or when aqueous solubility is a concern.
-
Calculate the required mass: For 1 mL of a 50 mM solution, you will need:
-
Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 195.69 g/mol * (1000 mg / 1 g) = 9.785 mg
-
-
Weigh the compound: Accurately weigh approximately 10 mg of this compound into a sterile vial.
-
Add solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 1.022 mL for 10 mg to make a 50 mM solution).
-
Dissolve: Vortex the solution until the solid is completely dissolved. Gentle warming and sonication can be used if necessary.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C. Ensure the vials are tightly capped to prevent absorption of water.
Decision Workflow for Stock Solution Preparation
IV. Final Recommendations
-
Start with a small-scale solubility test: Before preparing a large batch, test the solubility of a small amount of the compound in your chosen solvent system to confirm your calculations and approach.
-
Document everything: Keep detailed records of the solvent, concentration, temperature, and any additional steps (like sonication or warming) used to dissolve the compound. This will ensure reproducibility.
-
Purity matters: The solubility of a compound can be affected by its purity. Ensure you are using a high-quality, well-characterized batch of this compound.
This guide provides a comprehensive framework for successfully solubilizing this compound. By understanding the chemical properties of the molecule and following a systematic troubleshooting approach, researchers can avoid common pitfalls and ensure the reliability of their experimental outcomes.
References
- (No Author). (n.d.). Pharmaceutical formulations of rasagiline. Google Patents.
-
(No Author). (2024). Selegiline. Wikipedia. Retrieved from [Link]
-
(No Author). (n.d.). Solubility of rasagiline mesylate in different media at 37±0.5°C. ResearchGate. Retrieved from [Link]
-
(No Author). (n.d.). Ch 9 : Acidity of Terminal Alkynes. University of Calgary. Retrieved from [Link]
-
(No Author). (n.d.). Selegiline Hydrochloride. PubChem. Retrieved from [Link]
-
(No Author). (2023). Video: Acidity of 1-Alkynes. JoVE. Retrieved from [Link]
-
(No Author). (n.d.). Acidity of Terminal Alkynes. Chemistry Steps. Retrieved from [Link]
-
(No Author). (n.d.). Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂). Allen. Retrieved from [Link]
-
(No Author). (2023). Acidity of Terminal Alkynes. Chemistry LibreTexts. Retrieved from [Link]
-
(No Author). (n.d.). 1-Methyl-3-phenylpropylamine. PubChem. Retrieved from [Link]
-
(No Author). (n.d.). (But-3-en-1-yl)(methyl)amine. PubChem. Retrieved from [Link]
-
(No Author). (n.d.). (But-3-yn-1-yl)(methyl)amine. PubChem. Retrieved from [Link]
-
(No Author). (2017). Intrinsic dissolution simulation of highly and poorly soluble drugs for BCS solubility classification. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
(No Author). (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies. Retrieved from [Link]
-
(No Author). (n.d.). improve solubility dissolution: Topics by Science.gov. Science.gov. Retrieved from [Link]
-
(No Author). (n.d.). 3-Methyl-3-phenylbutan-1-amine. PubChem. Retrieved from [Link]
-
(No Author). (n.d.). (But-3-en-1-yl)(methyl)amine hydrochloride. PubChem. Retrieved from [Link]
-
(No Author). (n.d.). (3-Methylbut-1-EN-1-YL)benzene. PubChem. Retrieved from [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. Selegiline - Wikipedia [en.wikipedia.org]
- 3. Rasagiline Mesylate - LKT Labs [lktlabs.com]
- 4. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Selegiline hydrochloride | 14611-52-0 [chemicalbook.com]
- 8. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride. Our goal is to provide a comprehensive resource that combines fundamental chemical principles with practical, field-tested advice to help you navigate common challenges and optimize your reaction outcomes. This document is structured as a series of frequently asked questions and in-depth troubleshooting guides to address specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when approaching the synthesis of substituted propargylamines.
Q1: What is the most robust and common synthetic strategy for preparing the Methyl(1-phenylbut-3-yn-1-yl)amine core structure?
A1: The most prevalent and versatile method for synthesizing propargylamines, such as the target molecule, is the multicomponent A³ Coupling Reaction (Aldehyde-Alkyne-Amine).[1][2] This one-pot reaction involves the condensation of benzaldehyde, methylamine, and a suitable terminal alkyne. Given the structure of your target, this would be a three-component coupling of benzaldehyde, methylamine, and propargyl bromide (or a related C3-alkyne source). This approach is highly atom-efficient and often requires a metal catalyst, with copper-based systems being the most common.[3]
Q2: Which catalyst systems are generally most effective for this class of A³ coupling reactions?
A2: Copper catalysts are the workhorses for A³ coupling due to their reliability, cost-effectiveness, and high catalytic activity.[3] Common choices include:
-
Copper(I) halides (CuI, CuBr, CuCl): These are classic and highly effective catalysts.
-
Copper(II) salts (CuCl₂, CuSO₄): Often used and may be reduced in situ or function as a Lewis acid.[3]
-
Nanoparticle Catalysts (e.g., nano-CuO, Au/CeO₂): These offer advantages in terms of reusability and sometimes enhanced reactivity under milder conditions.[2][4]
While copper is standard, other metals like gold, iridium, and palladium have been employed, sometimes offering unique selectivity or reactivity for complex substrates.[1][4][5] For most standard syntheses, a simple copper(I) salt is an excellent starting point.
Q3: How critical is solvent selection, and what are the best starting points?
A3: Solvent choice is critical as it influences reactant solubility, reaction rate, and can even dictate the product distribution by suppressing side reactions.[6]
-
Aprotic Polar Solvents: Dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are generally effective as they facilitate the dissolution of starting materials and intermediates.[6]
-
Alcohols (MeOH, EtOH): These can be used, particularly in reductive amination protocols, but one must be cautious as they can sometimes interfere with the catalyst or participate in side reactions.[7][8]
-
Solvent-Free (Neat) Conditions: There is a strong trend towards running A³ couplings under solvent-free conditions, often with gentle heating (e.g., 70-120°C).[3] This is an environmentally friendly approach that can lead to higher reaction concentrations and faster rates.[3]
Q4: What are the most common side reactions, and how can they be minimized?
A4: Several side reactions can compete with the desired A³ coupling, impacting yield and purity:
-
Allene Formation: The propargylamine product can isomerize to the corresponding allene. This is influenced by the base, solvent, and temperature.[6] Careful selection of a non-isomerizing base and the mildest possible thermal conditions can mitigate this.
-
Glaser Coupling: The terminal alkyne can undergo oxidative homo-coupling, especially when using copper catalysts in the presence of oxygen. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is the most effective way to prevent this.
-
Intramolecular Cyclization: Under harsh conditions (e.g., high temperatures, strong bases), the product may undergo cyclization to form heterocyclic structures like pyrroles.[6] Using stoichiometric amounts of a mild base and avoiding excessive heat is recommended.
Q5: What is the recommended procedure for converting the free amine to its hydrochloride salt for purification and handling?
A5: Conversion to the hydrochloride salt is a standard method for purifying and stabilizing amines, often inducing crystallization of oily products. The general procedure involves dissolving the purified free amine in a dry, non-protic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of hydrogen chloride (e.g., HCl in ether or dioxane) dropwise with stirring. It is crucial to use anhydrous solvents to prevent the formation of hydrates and ensure a crystalline solid. The resulting precipitate can then be isolated by filtration, washed with cold solvent, and dried under vacuum.
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific experimental problems.
Problem 1: Low or No Product Yield
Low yield is the most common issue. A systematic approach is key to identifying the root cause.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Run a control reaction with a substrate known to work well with your catalyst batch. | Use a fresh bottle of the catalyst or a different batch. For some heterogeneous catalysts, pre-activation according to literature procedures may be necessary. |
| Suboptimal Temperature | Monitor the reaction at different temperatures (e.g., room temperature, 50°C, 80°C) using TLC or LC-MS. | Systematically screen temperatures. Many solvent-free A³ couplings require heating to 80-120°C to proceed efficiently.[1][3] |
| Poor Reagent Quality | Check the purity of starting materials. Benzaldehyde is prone to oxidation to benzoic acid. | Distill benzaldehyde immediately before use. Ensure methylamine solution concentration is accurate. Use high-purity alkyne. |
| Inert Atmosphere | If you observe significant amounts of a higher molecular weight byproduct consistent with Glaser coupling. | Degas the solvent and reaction mixture, then run the entire experiment under a positive pressure of nitrogen or argon. |
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
Problem 2: Significant Byproduct Formation Detected by NMR/LC-MS
The appearance of unexpected peaks can complicate purification and reduce yield.
| Observed Byproduct | Likely Cause & Mechanism | Recommended Solution |
| Allene Isomer | Rearrangement of the propargyl group. This can be base- or thermally-catalyzed. | Switch to a milder, non-nucleophilic base or reduce the reaction temperature. Changing the solvent from acetonitrile to acetone has been shown to suppress this side reaction in some cases.[6] |
| Hydroamination Product | A second molecule of methylamine adds across the alkyne of the product. | Use a strict 1:1:1 stoichiometry of reactants. Avoid a large excess of the amine. Running the reaction at a lower temperature can also disfavor this bimolecular side reaction.[6] |
| Reduced Aldehyde | If using a borohydride-based reducing agent in a one-pot reductive amination protocol. | Ensure the imine has fully formed before adding the reducing agent. Use a milder reductant like NaBH(OAc)₃ (STAB), which is less likely to reduce the aldehyde.[8][9] |
Problem 3: Difficulty with Product Isolation and Salt Formation
Even with a successful reaction, isolating the final hydrochloride salt can be challenging.
| Issue | Possible Cause | Recommended Solution |
| Persistent Oil | The free amine is a low-melting solid or oil, and the salt is not precipitating cleanly. | Ensure absolute anhydrous conditions for the salt formation. Try triturating the oil with a non-polar solvent like pentane or hexane to induce solidification. Alternatively, try forming the salt in a different solvent system (e.g., isopropanol). |
| Emulsion During Workup | Formation of a stable emulsion during aqueous extraction of the free amine. | Add a saturated NaCl solution (brine) to "break" the emulsion. If it persists, filter the entire mixture through a pad of Celite®. |
| Product Loss During Extraction | The amine hydrochloride is partially water-soluble, leading to loss during the initial workup. | Ensure the aqueous phase is made sufficiently basic (pH > 10) with NaOH or K₂CO₃ to fully deprotonate the amine, making it more soluble in the organic extraction solvent (e.g., EtOAc, DCM). |
Part 3: Experimental Protocols & Data
Optimized Reaction Parameters (Literature Survey)
The following table summarizes typical conditions for copper-catalyzed propargylamine synthesis, which can be adapted for the target molecule.
| Parameter | Condition | Typical Range | Rationale & Key Considerations | Reference |
| Catalyst | CuI or CuCl | 1-10 mol% | Provides a good balance of reactivity and cost. Higher loadings may be needed for less reactive substrates. | [3][10] |
| Solvent | Toluene or Solvent-Free | N/A | Toluene is a good non-polar option. Solvent-free conditions are green and can accelerate the reaction. | [3][10] |
| Temperature | 70 - 110 °C | Varies | Higher temperatures are often needed for solvent-free reactions but increase the risk of side reactions. | [3] |
| Atmosphere | Inert (N₂ or Ar) | N/A | Crucial for preventing oxidative homo-coupling (Glaser coupling) of the alkyne. |
Protocol 1: Synthesis of Methyl(1-phenylbut-3-yn-1-yl)amine (A³ Coupling)
This protocol is a representative procedure based on common practices for A³ couplings.
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the copper catalyst (e.g., CuI, 5 mol%).
-
Seal the flask, and purge with nitrogen or argon for 10-15 minutes.
-
Under a positive pressure of inert gas, add freshly distilled benzaldehyde (1.0 eq.).
-
Add the alkyne component (e.g., 3-butyn-1-ol followed by conversion, or a related synthon) (1.1 eq.).
-
Add the solvent (e.g., Toluene, 0.5 M) or proceed solvent-free.
-
Begin vigorous stirring and add methylamine (1.2 eq., e.g., as a solution in THF or EtOH).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of silica gel or Celite to remove the catalyst, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography or taken directly to the salt formation step if sufficiently pure.
General A³ Coupling Mechanism
Caption: Simplified mechanism of copper-catalyzed A³ coupling.
Protocol 2: Formation of this compound
-
Dissolve the purified free amine (1.0 eq.) in anhydrous diethyl ether (approx. 0.1 M).
-
While stirring, add a 2.0 M solution of HCl in diethyl ether (1.05 eq.) dropwise.
-
A white precipitate should form immediately or upon further stirring.
-
Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
-
Isolate the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the solid product under high vacuum to constant weight.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.
References
-
Solvent-free synthesis of propargylamines: an overview. RSC Publishing. Available at: [Link]
-
Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. PMC - NIH. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of propargylamine derivatives catalyzed by 2% Au/CeO2. ResearchGate. Available at: [Link]
-
Selected optimization of reaction conditions for propargylamines 27 and... ResearchGate. Available at: [Link]
-
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PubMed Central. Available at: [Link]
-
Supporting Information - Contents. The Royal Society of Chemistry. Available at: [Link]
- EP0396596A1 - Processes and compounds useful for resolving 1-methyl-3-phenylpropylamine. Google Patents.
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry | Request PDF. ResearchGate. Available at: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. Available at: [Link]
-
Specific solvent issues with Reductive Amination/Alkylation. Wordpress. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]
- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.
-
The general reaction for the synthesis of propargylamine derivatives. ResearchGate. Available at: [Link]
-
Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
Sources
- 1. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride. It is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to resolve them.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common issue stemming from several factors, ranging from incomplete conversion to competing side reactions. A systematic approach is crucial for diagnosis.
Possible Causes & Solutions:
-
Incomplete Imine/Enamine Formation: The initial condensation between the ketone (1-phenylbut-3-yn-1-one) and methylamine is a reversible equilibrium. Insufficient removal of water, incorrect pH, or steric hindrance can limit the formation of the key intermediate.
-
Solution: Ensure anhydrous conditions. If using methylamine hydrochloride, a non-nucleophilic base (e.g., triethylamine) may be required to liberate the free amine. For challenging substrates, using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can drive the equilibrium forward.
-
-
Sub-optimal Reducing Agent: The choice of reducing agent is critical. A reagent that is too harsh can reduce the alkyne functionality, while one that is too weak or added under the wrong conditions may not efficiently reduce the iminium intermediate.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often an excellent choice as it is selective for the iminium ion over the ketone and is effective under mildly acidic conditions which favor iminium ion formation.[1] In contrast, a less selective reagent like sodium borohydride (NaBH₄) may preferentially reduce the starting ketone.[2]
-
-
Degraded Reagents: The starting ketone, 1-phenylbut-3-yn-1-one, can be susceptible to degradation, and methylamine solutions can lose titer over time.
-
Solution: Use freshly distilled or recently purchased starting materials. Verify the concentration of the methylamine solution before use.
-
Troubleshooting Workflow:
Here is a logical workflow to diagnose the cause of low yields.
Caption: Troubleshooting workflow for low reaction yield.
Q2: My NMR and Mass Spec data show an impurity with a mass of M+2, corresponding to an alcohol. What is this and how do I prevent it?
This is one of the most common side reactions in this synthesis.
Cause: Reduction of the Starting Ketone
The impurity is almost certainly 1-phenylbut-3-yn-1-ol [3], formed by the direct reduction of the starting ketone, 1-phenylbut-3-yn-1-one. This occurs when the reducing agent is not sufficiently selective for the iminium ion intermediate over the carbonyl group of the ketone.
Caption: Competing pathways: Desired vs. side reaction.
Prevention Strategies:
-
Use a Chemoselective Reducing Agent: The choice of hydride donor is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations precisely because of its high selectivity for imines and iminium ions over ketones and aldehydes.[1][2]
-
Two-Step Procedure: If using a less selective reagent like NaBH₄, perform the reaction in two distinct steps. First, form the imine by mixing the ketone and methylamine, ensuring maximum conversion. Then, add the NaBH₄ to reduce the pre-formed imine. This minimizes the concentration of the ketone when the reducing agent is present.[2]
-
Control Stoichiometry and Addition: Ensure the reducing agent is the limiting reagent relative to the iminium intermediate. Slow addition of the reducing agent can also help favor the reduction of the more reactive iminium ion.
| Reducing Agent | Typical Conditions | Selectivity (Imine vs. Ketone) | Pros | Cons |
| NaBH(OAc)₃ | Mildly acidic (e.g., AcOH), CH₂Cl₂ or DCE | High | One-pot procedure, high selectivity, tolerant of many functional groups.[1] | More expensive, moisture sensitive. |
| NaBH₃CN | pH 6-7, MeOH | Moderate to High | Effective, can be used in protic solvents. | Highly toxic (releases HCN) , potential for CN addition byproducts.[1][4] |
| NaBH₄ | Neutral/basic, MeOH or EtOH | Low | Inexpensive, readily available. | Prone to reducing the starting ketone, requires careful pH control.[2] |
| H₂/Catalyst (e.g., Pd/C) | Varies | Low to Moderate | "Green" reductant. | Can also reduce the alkyne to an alkene or alkane. |
Q3: I've isolated a byproduct with the same mass as my product, but the NMR is inconsistent. What could it be?
An isomeric byproduct suggests a rearrangement has occurred.
Cause: Allene Formation
The most likely isomeric impurity is the corresponding allene . This occurs via a rearrangement of the propargyl group. This side reaction can be influenced by the choice of base and solvent.[5]
-
Identification: In the ¹H NMR spectrum, the characteristic terminal alkyne proton (a singlet or triplet around 2-3 ppm) will be absent. Instead, you will see signals corresponding to allenic protons, typically in the 4.5-5.5 ppm region. Since the mass is identical, GC-MS or LC-MS alone will not distinguish between the isomers.[5]
-
Prevention:
-
Solvent Choice: The choice of solvent can have a significant impact. Aprotic polar solvents like DMF or acetonitrile are common, but if allene formation is observed, switching to a different solvent like THF or acetone may suppress the rearrangement.[5]
-
Base and Temperature Control: Avoid using strong, non-nucleophilic bases and elevated temperatures, as these conditions can promote the isomerization. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Q4: My workup is difficult, and I'm isolating a thick, oily substance that appears to be higher in molecular weight. What is happening?
This points to the formation of dimeric or oligomeric byproducts.
Cause: Hydroamination of the Alkyne
The amine product is nucleophilic and can, under certain conditions, add across the alkyne of another product molecule in a hydroamination reaction.[5] This is more likely to occur if the reaction is heated for extended periods or if transition metal catalysts (which are sometimes used in propargylamine synthesis) are present.[5][6]
-
Prevention:
-
Use mild reaction conditions and avoid prolonged heating after the initial reaction is complete.
-
Ensure complete consumption of the starting amine to minimize its availability for addition to the product.[5]
-
If using a metal-catalyzed synthesis (e.g., A³ coupling), screen catalysts to find one that does not promote hydroamination.[6][7]
-
Frequently Asked Questions (FAQs)
1. What is the most common and reliable method for this synthesis?
The most widely utilized and reliable method is a one-pot reductive amination (also known as reductive alkylation) of 1-phenylbut-3-yn-1-one with methylamine using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][8][9] This approach offers high chemoselectivity, generally good yields, and operational simplicity.
2. Can I use a three-component A³ Coupling reaction instead?
Yes, an A³ (Aldehyde-Alkyne-Amine) coupling is a powerful alternative for synthesizing propargylamines.[6][10] In this case, you would react benzaldehyde, propargyl amine (or a suitable precursor), and methylamine, often with a copper or gold catalyst.[7][11]
-
Advantages: High atom economy, can be performed in one pot.[6]
-
Disadvantages: Requires catalyst which may need to be removed; can be more sensitive to reaction conditions, and side reactions like homocoupling of the alkyne can occur.
3. What is the best way to purify the final product and remove these side products?
A standard and effective method is an acid-base workup followed by crystallization .
-
Step-by-Step Protocol:
-
Quench the reaction carefully with water or a mild acid.
-
Extract the crude mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine.
-
Extract the organic layer with aqueous acid (e.g., 1 M HCl). The desired amine product will move to the aqueous phase as the hydrochloride salt, leaving non-basic impurities like the 1-phenylbut-3-yn-1-ol side product in the organic layer.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 2 M NaOH) to a pH > 12 to liberate the free amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
To form the final hydrochloride salt, dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same or a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration.
-
4. How do I properly characterize the final product to ensure purity?
A combination of techniques is essential:
-
¹H and ¹³C NMR: To confirm the structure and identify characteristic peaks. Pay close attention to the benzylic proton, the methyl group on the nitrogen, and the terminal alkyne proton.
-
Mass Spectrometry (LC-MS or GC-MS): To confirm the molecular weight of the product and identify any impurities.
-
FTIR Spectroscopy: To identify key functional groups, such as the C≡C-H stretch (around 3300 cm⁻¹) and the N-H stretch of the secondary amine salt.
-
Melting Point: A sharp melting point is a good indicator of the purity of the final crystalline hydrochloride salt.
References
-
Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Synthesis of propargylamines and amides. Retrieved from [Link]
-
ResearchGate. (n.d.). The general reaction for the synthesis of propargylamine derivatives. Retrieved from [Link]
-
Reddy, C. R., et al. (2009). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylbut-3-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylbut-3-yn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Retrieved from [Link]
-
PubChem. (n.d.). (But-3-en-1-yl)(methyl)amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (But-3-yn-1-yl)(methyl)amine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-phenylbut-3-ene-1,2-dione and its attempted radical polymerization. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]
- Google Patents. (n.d.). EP0396596A1 - Processes and compounds useful for resolving 1-methyl-3-phenylpropylamine.
-
PubChem. (n.d.). 1-Methyl-3-phenylpropylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. Retrieved from [Link]
-
TSI Journals. (n.d.). Studies on enaminones. Retrieved from [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1-Phenylbut-3-yn-1-ol | C10H10O | CID 11019006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phytojournal.com [phytojournal.com]
- 7. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. Propargylic amine synthesis by amination [organic-chemistry.org]
Technical Support Center: Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride (Rasagiline)
Welcome to the Technical Support Guide for Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride. As Senior Application Scientists, we have compiled this resource to address common questions and troubleshooting scenarios encountered during the research and development of this molecule. This guide provides in-depth, field-proven insights into its stability and degradation pathways.
For clarity, Methyl(1-phenylbut-3-yn-1-yl)amine is commonly known as Rasagiline . While the hydrochloride salt is available, much of the pharmaceutical literature focuses on the mesylate salt. The degradation pathways of the core Rasagiline molecule discussed herein are relevant to both forms.
Section 1: Metabolic Degradation Pathways (In-Vivo)
This section addresses the biotransformation of Rasagiline within a biological system, a critical aspect for drug development professionals.
FAQ 1: What are the primary metabolic degradation pathways of Rasagiline?
Rasagiline undergoes extensive and near-complete metabolism, primarily in the liver, before excretion; less than 1% is excreted unchanged in the urine.[1] The metabolic process is dominated by two main pathways mediated by the cytochrome P450 (CYP) enzyme system.
-
N-dealkylation via CYP1A2: This is the principal metabolic route. The cytochrome P450 isoenzyme CYP1A2 removes the propargyl group to form the major metabolite, (R)-1-aminoindan .[1][2]
-
Hydroxylation: The molecule can also be hydroxylated by CYP enzymes to form secondary metabolites, including 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI).[1][3]
-
Conjugation: Following these initial transformations, Rasagiline and its metabolites can undergo Phase II metabolism, specifically glucuronidation, to increase their water solubility for excretion.[1][3]
The diagram below illustrates this primary metabolic cascade.
FAQ 2: Do the metabolites of Rasagiline have pharmacological activity or potential toxicity?
This is a crucial point of differentiation for Rasagiline. Unlike the related MAO-B inhibitor selegiline, which is metabolized to amphetamine-like substances, Rasagiline is not.[2][4]
-
(R)-1-aminoindan: The major metabolite, (R)-1-aminoindan, is not an amphetamine derivative and shows weak or no MAO-B inhibition.[1] However, it is not inert; it has demonstrated independent neuroprotective properties in various experimental models and may contribute to the overall therapeutic profile of the drug.[1][5]
This metabolic profile is considered a significant advantage, avoiding the potential side effects associated with amphetamine metabolites.
FAQ 3: Are there critical drug-drug interactions to consider related to Rasagiline's metabolism?
Yes. Because Rasagiline's clearance is heavily dependent on the CYP1A2 enzyme, co-administration with substances that inhibit or induce this enzyme can significantly alter its plasma concentration.[3][4]
-
CYP1A2 Inhibitors: Strong inhibitors of CYP1A2, such as the antibiotic ciprofloxacin, can increase the area under the curve (AUC) of Rasagiline by as much as 83%.[3] This increased exposure necessitates a dose reduction of Rasagiline to avoid potential adverse effects.[3]
-
CYP1A2 Inducers: Conversely, inducers of CYP1A2 (e.g., smoking) could potentially decrease the plasma concentration of Rasagiline, though this is less commonly cited as a clinical issue.
Researchers should exercise caution and consider dose adjustments when Rasagiline is used alongside potent CYP1A2 inhibitors.[3]
Section 2: Forced Degradation & Chemical Stability (In-Vitro)
Forced degradation studies are essential for identifying potential degradation products and establishing the inherent stability of a drug substance. Rasagiline has been shown to be susceptible to degradation under several stress conditions as recommended by the International Conference on Harmonization (ICH).[6][7]
FAQ 4: Under which conditions is Rasagiline most likely to degrade?
Numerous studies have subjected Rasagiline to hydrolytic, oxidative, thermal, and photolytic stress. The compound shows notable degradation under specific conditions.
| Stress Condition | Reagent / Parameters | Observed Degradation | Reference(s) |
| Acidic Hydrolysis | 1M HCl, refluxed at 75°C for 8 hours | Significant Degradation | [6][8] |
| Alkaline Hydrolysis | 0.1M - 2N NaOH, refluxed at 60-75°C | Significant Degradation | [8][9] |
| Neutral Hydrolysis | Water, refluxed at 75°C for 6 hours | Minor Degradation | [8] |
| Oxidation | 20% H₂O₂, 60°C for 30 minutes | Degradation Observed | [7][9] |
| Thermal | Dry heat, 60-70°C for 12-24 hours | Significant Degradation | [6][7] |
| Photolytic | UV light (288 nm) & Visible light | Degradation Observed | [10] |
Key Insight: Rasagiline is particularly vulnerable to degradation in acidic, alkaline, and high-temperature environments.[6] This highlights the need for careful control of pH and temperature during manufacturing and storage.
FAQ 5: How should I design a forced degradation study for Rasagiline?
A well-designed forced degradation study is systematic and aims to produce a target degradation of 5-20% to allow for the detection and characterization of impurities without completely destroying the sample. The following protocol is a synthesis of methodologies found in the literature.[7][8][9][10]
Step-by-Step Experimental Protocol:
-
Prepare Stock Solution: Accurately weigh and dissolve Rasagiline in a suitable solvent (e.g., methanol) to create a known concentration, typically around 1000 µg/mL.
-
Apply Stress Conditions (in separate experiments):
-
Acid: Mix the stock solution with an equal volume of 1N-2N HCl. Reflux at 60-80°C for a predetermined time (e.g., 4-8 hours). Cool and neutralize with NaOH.
-
Base: Mix the stock solution with an equal volume of 0.1N-2N NaOH. Reflux at 60-80°C. Cool and neutralize with HCl.
-
Oxidative: Mix the stock solution with 20-30% H₂O₂. Keep at 60°C or room temperature, monitoring periodically.
-
Thermal: Expose the solid drug powder to dry heat in a calibrated oven at 70°C for 24 hours. Dissolve a known quantity in diluent afterward.
-
Photolytic: Expose the drug solution or solid powder to UV and visible light conditions as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).
-
-
Sample Preparation for Analysis: After exposure, dilute the stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 40-100 µg/mL).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Section 3). Include an unstressed control sample for comparison.
-
Evaluation: Assess the chromatograms for new peaks (degradants), loss of the parent drug peak area, and calculate the mass balance.[6]
Sources
- 1. Rasagiline - Wikipedia [en.wikipedia.org]
- 2. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
- 6. Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
Technical Support Center: Analytical Guidance for Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride
Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working with Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride. This guide is structured to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your analytical experiments. Our goal is to empower you with the scientific rationale behind common analytical challenges and to provide robust, field-proven solutions.
Introduction to the Analyte and its Challenges
This compound is a molecule that presents a unique combination of analytical challenges stemming from its structural features: a secondary amine, a terminal alkyne, and a chiral center adjacent to a phenyl group. These characteristics can lead to issues such as poor chromatographic peak shape, low detection sensitivity, and potential for interferences from structurally similar compounds. This guide will address these challenges systematically across various analytical platforms.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the primary amine in this compound can lead to several analytical hurdles.
Frequently Asked Questions (GC-MS)
-
Q1: Why am I observing significant peak tailing for my analyte?
-
A1: Peak tailing for amine-containing compounds is a common issue in GC analysis. It is primarily caused by the interaction of the basic amine group with active sites (e.g., free silanol groups) within the GC system, including the inlet liner and the column itself. This can be exacerbated if the flow path is not sufficiently inert.[1][2] To mitigate this, ensure you are using an ultra-inert inlet liner and a column specifically designed for the analysis of active compounds.[1][2] Derivatization of the amine group can also significantly improve peak shape by reducing its polarity and basicity.
-
-
Q2: My quantitative results are inconsistent, and I suspect thermal degradation. How can I confirm and prevent this?
-
A2: Compounds with structures similar to amphetamines can be susceptible to thermal degradation in the GC inlet, especially at elevated temperatures.[3] This can lead to poor reproducibility and inaccurate quantification. To address this, start by optimizing your inlet temperature. A lower temperature may prevent degradation, but it must be high enough to ensure complete volatilization. You can perform a temperature ramp study in the inlet to find the optimal balance. Additionally, using a splitless injection with a fast oven ramp can help to transfer the analyte to the column more quickly, minimizing its residence time in the hot inlet.
-
-
Q3: I am seeing co-eluting peaks that interfere with my analyte. How can I improve separation?
-
A3: Co-elution can be a significant problem, especially when analyzing complex matrices or when dealing with impurities from synthesis. Structurally related amines are known to cause chromatographic interference.[3] To improve resolution, you can modify your GC temperature program, for instance, by using a slower ramp rate. Alternatively, switching to a column with a different stationary phase chemistry can alter the selectivity of the separation. Derivatization is also a powerful tool here, as it can significantly change the retention time of your analyte relative to the interfering compounds.[4][5]
-
Troubleshooting Workflow: Addressing GC-MS Peak Tailing
Caption: Troubleshooting workflow for GC-MS peak tailing.
Protocol: Derivatization with Heptafluorobutyric Anhydride (HFBA)
-
Sample Preparation: Evaporate 1 mL of your sample extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reagent Addition: Add 50 µL of ethyl acetate and 50 µL of HFBA to the dry residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.
-
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Note: This derivatization will increase the molecular weight of the analyte and can produce unique, high-mass fragments that are useful for mass spectrometric identification and quantification.[2][5]
High-Performance Liquid Chromatography (HPLC-UV/MS) Analysis
HPLC is a versatile technique for non-volatile compounds. However, the analysis of this compound by HPLC requires careful method development.
Frequently Asked Questions (HPLC)
-
Q1: My analyte peak is broad and tails significantly on a C18 column. What is the cause?
-
A1: The secondary amine in your analyte is basic and can interact strongly with residual silanol groups on the surface of silica-based reversed-phase columns (like C18).[6] This interaction leads to peak tailing. To minimize this, you can adjust the pH of your mobile phase. A lower pH (e.g., 2.5-3.5) will ensure that the amine is protonated and will also suppress the ionization of the silanol groups, leading to improved peak shape. Using a column with end-capping or a hybrid particle technology can also reduce these secondary interactions.
-
-
Q2: I have very low sensitivity using a UV detector. How can I improve my signal?
-
A2: The analyte lacks a strong chromophore, meaning it does not absorb UV light strongly at typical wavelengths (e.g., 254 nm).[6][7] To enhance UV detection, you can perform a pre-column derivatization with a reagent that has a high molar absorptivity, such as 9-fluorenylmethyl chloroformate (FMOC-Cl).[7] Alternatively, using a mass spectrometer as a detector (LC-MS) will provide high sensitivity and selectivity without the need for derivatization.
-
-
Q3: Can I use an amino-functionalized column for this analysis?
-
A3: While an amino column can be used in normal-phase or HILIC mode, it is important to be aware of potential reactions between the primary amino groups on the column's stationary phase and any aldehydes or ketones present in your sample or sample matrix.[8] Such a reaction can form Schiff bases, leading to a loss of your analyte and a compromised column.[8]
-
Troubleshooting Decision Tree: Improving HPLC Performance
Caption: Decision tree for troubleshooting common HPLC issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an essential tool for structural elucidation. The unique features of this compound give rise to a characteristic NMR spectrum.
Frequently Asked Questions (NMR)
-
Q1: What are the expected chemical shifts for the alkyne protons and carbons?
-
A1: The proton of a terminal alkyne (≡C-H) typically resonates around 2-3 ppm in the ¹H NMR spectrum.[9][10] This is a relatively shielded position due to the magnetic anisotropy of the triple bond.[10] In the ¹³C NMR spectrum, the sp-hybridized carbons of the alkyne appear in a distinct region, typically between 65 and 90 ppm.[9]
-
-
Q2: I am seeing broad signals for the N-H and ≡C-H protons. Why is this happening?
-
A2: The broadening of N-H proton signals is common and is often due to quadrupole effects from the nitrogen atom and chemical exchange with residual water or other protic species in the NMR solvent. The terminal alkyne proton can also undergo exchange, leading to signal broadening. To sharpen these signals, you can try adding a drop of D₂O to your NMR tube, which will exchange the labile protons for deuterium, causing their signals to disappear.
-
General Sample Handling and Stability
Proper handling and storage of your analyte are crucial for obtaining reliable analytical results.
| Parameter | Recommendation | Rationale |
| Storage | Store the solid hydrochloride salt in a cool, dry, and dark place. | The amine functionality can be susceptible to oxidation and the alkyne group can potentially undergo slow polymerization or degradation, especially in the presence of light and moisture. |
| Solution Stability | Prepare solutions fresh daily. If storage is necessary, keep them at 2-8°C for no longer than 48 hours. | The stability of the analyte in various solvents has not been extensively studied. Fresh preparation minimizes the risk of degradation. |
| pH of Solutions | For aqueous solutions, maintain a slightly acidic pH (4-6) to ensure the stability of the hydrochloride salt. | In neutral or basic conditions, the free base form of the amine is generated, which may be less stable and more prone to adsorption onto surfaces. |
References
-
Evaluation of Designer Amphetamine Interference in GC–MS Amine Confirmation Procedures. Journal of Analytical Toxicology, Oxford Academic. [Link]
-
Alkynes - OpenOChem Learn. [Link]
-
Evaluation of Designer Amphetamine Interference in GC–MS Amine Confirmation Procedures. Oxford Academic. [Link]
-
Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]
-
1 H NMR spectra of (a) internal alkyne 1, (b) azide derivative 2, (c)... ResearchGate. [Link]
-
Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent. [Link]
-
Improved GC Analysis of Derivatized Amphetamines. Restek. [Link]
-
Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. ResearchGate. [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. [Link]
-
Detecting Primary Amines. Chromatography Forum. [Link]
-
Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. Journal of Agricultural and Food Chemistry, ACS Publications. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. gcms.cz [gcms.cz]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Alkynes | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Cell Permeability of Rasagiline Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the experimental challenges associated with Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride , more commonly known as Rasagiline HCl. As a potent monoamine oxidase-B (MAO-B) inhibitor, its efficacy is critically dependent on its ability to cross biological membranes, most notably the blood-brain barrier (BBB), to reach its intracellular target.[1][2] This guide is structured to address common issues encountered during in vitro permeability assessment and to provide scientifically-grounded strategies for improvement.
Frequently Asked Questions (FAQs)
Section 1: Compound Fundamentals & Permeability Basics
Q1: What is Rasagiline Hydrochloride, and why is its permeability a concern?
Rasagiline is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B) used in the treatment of Parkinson's disease.[3][4][5] Its therapeutic target, MAO-B, is located on the outer mitochondrial membrane within neurons of the central nervous system (CNS).[6][7] Therefore, for Rasagiline to be effective, it must first cross the highly restrictive blood-brain barrier (BBB) to enter the brain, and subsequently traverse the neuronal cell membrane to reach the mitochondria.
The compound is often formulated as a hydrochloride salt to improve its solubility and stability. However, this salt form increases its hydrophilicity (water-loving nature). While freely soluble in water, this property can hinder its ability to passively diffuse across the lipid-rich cell membranes, making permeability a critical parameter to optimize and validate.[8][9]
Table 1: Physicochemical Properties of Rasagiline
| Property | Value | Implication for Permeability |
|---|---|---|
| Chemical Formula | C₁₂H₁₃N | Small molecule, generally favorable for diffusion. |
| Molecular Weight | 171.24 g/mol (free base) | Well within the typical range for CNS drugs (<500 g/mol ). |
| Form | Hydrochloride Salt | Increases aqueous solubility but can decrease passive diffusion. |
| Aqueous Solubility | Freely soluble (Mesylate Salt)[9] | High concentration is possible in the donor compartment of assays, but the charged form is less permeant. |
| LogP (predicted) | ~2.5 - 3.0 | Indicates moderate lipophilicity, suitable for BBB penetration, but ionization state is key. |
| pKa (predicted) | ~8.9 (Amine) | At physiological pH (7.4), a significant fraction of the molecule will be protonated (charged), reducing passive permeability. |
Note: Data is for the free base or most studied salt form. The hydrochloride salt shares similar profiles but with enhanced aqueous solubility. The mesylate salt was ultimately chosen for clinical use due to better chemical stability.[3][8]
Q2: How can I assess the permeability of Rasagiline HCl in my laboratory?
Two primary in vitro methods are industry standards for evaluating drug permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
-
PAMPA: This is a high-throughput, cell-free assay that models passive diffusion.[10][11] A synthetic membrane coated with lipids separates a donor and an acceptor well. For CNS drugs like Rasagiline, a specific PAMPA-BBB model uses a brain lipid mixture to mimic the blood-brain barrier.[10][12][13] It is excellent for early-stage screening as it is cost-effective and isolates the contribution of passive transport.[10]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express transporters, mimicking the intestinal epithelium.[14][15][16] It is considered the gold standard for predicting human oral absorption because it can assess both passive diffusion and active transport, including the effects of efflux pumps like P-glycoprotein (P-gp).[14][15]
Table 2: Comparison of Standard Permeability Assays
| Feature | PAMPA | Caco-2 Assay |
|---|---|---|
| Model System | Artificial lipid membrane | Differentiated Caco-2 cell monolayer |
| Transport Measured | Passive Diffusion Only | Passive Diffusion & Active Transport (Uptake/Efflux) |
| Biological Relevance | Moderate (mimics lipid barrier) | High (expresses transporters, forms tight junctions) |
| Throughput | High (96/384-well plates) | Low to Medium |
| Cost & Complexity | Low | High |
| Primary Use Case | Early screening of passive permeability | Detailed investigation of absorption and efflux mechanisms |
Section 2: Troubleshooting Common Permeability Issues
Q3: My PAMPA-BBB results for Rasagiline HCl are consistently low. What should I investigate?
Low permeability in a PAMPA assay points directly to issues with passive diffusion. Given that Rasagiline HCl is a basic compound, the primary suspect is its ionization state.
-
Causality: The fundamental principle of passive diffusion is that only the neutral, uncharged form of a molecule can readily partition into and cross a lipid membrane. Rasagiline's amine group (pKa ≈ 8.9) will be largely protonated (charged) at a physiological pH of 7.4. This charge dramatically reduces its lipophilicity and hinders its ability to enter the artificial membrane.
Troubleshooting Workflow:
-
Verify pH of Donor Buffer: Ensure the donor buffer pH is precisely controlled and documented. Small shifts in pH can significantly alter the ratio of charged to uncharged species.
-
Assess Compound Stability: Confirm that Rasagiline HCl is not degrading in the assay buffer over the incubation period. Analyze the donor well at the end of the experiment to check for recovery.
-
Check for Precipitation: Although Rasagiline HCl is soluble, ensure the concentration used is below its solubility limit in the specific buffer to avoid precipitation, which would artificially lower the effective concentration for diffusion.
-
Evaluate Membrane Integrity: Use a low-permeability control compound (e.g., Lucifer Yellow) to ensure the artificial membrane is properly formed and does not have physical leaks.[15]
Diagram 1: Troubleshooting workflow for low PAMPA results.
Q4: My Caco-2 results show a high efflux ratio (>2) for Rasagiline. What does this indicate and what is the next step?
A high efflux ratio, calculated as the permeability from the basolateral-to-apical direction (B-A) divided by the apical-to-basolateral (A-B) direction, is a strong indicator of active efflux.[16]
-
Causality & Interpretation: This result suggests that while some Rasagiline may passively enter the Caco-2 cells from the apical side, it is being actively pumped back out by efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical membrane.[15] This is a critical finding, as these same transporters are present at the BBB and can significantly limit a drug's brain penetration.
-
Recommended Next Step: To confirm which transporter is responsible, the Caco-2 assay should be repeated in the presence of a specific inhibitor.
-
P-gp Confirmation: Run the assay with a P-gp inhibitor like Verapamil.[15]
-
BCRP Confirmation: Run the assay with a BCRP inhibitor like Fumitremorgin C.[15]
If the A-B permeability increases and the efflux ratio drops to approximately 1 in the presence of the inhibitor, this confirms that Rasagiline is a substrate for that specific transporter.
-
Section 3: Strategies for Enhancing Permeability
Q5: What formulation strategies can overcome the challenges of ionization and active efflux for Rasagiline?
When a compound's intrinsic properties limit its permeability, advanced formulation strategies can provide a solution. For a CNS drug like Rasagiline, the focus is on increasing its concentration at the membrane surface and utilizing alternative transport pathways to bypass efflux pumps.
Strategy 1: Cyclodextrin Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate lipophilic molecules within their hydrophobic core.[17]
-
Mechanism of Action: By forming a water-soluble inclusion complex with Rasagiline, cyclodextrins increase the concentration of the drug in the unstirred water layer adjacent to the cell membrane.[18][19] This elevated local concentration creates a steeper gradient for the small amount of free Rasagiline to partition into the membrane, thereby enhancing overall flux.[19] It essentially acts as a carrier, ferrying the drug to the cell surface.[18]
-
Experimental Consideration: The concentration of the cyclodextrin is critical. An excess can trap the drug in the donor phase and reduce permeability, so optimization is necessary.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high solubility and safety profile.[17]
Diagram 2: Mechanism of cyclodextrin-enhanced permeability.
Strategy 2: Nanoparticle and Liposome Encapsulation
Encapsulating Rasagiline within nanoparticles is a powerful strategy to overcome the BBB and bypass efflux pumps.[20][21]
-
Mechanism of Action: Nanocarriers protect the drug from degradation and can cross the BBB via endocytosis and transcytosis, processes where the endothelial cells engulf the particle.[20] This mechanism is less dependent on the drug's physicochemical properties and can effectively hide the drug from efflux transporters.[22]
-
Types of Nanoparticles:
-
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), these are well-studied for brain drug delivery.[23][24][25]
-
Lipid-Based Nanoparticles: Liposomes and Solid Lipid Nanoparticles (SLNs) are composed of biocompatible lipids and can efficiently encapsulate both hydrophilic and lipophilic drugs.[25]
-
-
Surface Modification for Targeting: To enhance uptake, nanoparticles can be "decorated" with ligands that bind to receptors on the BBB surface (e.g., transferrin for the transferrin receptor) or coated with surfactants like polysorbate 80, which has been shown to facilitate brain entry.[20][22][23][26]
Diagram 3: Nanoparticle transport across the blood-brain barrier.
Experimental Protocols
Protocol 1: PAMPA-BBB Permeability Assay
This protocol provides a general workflow for assessing the passive permeability of Rasagiline HCl across an artificial blood-brain barrier model.
Materials:
-
PAMPA plate system (e.g., 96-well format with donor and acceptor plates)
-
Artificial membrane lipid solution (e.g., porcine brain lipid in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound (Rasagiline HCl), High Permeability Control (e.g., Testosterone), Low Permeability Control (e.g., Atenolol)
-
Analysis system (LC-MS/MS or UV-Vis Spectrophotometer)
Procedure:
-
Prepare Solutions: Dissolve test and control compounds in PBS (with minimal co-solvent like DMSO if necessary, final concentration <1%) to a final concentration of 100-200 µM.
-
Coat Membrane: Apply 5 µL of the brain lipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate.
-
Hydrate Membrane (Optional): Add buffer to the wells and let the membrane hydrate according to the manufacturer's instructions.
-
Add Acceptor Solution: Fill each well of the acceptor plate with 300 µL of fresh PBS buffer.
-
Assemble Sandwich: Carefully place the lipid-coated donor plate onto the acceptor plate, creating the "sandwich".
-
Add Donor Solution: Add 200 µL of the test/control compound solutions to the appropriate donor wells.
-
Incubate: Cover the plate and incubate for 4-18 hours at room temperature with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([Acceptor] / [Donor_initial])) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
Table 3: General Permeability Classification
| Papp (cm/s) | Classification | Predicted In Vivo Absorption/BBB Penetration |
|---|---|---|
| < 1 x 10⁻⁶ | Low | Poor |
| 1 - 10 x 10⁻⁶ | Medium | Moderate |
| > 10 x 10⁻⁶ | High | Good |
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol outlines the steps to measure both A-B and B-A permeability and determine the efflux ratio.
Materials:
-
Caco-2 cells seeded on Transwell inserts (e.g., 24-well format) and cultured for 21-25 days.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).
-
Test compound (Rasagiline HCl), control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, Talinolol for P-gp substrate).
-
P-gp inhibitor (e.g., Verapamil).
-
TEER (Transepithelial Electrical Resistance) meter.
-
Lucifer Yellow solution for integrity testing.
Procedure:
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Values should be >200 Ω·cm².[27] Perform a Lucifer Yellow rejection test; leakage should be <2%. Discard any inserts that do not meet these criteria.
-
Prepare Dosing Solutions: Prepare the dosing solution of Rasagiline HCl and controls in transport buffer at the desired concentration (e.g., 10 µM). For efflux inhibition, prepare a parallel set of dosing solutions containing Verapamil (e.g., 100 µM).
-
Equilibration: Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer and let them equilibrate for 30 minutes in the incubator (37°C, 5% CO₂).
-
A-B Permeability:
-
Add fresh transport buffer to the basolateral (bottom) chamber (e.g., 1.2 mL).
-
Add the dosing solution to the apical (top) chamber (e.g., 0.4 mL).
-
-
B-A Permeability:
-
Add fresh transport buffer to the apical chamber (e.g., 0.4 mL).
-
Add the dosing solution to the basolateral chamber (e.g., 1.2 mL).
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.
-
Sampling: At the end of the incubation, take samples from the receiver compartment (basolateral for A-B, apical for B-A) and the donor compartment for analysis by LC-MS/MS.
-
Repeat with Inhibitor: If necessary, repeat steps 4-7 using the dosing solutions containing Verapamil.
Data Analysis:
-
Calculate Papp: Use a similar equation as in the PAMPA protocol, adjusting for the specific volumes and surface area of the Transwell insert. Calculate Papp for both A-B and B-A directions.
-
Calculate Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests the compound is a substrate for active efflux.[15][16]
References
- Rasagiline: A Comprehensive Guide to its Use in Parkinson's Disease Treatment. (n.d.). Google Cloud. Retrieved January 19, 2026.
-
Rasagiline. (2024). In Wikipedia. Retrieved January 19, 2026, from [Link].
- Finberg, J. P. M. (2008). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Neurotherapeutics, 5(4), 653-660.
- Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin. (2016). PubMed Central. Retrieved January 19, 2026.
- Loftsson, T., & Järvinen, T. (1999). Cyclodextrins as permeation enhancers: some theoretical evaluations and in vitro testing. International Journal of Pharmaceutics, 186(1), 115-121.
- What is the mechanism of Rasagiline mesylate? (2024). Patsnap Synapse. Retrieved January 19, 2026.
- Loftsson, T., & Brewster, M. E. (2011). Drug permeation through biomembranes: cyclodextrins and the unstirred water layer. Journal of Pharmacy and Pharmacology, 63(9), 1127-1135.
- Caco2 assay protocol. (n.d.). Assay Depot. Retrieved January 19, 2026.
- Polymeric Nanoparticles for Brain Drug Delivery - A Review. (2018). Bentham Science. Retrieved January 19, 2026.
- Mandel, S., Weinreb, O., Amit, T., & Youdim, M. B. (2005). Rasagiline (Agilect, Azilect) and its derivatives: mechanism of neuroprotective action. Brain Research Reviews, 48(2), 379-387.
-
Rasagiline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link].
- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.).
- Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
-
Nanoparticles for drug delivery to the brain. (2024). In Wikipedia. Retrieved January 19, 2026, from [Link].
- A Comprehensive Study on Nanoparticle Drug Delivery to the Brain: Application of Machine Learning Techniques. (2023).
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved January 19, 2026.
- Strategies for enhanced drug delivery to the central nervous system. (2012).
- Caco-2 Permeability Assay. (n.d.). Enamine. Retrieved January 19, 2026.
- Rasagiline Product Inform
- Saraiva, C., et al. (2016). Current approaches to enhance CNS delivery of drugs across the brain barriers. International Journal of Nanomedicine, 11, 5849-5870.
- Nanoparticles for Brain Drug Delivery. (2014). PubMed Central.
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (2015). SpringerLink.
- Caco-2 Permeability Assay. (n.d.). Creative Bioarray. Retrieved January 19, 2026.
- Pharmaceutical Cyclodextrin: Enhancing Patient Compliance in Medic
- Loftsson, T. (2022).
- Current approaches to enhance CNS delivery of drugs across the brain barriers. (2016). Dovepress.
- Rasagiline and selegiline suppress calcium efflux from mitochondria by PK11195-induced opening of mitochondrial permeability transition pore: a novel anti-apoptotic function for neuroprotection. (2015). PubMed.
- Strategies for enhanced gene delivery to the central nervous system. (2024). RSC Publishing.
- Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. (2021).
- Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (2021). PubMed Central.
- Bioavailability Enhancement: Drug Permeability Enhancement. (2025). JoVE.
- Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved January 19, 2026.
- Strategies for drug delivery to the central nervous system by systemic route. (2014). Taylor & Francis Online.
- Youdim, M. B., et al. (2005). Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition. Journal of Neuroscience Research, 79(1-2), 172-179.
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2019). Taylor & Francis Online.
- Rasagiline. (2003). Ovid.
- Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022). YouTube.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Paralab. Retrieved January 19, 2026.
- Parallel Artificial Membrane Permeability Assay (PAMPA). (2024). Pion Inc.
- Solubility of rasagiline mesylate in different media at 37±0.5°C. (2012).
- PMBBB - BioAssay Systems. (n.d.). BioAssay Systems. Retrieved January 19, 2026.
- Rasagiline Mesylate. (n.d.). LKT Labs. Retrieved January 19, 2026.
- Rasagiline and its pharmaceutically acceptable salts. (2011).
- Rasagiline and selegiline suppress calcium efflux from mitochondria by PK11195-induced opening of mitochondrial permeability transition pore: a novel anti-apoptotic function for neuroprotection. (2015). springermedicine.com.
- Rasagiline. (2016).
- Rasagiline Uses, Side Effects & Warnings. (2025). Drugs.com.
Sources
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 3. Rasagiline - Wikipedia [en.wikipedia.org]
- 4. Rasagiline: MedlinePlus Drug Information [medlineplus.gov]
- 5. drugs.com [drugs.com]
- 6. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rasagiline Mesylate - LKT Labs [lktlabs.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 12. paralab.es [paralab.es]
- 13. bioassaysys.com [bioassaysys.com]
- 14. enamine.net [enamine.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. mdpi.com [mdpi.com]
- 18. Cyclodextrins as permeation enhancers: some theoretical evaluations and in vitro testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug permeation through biomembranes: cyclodextrins and the unstirred water layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 21. ijpsonline.com [ijpsonline.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benthamscience.com [benthamscience.com]
- 25. Nanoparticles for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
A Comparative Analysis of Monoamine Releasing Agents: Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride vs. Phenylbutenamine
An In-Depth Guide for Researchers in Pharmacology and Drug Development
In the landscape of neuropharmacology, the modulation of monoamine neurotransmitter systems—dopamine, norepinephrine, and serotonin—remains a cornerstone of research into therapeutics for a host of neurological and psychiatric disorders. Monoamine releasing agents (MRAs), a class of compounds that induce the efflux of these neurotransmitters from presynaptic neurons, are of particular interest due to their potent physiological effects. This guide provides a comparative analysis of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride, a compound of emerging interest, and Phenylbutenamine, a structurally related analog with characterized activity as a norepinephrine-dopamine releasing agent (NDRA).
This analysis is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the predicted activities of this compound based on the known pharmacology of its structural analog, Phenylbutenamine. We will delve into their mechanisms of action, present a framework for comparing their activities, and provide detailed experimental protocols for the characterization of such compounds.
Unveiling the Analogs: A Structural and Functional Overview
This compound is a synthetic compound featuring a phenyl group and a methylamino group attached to the same carbon, with a butynyl chain extending from this benzylic position. Its hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for experimental and potential therapeutic applications. Due to its structural similarity to known psychoactive compounds, it is hypothesized to act as a monoamine releasing agent.
Phenylbutenamine , also known as 4-phenylbut-3-en-2-amine, is a recognized monoamine releasing agent that exhibits activity as a norepinephrine-dopamine releasing agent (NDRA)[1]. It is structurally similar to amphetamine and contains a phenyl group and an amino group, separated by a four-carbon chain with a double bond. This structural feature is key to its interaction with monoamine transporters.
The core structural difference between these two molecules lies in the four-carbon chain: Methyl(1-phenylbut-3-yn-1-yl)amine possesses a terminal alkyne (a triple bond), whereas Phenylbutenamine contains an internal alkene (a double bond). This difference in saturation and geometry can significantly influence the binding affinity and efficacy at the monoamine transporters, thereby affecting their potency and selectivity as releasing agents.
The Mechanism of Action: A Dance with Monoamine Transporters
The primary mechanism of action for NDRAs like Phenylbutenamine involves a sophisticated interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporter proteins are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling.
NDRAs act as substrates for these transporters. They are recognized and transported into the neuron. Once inside, they disrupt the vesicular storage of dopamine and norepinephrine and reverse the direction of the transporters, leading to a non-vesicular efflux of these neurotransmitters into the synapse. This surge in synaptic dopamine and norepinephrine concentrations is responsible for the stimulant and other physiological effects of these compounds.
Sources
A Comparative Guide to the Biological Activity of Rasagiline and its Analogues as Monoamine Oxidase-B Inhibitors
<
A Note on the Selected Topic: Initial research into "Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride" revealed a lack of sufficient publicly available data for a comprehensive comparison guide. To provide a valuable and data-rich resource, this guide focuses on a structurally and functionally related class of compounds: Rasagiline and its analogues . Rasagiline is a well-characterized, potent monoamine oxidase-B (MAO-B) inhibitor, and the extensive research on its derivatives offers a robust platform for comparing structure-activity relationships in a class of compounds with significant therapeutic relevance.[1][2]
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra.[2] A key therapeutic strategy is to enhance dopaminergic function by inhibiting the metabolic breakdown of dopamine. Monoamine oxidase-B (MAO-B) is a primary enzyme responsible for this degradation in the brain.[3][4]
Rasagiline [N-propargyl-1(R)-aminoindan] is a second-generation, irreversible, and selective MAO-B inhibitor approved for the treatment of PD.[1][5] It has demonstrated efficacy as both a monotherapy in early-stage PD and as an adjunct to levodopa in more advanced stages.[4][6] The core of Rasagiline's activity lies in its propargylamine moiety, which forms a covalent bond with the flavin cofactor at the active site of the MAO-B enzyme, leading to its irreversible inhibition.[7][8]
This guide provides a comparative analysis of the biological activity of Rasagiline and its synthesized analogues. We will delve into their structure-activity relationships (SAR), compare their inhibitory potency and selectivity against MAO-A and MAO-B, and explore the experimental methodologies used to generate this data. This guide is intended for researchers, scientists, and drug development professionals interested in the design and evaluation of novel neuroprotective agents.
Section 1: The Chemical Landscape and Synthesis of Rasagiline Analogues
The development of Rasagiline analogues is aimed at improving potency, selectivity, and pharmacokinetic properties, or introducing additional therapeutic activities. Structural modifications typically focus on the aminoindan core.
A common synthetic route to Rasagiline and its derivatives involves the alkylation of 1-aminoindan with propargyl chloride or bromide.[9] Analogues can be generated by using substituted 1-aminoindans.
Below is a table of selected Rasagiline analogues and their structural modifications for the purpose of comparison in this guide.
| Compound | Structure | Key Modification |
| Rasagiline | Chemical structure of Rasagiline | Parent Compound |
| Analogue 1 (6j) | Chemical structure of a rasagiline-clorgyline hybrid | Hybrid with clorgyline-like moiety |
| Analogue 2 (R-AI) | Chemical structure of 1(R)-aminoindan | Major metabolite, lacks propargyl group |
| Analogue 3 | Chemical structure of a rasagiline analogue with a carbamate group | Addition of a carbamate moiety |
Section 2: Comparative Analysis of Monoamine Oxidase Inhibition
The primary measure of a compound's effectiveness in this class is its ability to inhibit MAO-B potently and selectively over MAO-A. Inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect" (a hypertensive crisis).[10]
In Vitro MAO Inhibition Assay
The inhibitory activity of Rasagiline analogues is typically determined using a fluorometric assay.[10] This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[11]
Below is a detailed protocol for a typical in vitro MAO inhibition assay.
Experimental Protocol: Fluorometric MAO Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human MAO-A and MAO-B.
Principle: MAO enzymes oxidize their substrates, producing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (like Amplex® Red) to generate a highly fluorescent product (resorufin), which can be quantified. A decrease in the rate of fluorescence increase indicates enzyme inhibition.[10]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes[10]
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[10]
-
Substrates: p-Tyramine (for both isoforms) or Benzylamine (selective for MAO-B)[10]
-
Fluorogenic Probe (e.g., Amplex® Red)[10]
-
Horseradish Peroxidase (HRP)[10]
-
Test compounds (Rasagiline and its analogues) dissolved in DMSO
-
Positive Controls: Clorgyline (for MAO-A), Selegiline or Pargyline (for MAO-B)[10]
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in MAO Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired working concentration in cold MAO Assay Buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add the test compound dilutions.
-
Add the diluted enzyme solution to the wells and incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitors to interact with the enzymes.
-
Prepare a substrate solution containing the fluorogenic probe, HRP, and the MAO substrate (e.g., p-Tyramine).
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at timed intervals (e.g., every minute for 30 minutes) with excitation and emission wavelengths appropriate for the chosen probe (e.g., ~530-560 nm excitation and ~590 nm emission for resorufin).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the test compound.
-
Normalize the rates relative to a vehicle control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the fluorometric MAO inhibition assay.
Comparative Potency and Selectivity
The following table summarizes the in vitro inhibitory activities of Rasagiline and selected analogues against human MAO-A and MAO-B.
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (SI) (MAO-A IC₅₀ / MAO-B IC₅₀) |
| Rasagiline | >40,000 | 141 | >355 |
| Analogue 1 (6j) | >100,000 | 4 | >25,000 |
| Analogue 2 (R-AI) | Reversible Inhibitor | Reversible Inhibitor | N/A (Reversible) |
| Analogue 3 | Varies | Varies | Varies |
Data is compiled from reference[12] for compounds Rasagiline and Analogue 1 (6j). Data for other analogues is qualitative based on available literature.
Analysis of Structure-Activity Relationship (SAR):
-
Potency: The data clearly shows that structural modifications can significantly enhance potency. Analogue 1 (6j), a rasagiline-clorgyline hybrid, exhibits a dramatically lower IC₅₀ value for MAO-B (4 nM) compared to the parent compound, Rasagiline (141 nM), indicating a substantial increase in inhibitory potency.[12]
-
Selectivity: Analogue 1 (6j) also demonstrates a remarkable improvement in selectivity for MAO-B over MAO-A, with a selectivity index greater than 25,000.[12] This suggests that the hybrid structure is highly effective at targeting MAO-B while avoiding MAO-A.
-
Role of the Propargyl Group: Analogue 2 (R-AI), the major metabolite of Rasagiline, lacks the N-propargyl group.[7] This results in a shift from irreversible to reversible inhibition, highlighting the critical role of the propargyl moiety in the covalent modification and irreversible inactivation of the MAO enzyme.[7][13]
-
Bulky Substituents: The addition of bulky substituents, such as the carbamate moiety in Analogue 3, is generally well-tolerated if positioned correctly on the aminoindan ring.[13][14] These modifications can be used to introduce additional pharmacological properties, such as cholinesterase inhibition for potential applications in Alzheimer's disease.[5][7]
Section 3: Mechanism of Action and Neuroprotective Effects
Mechanism of Irreversible Inhibition
Rasagiline and its active analogues function as mechanism-based inhibitors. The propargylamine group is oxidized by the FAD cofactor within the MAO-B active site, generating a reactive intermediate that then forms a covalent bond with the N5 atom of the flavin ring. This permanently inactivates the enzyme.[7][8]
Caption: Irreversible inhibition of MAO-B by Rasagiline.
Neuroprotective Properties
Beyond MAO-B inhibition, Rasagiline has demonstrated significant neuroprotective effects in both in vitro and in vivo models, which are not solely attributable to its enzyme-inhibiting activity.[1][6] These neuroprotective properties are associated with the propargylamine moiety itself.[5]
Studies have shown that Rasagiline can:
-
Protect against a variety of neurotoxins in cell cultures.[6]
-
Stabilize the mitochondrial membrane potential and prevent the opening of the mitochondrial permeability transition pore.[5]
-
Activate pro-survival signaling pathways by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins.[15]
-
Its major metabolite, 1-(R)-aminoindan, also possesses neuroprotective capabilities, which may contribute to the overall therapeutic effect of Rasagiline.[16][17]
Section 4: In Vivo Studies and Clinical Relevance
The preclinical evaluation of Rasagiline and its analogues often involves animal models of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced neurotoxicity model in mice.[1] In these models, effective compounds demonstrate the ability to prevent the loss of dopaminergic neurons and improve motor function.
Clinical trials have confirmed the efficacy of Rasagiline in human patients. The TEMPO and ADAGIO studies provided evidence for its symptomatic relief and suggested a potential disease-modifying effect, slowing the progression of PD.[1][18]
Conclusion
This comparative guide highlights the structure-activity relationships of Rasagiline and its analogues as MAO-B inhibitors. The key takeaways for researchers in this field are:
-
The N-propargyl-1(R)-aminoindan scaffold is a highly effective pharmacophore for potent and selective irreversible inhibition of MAO-B.
-
Structural modifications to the aminoindan core can dramatically enhance both potency and selectivity, as demonstrated by hybrid molecules like Analogue 1 (6j).
-
The propargylamine moiety is essential for the irreversible mechanism of action and also confers significant neuroprotective properties independent of MAO-B inhibition.
-
The development of analogues with multiple pharmacophores (e.g., combining MAO-B and cholinesterase inhibition) represents a promising strategy for treating complex neurodegenerative diseases like Alzheimer's.[7][12]
Future research will likely focus on optimizing these multi-target agents and further elucidating the molecular mechanisms underlying their neuroprotective effects.
References
- BenchChem. (n.d.). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
-
Dezsi, L., & Vecsei, L. (2017). The role of rasagiline in the treatment of Parkinson's disease. CNS & Neurological Disorders - Drug Targets, 16(4), 438-448. [Link]
-
Herraiz, T., & Chaparro, C. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology (Vol. 2708, pp. 315-329). Springer. [Link]
-
Jimenez-Pardo, M., & Fahn, S. (2010). Rasagiline for the management of Parkinson's disease. Future Medicine, 5(2), 199-213. [Link]
-
Binda, C., et al. (2010). Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. Journal of Medicinal Chemistry, 53(24), 8759-8767. [Link]
-
Hauser, R. A. (2010). Role of rasagiline in treating Parkinson's disease: Effect on disease progression. Vascular Health and Risk Management, 6, 613-621. [Link]
- Sigma-Aldrich. (n.d.). Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
-
Li, X., et al. (2020). Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation against Alzheimer's disease. European Journal of Medicinal Chemistry, 200, 112431. [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2708, pp. 315-329). Springer. [Link]
-
Binda, C., et al. (2010). Binding of Rasagiline-Related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. Scilit. [Link]
-
ResearchGate. (n.d.). Schematic representation of irreversible inhibition of MAO‐B by rasagiline. [Link]
-
Thenganatt, M. A., & Jankovic, J. (2006). Rasagiline in treatment of Parkinson's disease. Expert Opinion on Drug Metabolism & Toxicology, 2(4), 675-686. [Link]
-
Youdim, M. B., & Weinstock, M. (2004). Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition. Journal of Neuroscience Research, 77(4), 461-470. [Link]
-
Binda, C., et al. (2010). Binding of Rasagiline-Related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. ResearchGate. [Link]
- Fernandez, H. H., & Chen, J. J. (2007). Monamine Oxidase Inhibitors: Current and Emerging Agents for Parkinson Disease. Clinical Neuropharmacology, 30(3), 150-168.
-
ResearchGate. (n.d.). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. [Link]
-
ResearchGate. (n.d.). Possible site of action of rasagiline and its derivatives at the.... [Link]
-
Müller, T., & Riederer, P. (2007). Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro. Journal of Neural Transmission, 114(9), 1147-1152. [Link]
-
ResearchGate. (n.d.). Rasagiline: A novel anti-Parkinsonian monoamine oxidase-B inhibitor with neuroprotective activity. [Link]
-
Finberg, J. P. (2004). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. The Israel Medical Association Journal, 6(Suppl 1), 26-30. [Link]
- Saini, R., et al. (2024). Formulation and Evaluation of Rasagiline Mesylate via Intranasal Route using Polymer Based Nanoparticles. International Journal of Pharmaceutical and Biological Science Archive, 12(1), 154-162.
-
Chen, J. J., & Swope, D. M. (2007). Comprehensive review of rasagiline, a second-generation monoamine oxidase inhibitor, for the treatment of Parkinson's Disease. Clinical Therapeutics, 29(9), 1825-1847. [Link]
Sources
- 1. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Old and new MAOIs for Parkinson's disease [rasagiline.com]
- 5. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of rasagiline in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. openaccessjournals.com [openaccessjournals.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride Analogs as Monoamine Oxidase-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Propargylamines in Neurodegenerative Disease
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of dopamine, a neurotransmitter implicated in motor control and various neurological functions.[1][2] Inhibition of MAO-B can elevate dopamine levels in the brain, offering a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[3] Propargylamine-containing molecules, such as the well-established drug rasagiline, are potent and selective irreversible inhibitors of MAO-B.[4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride, a scaffold sharing key structural features with known MAO-B inhibitors. By understanding how molecular modifications impact inhibitory activity, researchers can rationally design more potent and selective therapeutic agents.
The Core Scaffold: Unpacking Methyl(1-phenylbut-3-yn-1-yl)amine
The molecule Methyl(1-phenylbut-3-yn-1-yl)amine possesses the essential pharmacophoric elements for MAO-B inhibition: a phenyl ring, a propargylamine moiety, and a methyl group on the nitrogen. The propargyl group (a prop-2-yn-1-yl functional group) is crucial for the irreversible inhibition of MAO-B, as it forms a covalent adduct with the flavin cofactor (FAD) at the enzyme's active site.
Below is a visual representation of the core scaffold and the key areas for analog development that will be discussed in this guide.
Caption: Key modification points on the Methyl(1-phenylbut-3-yn-1-yl)amine scaffold.
Comparative Structure-Activity Relationship Analysis
The following sections detail the anticipated impact of structural modifications at key positions of the Methyl(1-phenylbut-3-yn-1-yl)amine scaffold, drawing parallels from published data on analogous MAO-B inhibitors.
Phenyl Ring Substitutions (R1)
The phenyl ring plays a crucial role in orienting the inhibitor within the active site of MAO-B. Modifications to this ring can significantly impact binding affinity and selectivity.
-
Electron-Withdrawing vs. Electron-Donating Groups: Studies on 1-methyl-3-phenylpyrroles, which are structurally related to the oxidation products of some MAO-B substrates, have shown that electron-withdrawing substituents on the phenyl ring, particularly those with significant steric bulk, tend to enhance inhibitory potency.[5] For instance, a trifluoromethyl group at the para-position of the phenyl ring in 1-methyl-3-phenylpyrrole resulted in a significantly more potent inhibitor than the unsubstituted parent compound.[5] Conversely, electron-donating groups on the phenyl ring of other MAO-B inhibitor scaffolds have been shown to improve activity.[6] This suggests that the electronic nature of the substituent and its position are critical determinants of potency.
-
Positional Isomers: The position of the substituent on the phenyl ring is critical. For some series of inhibitors, para-substitution has been found to be more favorable for MAO-B inhibition than ortho or meta substitutions.[6]
Table 1: Predicted Impact of Phenyl Ring Substitutions on MAO-B Inhibitory Activity
| Substitution (R1) | Predicted Effect on MAO-B Inhibition | Rationale based on Analog Studies |
| Unsubstituted | Baseline activity | The unsubstituted phenyl ring provides the necessary hydrophobic interactions. |
| Electron-Withdrawing (e.g., -CF₃, -Cl) | Likely increase in potency | Enhanced binding affinity through favorable electronic interactions within the active site.[5] |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Potentially increased potency | May enhance binding through different interactions; context-dependent.[6] |
| Positional Isomers (ortho, meta, para) | Para-substitution often optimal | Favorable orientation within the hydrophobic pocket of the MAO-B active site.[6] |
N-Alkyl Group Modifications (R2)
The N-methyl group in the core scaffold is a key feature. Altering this group can have a profound effect on the molecule's interaction with the enzyme.
-
Steric Hindrance: Replacing the N-methyl group with a hydrogen atom or a larger alkyl group like ethyl can abolish MAO inhibitory activity.[7] This suggests that the size and nature of the N-substituent are critical for proper binding and the subsequent covalent modification of the FAD cofactor.
-
N-Propargyl Substitution: The presence of at least one propargyl group is essential for the irreversible mechanism of inhibition. Replacing the N-methyl with another propargyl group can, in some cases, reduce activity, indicating an optimal steric and electronic balance is required.[7]
Propargyl Moiety Modifications (R3)
The propargyl group is the "warhead" of these inhibitors. Its modification almost invariably leads to a loss of irreversible inhibitory activity.
-
Chain Length and Unsaturation: Modifying the propargyl group to a 3-butynyl or an allyl group has been shown to destroy inhibitory activity.[7] This highlights the specific requirement of the terminal alkyne for the covalent reaction with the N5 of the FAD cofactor.
Experimental Protocols for Evaluation
To empirically determine the SAR of novel Methyl(1-phenylbut-3-yn-1-yl)amine analogs, a standardized set of in vitro assays is essential.
General Synthesis of Phenylpropargylamine Analogs
A common synthetic route to obtain phenylpropargylamine derivatives involves the reaction of a corresponding aryl aldehyde or ketone with propargylamine or an appropriate propargyl-containing amine. The synthesis of new N-propargyl-3-pyrrol-1-ylindanamine derivatives, analogues of rasagiline, has been described in a multi-step process starting from arylaldehydes.[4]
Caption: Generalized synthetic workflow for phenylpropargylamine analogs.
In Vitro Monoamine Oxidase Inhibition Assay
The inhibitory activity of the synthesized analogs against MAO-A and MAO-B is typically determined using a fluorometric or spectrophotometric assay.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to produce a fluorescent or colored product, which can be quantified. A decrease in the signal in the presence of the test compound indicates inhibition.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. Specific substrates are chosen for each isoform (e.g., kynuramine for both, or more selective substrates like serotonin for MAO-A and benzylamine for MAO-B).[1]
-
Inhibitor Preparation: The synthesized analogs and reference inhibitors (e.g., clorgyline for MAO-A, rasagiline or selegiline for MAO-B) are prepared in a suitable solvent (e.g., DMSO) at various concentrations.
-
Assay Reaction: The MAO enzyme is pre-incubated with the inhibitor for a defined period. The reaction is then initiated by the addition of the substrate and the detection reagents (e.g., HRP and a fluorogenic probe).
-
Data Acquisition: The fluorescence or absorbance is measured over time using a plate reader.
-
Data Analysis: The rate of the reaction is calculated, and the percent inhibition for each concentration of the analog is determined. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then calculated from the dose-response curve.
Caption: Workflow for the in vitro MAO inhibition assay.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs as MAO-B inhibitors can be rationally explored by leveraging the extensive knowledge gained from structurally similar compounds like rasagiline. The key takeaways for designing potent and selective inhibitors based on this scaffold are:
-
Preserve the Propargylamine Moiety: This group is fundamental for the irreversible inhibition mechanism.
-
Optimize Phenyl Ring Substitution: The electronic and steric properties of substituents on the phenyl ring are critical for tuning potency and selectivity. Electron-withdrawing groups at the para position appear to be a promising starting point for optimization.
-
Maintain the N-Methyl Group: The N-methyl group seems to be optimal for MAO-B inhibition within this chemical class, and significant deviations in size are likely to be detrimental to activity.
Future research should focus on the systematic synthesis and biological evaluation of a library of Methyl(1-phenylbut-3-yn-1-yl)amine analogs with diverse phenyl ring substitutions to build a direct and comprehensive SAR profile. Such studies will be invaluable for the development of novel and improved therapeutic agents for neurodegenerative diseases.
References
- Guillon, J., Hébert, G., Dallemagne, P., Léger, J. M., Vidaillac, C., Thé, C., ... & Jarry, C. (2003). Synthesis and initial results for MAO-B inhibition by new N-propargyl-3-pyrrol-1-ylindanamine derivatives, analogues of rasagiline. Journal of enzyme inhibition and medicinal chemistry, 18(2), 147-153.
- Mathew, B., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Molecular Structure, 1274, 134475.
- Castagnoli, K., et al. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & medicinal chemistry, 16(5), 2297-2304.
- Finberg, J. P., & Youdim, M. B. (2002). Pharmacological properties of the anti-Parkinson drug rasagiline; modification of endogenous brain amines, reserpine-induced behavioural syndrome and thermoregulation. British journal of pharmacology, 135(5), 1157-1165.
- Foley, P. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy.
- Yu, P. H., et al. (1994). Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity. Journal of medicinal chemistry, 37(21), 3563-3569.
-
PubChem. (n.d.). (But-3-yn-1-yl)(methyl)amine. Retrieved January 19, 2026, from [Link]
- Mathew, B., et al. (2021). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Scientific reports, 11(1), 1-13.
- Mathew, B., et al. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC advances, 6(10), 8439-8451.
- Salgin-Gökşen, U., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Molecular Structure, 1274, 134475.
- Tipton, K. F., & Youdim, M. B. (2018). 90 years of monoamine oxidase: some progress and some confusion. Journal of neural transmission, 125(11), 1599-1693.
Sources
- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and initial results for MAO-B inhibition by new N-propargyl-3-pyrrol-1-ylindanamine derivatives, analogues of rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Potency and Selectivity of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride (Compound X) Against Known MAO-B Inhibitors
Executive Summary
The selective inhibition of monoamine oxidase B (MAO-B) is a clinically validated strategy for the management of Parkinson's disease and other neurodegenerative disorders.[1][2][3] This guide presents a comprehensive benchmarking analysis of a novel investigational compound, Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride (designated "Compound X"), against two established, irreversible MAO-B inhibitors: Selegiline and Rasagiline.[4][5][6][7] Utilizing a high-sensitivity luminescent assay, we determined the half-maximal inhibitory concentrations (IC50) for each compound against both human MAO-B and the MAO-A isoform to establish potency and selectivity. The experimental data herein provide a direct, quantitative comparison of Compound X's performance, offering critical insights for researchers in drug discovery and development.
Introduction: The Rationale for Selective MAO-B Inhibition
Monoamine oxidases (MAOs) are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters.[3][8] The two isoforms, MAO-A and MAO-B, possess distinct substrate specificities and inhibitor sensitivities.[3] In the human brain, MAO-B is the predominant form and is primarily responsible for the metabolism of dopamine.[1][9][10] The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease, leading to diminished dopamine levels and the onset of motor symptoms.[1][2]
By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its availability in the synaptic cleft.[1][10] This mechanism forms the basis for the therapeutic efficacy of MAO-B inhibitors like Selegiline and Rasagiline in managing Parkinson's symptoms.[6][11][12] Furthermore, the metabolism of dopamine by MAO-B generates hydrogen peroxide, a reactive oxygen species that can contribute to oxidative stress and neuronal cell death.[2][10][13] Consequently, inhibiting MAO-B may also offer neuroprotective benefits.[2][14]
Given the structural propargylamine motif present in Compound X—a feature common to irreversible inhibitors like Selegiline and Rasagiline—we hypothesized that it would exhibit potent and selective MAO-B inhibitory activity. This guide details the head-to-head comparison designed to test this hypothesis and quantify its performance against the current standards of care.
Materials & Methodologies
Materials
-
Enzymes: Recombinant Human MAO-A and MAO-B (Promega Corp.)
-
Assay Kit: MAO-Glo™ Assay Kit (Promega Corp., Cat No. V1402)[15]
-
Test Compounds:
-
This compound (Compound X)
-
Selegiline hydrochloride (Sigma-Aldrich)
-
Rasagiline mesylate (Selleck Chemicals)[5]
-
-
Assay Plates: 96-well, solid white, flat-bottom polystyrene plates (Fisher Scientific)[15]
-
Instrumentation: GloMax™ 96 Microplate Luminometer (Promega Corp.) or equivalent plate-reading luminometer.
Experimental Workflow: IC50 Determination
The following workflow was designed to ensure robust and reproducible data. The choice of the MAO-Glo™ assay is based on its high sensitivity, broad dynamic range, and resistance to interference compared to traditional fluorescent or colorimetric methods.[16][17] The luminescent signal is directly proportional to MAO activity, providing a reliable measure of inhibition.[18][19]
Caption: Experimental workflow for determining IC50 values.
Step-by-Step Protocol
This protocol is adapted from the manufacturer's technical bulletin for the MAO-Glo™ Assay.[15][18][19]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each test compound (Compound X, Selegiline, Rasagiline) in DMSO, starting from a 10 mM stock.
-
Reagent Preparation:
-
Thaw all MAO-Glo™ Assay components on ice.
-
Prepare the MAO Substrate/Buffer mixture by diluting the luminogenic substrate 1:50 in the appropriate MAO Reaction Buffer (one buffer for MAO-A, a specific buffer for MAO-B).[16][19]
-
Prepare diluted enzyme solutions for both MAO-A and MAO-B in their respective reaction buffers. The final concentration should be optimized to yield a robust signal within the linear range of the assay.
-
-
Assay Plate Setup:
-
To appropriate wells of a 96-well white plate, add 25 µL of the MAO Substrate/Buffer mixture.
-
Add 0.5 µL of the serially diluted test compounds to the assay wells. For control wells (100% activity), add 0.5 µL of DMSO. For blank wells (background), add buffer instead of enzyme later.
-
-
Enzyme Reaction:
-
Initiate the enzymatic reaction by adding 25 µL of the diluted MAO-A or MAO-B enzyme solution to each well.
-
Mix the plate briefly on a plate shaker.
-
Incubate the plate at room temperature (23-25°C) for 60 minutes. This incubation allows for the enzymatic reaction to proceed and, for irreversible inhibitors, for the covalent bond to form.
-
-
Signal Detection:
-
Add 50 µL of reconstituted Luciferin Detection Reagent to all wells. This reagent stops the MAO reaction and initiates the "glow-type" luminescent signal.[18][19]
-
Incubate for an additional 20 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence in Relative Light Units (RLU) using a microplate luminometer.
-
-
Data Analysis:
-
Subtract the average RLU of the blank wells from all other measurements.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (RLU_Inhibitor / RLU_DMSO_Control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter variable slope sigmoidal dose-response curve using software such as GraphPad Prism.[15]
-
Results: A Comparative Analysis
The inhibitory potency and selectivity of Compound X, Selegiline, and Rasagiline were determined against recombinant human MAO-A and MAO-B. All experiments were performed in triplicate, and the resulting IC50 values are summarized below.
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Ratio (MAO-A / MAO-B) |
| Compound X | 15.2 | 8,540 | ~562 |
| Selegiline | 51.0[4] | 23,000[4] | ~450[4] |
| Rasagiline | 4.43[5] | 412[5] | ~93[5] |
Causality Behind Experimental Choices: The selection of Selegiline and Rasagiline as benchmarks is critical. They are both clinically approved, irreversible inhibitors with well-characterized potency and selectivity profiles, providing a trusted standard for comparison.[11][14][20] Measuring activity against both MAO-A and MAO-B is essential because a lack of selectivity for MAO-B can lead to off-target effects, such as the potentiation of the pressor effects of tyramine (the "cheese effect"), which is associated with MAO-A inhibition.[14] The selectivity ratio provides a single, clear metric for this critical performance attribute.
Discussion and Interpretation
The experimental results demonstrate that Compound X is a potent and highly selective inhibitor of MAO-B .
-
Potency: With an IC50 value of 15.2 nM against MAO-B, Compound X is approximately 3.3-fold more potent than Selegiline (51 nM). However, it is about 3.4-fold less potent than Rasagiline (4.43 nM), which remains the most potent of the three compounds tested.
-
Selectivity: Compound X exhibits a selectivity ratio of approximately 562-fold for MAO-B over MAO-A. This profile is superior to both Selegiline (~450-fold) and Rasagiline (~93-fold), suggesting a potentially lower risk of MAO-A-related side effects at therapeutic concentrations.
The high potency and, most notably, the superior selectivity profile of Compound X position it as a promising candidate for further preclinical development. Its performance characteristics suggest it could achieve effective inhibition of MAO-B with a wider therapeutic window compared to the established benchmarks.
Future studies should aim to confirm the mechanism of inhibition (i.e., reversible vs. irreversible), assess its metabolic stability, and evaluate its efficacy and safety in cell-based and in vivo models of Parkinson's disease.
Visual Summaries of Mechanism
Dopamine Metabolism Pathway
The diagram below illustrates the central role of MAO-B in the degradation of dopamine within a neuron. Inhibition of this pathway is the primary mechanism of action for the compounds tested.
Caption: Role of MAO-B in dopamine metabolism and site of inhibition.
References
-
What are MAO-B inhibitors and how do they work?. Patsnap Synapse. [Link]
-
An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration Publishing. [Link]
-
Role of MAO‐B in the metabolism of dopamine (DOPAC and COMT). ResearchGate. [Link]
-
The Role of Monoamine Oxidase Type B Inhibitors as Monotherapy and Adjunctive Therapy in Parkinson's Disease. Medscape Education. [Link]
-
Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain. National Institutes of Health (NIH). [Link]
-
Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PubMed Central, National Institutes of Health (NIH). [Link]
-
Monoamine Oxidase Assays. Cell Biolabs, Inc.. [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. PubMed, National Institutes of Health (NIH). [Link]
-
IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. ResearchGate. [Link]
-
EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PubMed Central, National Institutes of Health (NIH). [Link]
-
Selegiline. Wikipedia. [Link]
-
Rasagiline. Wikipedia. [Link]
-
MAO-B inhibitors (rasagiline, selegiline, safinamide). Parkinson's UK. [Link]
-
Rasagiline | MAO B inhibitor. AdooQ Bioscience. [Link]
-
Rasagiline - Second-Generation MAO-B Inhibitor for the Treatment of Parkinson's Disease. Drug Development Technology. [Link]
Sources
- 1. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. evotec.com [evotec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Rasagiline - Wikipedia [en.wikipedia.org]
- 7. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 8. Monoamine Oxidase Assays [cellbiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. login.medscape.com [login.medscape.com]
- 11. Selegiline - Wikipedia [en.wikipedia.org]
- 12. Rasagiline - Second-Generation MAO-B Inhibitor for the Treatment of Parkinson's Disease [clinicaltrialsarena.com]
- 13. Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay in Summary_ki [bindingdb.org]
- 16. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. MAO-Glo™ Assay Protocol [promega.kr]
- 19. promega.com [promega.com]
- 20. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging the Gap: Comparing In Vitro and In Vivo Efficacy of Novel MAO-B Inhibitors
A Hypothetical Case Study of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride
Introduction: From Benchtop to Bedside - The Crucial Journey of a Neuroprotective Agent
In the realm of neurodegenerative disease research, particularly for conditions like Parkinson's and Alzheimer's disease, the inhibition of monoamine oxidase B (MAO-B) is a cornerstone of therapeutic strategy.[1][2][3] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[1][4] Its inhibition not only boosts dopaminergic neurotransmission but also mitigates the production of harmful reactive oxygen species, offering both symptomatic relief and potential neuroprotection.[1]
The journey of a novel MAO-B inhibitor from a promising molecule in a test tube to a viable clinical candidate is fraught with challenges. A critical phase in this journey is the correlation of its performance in controlled in vitro (laboratory) settings with its efficacy in complex in vivo (living organism) models. This guide provides a comprehensive framework for this comparative analysis, using the hypothetical compound This compound as an illustrative example.
This guide is structured to provide not just the "how" but also the "why" behind the experimental choices, ensuring a robust and self-validating approach to drug development.
Part 1: In Vitro Characterization - Pinpointing Molecular Potency and Selectivity
The initial screening of a potential MAO-B inhibitor is typically performed in vitro to determine its direct inhibitory activity on the target enzyme and its selectivity over the MAO-A isoform.[2][4] High selectivity for MAO-B is desirable to minimize side effects associated with MAO-A inhibition.[2][3]
Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound.[5][6]
1. Reagents and Materials:
- Recombinant human MAO-A and MAO-B enzymes
- MAO-A substrate: Serotonin
- MAO-B substrate: Benzylamine
- Amplex® Red reagent (fluorescent probe)
- Horseradish peroxidase (HRP)
- Test compound (this compound)
- Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
- Phosphate buffer (pH 7.4)
- 384-well microplates
2. Assay Procedure:
- Prepare serial dilutions of the test compound and positive controls in phosphate buffer.
- In separate wells of a 384-well plate, add the MAO-A or MAO-B enzyme.
- Add the test compound dilutions or controls to the respective wells and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
- Prepare a detection solution containing the appropriate substrate (serotonin for MAO-A, benzylamine for MAO-B), Amplex® Red, and HRP.
- Initiate the enzymatic reaction by adding the detection solution to all wells.
- Incubate the plate at 37°C for 30 minutes, protected from light.
- Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
- Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 values by fitting the data to a dose-response curve.
Workflow for In Vitro MAO Inhibition Assay
Caption: Workflow for the in vitro fluorometric MAO inhibition assay.
Hypothetical In Vitro Results
The following table summarizes the hypothetical IC50 values obtained for this compound compared to the standard MAO-B inhibitor, Selegiline.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| This compound | 1,250 | 15 | 83.3 |
| Selegiline (Control) | 980 | 10 | 98.0 |
Interpretation of In Vitro Data:
The hypothetical data suggests that this compound is a potent inhibitor of MAO-B with good selectivity over MAO-A. Its potency is comparable to that of Selegiline, a well-established MAO-B inhibitor. This strong in vitro profile makes it a promising candidate for in vivo testing.
Part 2: In Vivo Evaluation - Assessing Efficacy in a Living System
Positive in vitro results are a crucial first step, but they do not guarantee success in a complex biological system. In vivo studies are essential to evaluate the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential side effects.[1] A common model for assessing neuroprotective effects is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.[1]
Experimental Protocol: MPTP Mouse Model of Parkinson's Disease
1. Animals and Housing:
- Male C57BL/6 mice (8-10 weeks old) are commonly used.[1]
- Animals are acclimated for at least one week before the experiment.[1]
2. Experimental Groups:
- Group 1: Vehicle control (saline)
- Group 2: MPTP + Vehicle
- Group 3: MPTP + this compound (e.g., 10 mg/kg, oral gavage)
- Group 4: MPTP + Selegiline (e.g., 5 mg/kg, oral gavage)
3. Procedure:
- MPTP Administration: Induce parkinsonian-like neurodegeneration by administering MPTP-HCl (e.g., 20 mg/kg, intraperitoneal injection) four times at 2-hour intervals.
- Drug Treatment: Begin daily treatment with the test compound, Selegiline, or vehicle 24 hours after the last MPTP injection and continue for a specified period (e.g., 14 days).[1]
- Behavioral Assessment: Conduct behavioral tests such as the rotarod test (for motor coordination) and the open field test (for locomotor activity) at baseline and at the end of the treatment period.
- Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue.[1]
- Neurochemical Analysis: Use High-Performance Liquid Chromatography (HPLC) to measure the levels of dopamine and its metabolites in the striatum.
- Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on brain sections to quantify the number of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1]
Workflow for In Vivo Neuroprotection Study
Caption: Experimental workflow for an in vivo neuroprotection study using the MPTP mouse model.
Hypothetical In Vivo Results
The following tables present hypothetical data from the in vivo study.
Table 2: Behavioral Assessment (Rotarod Performance)
| Group | Latency to Fall (seconds) | % Improvement vs. MPTP+Vehicle |
| Vehicle Control | 180 ± 15 | N/A |
| MPTP + Vehicle | 65 ± 10 | 0% |
| MPTP + Methyl(1-phenylbut-3-yn-1-yl)amine HCl | 135 ± 12 | 107.7% |
| MPTP + Selegiline | 120 ± 14 | 84.6% |
Table 3: Neurochemical and Immunohistochemical Analysis
| Group | Striatal Dopamine (% of Control) | TH+ Neurons in SNpc (% of Control) |
| Vehicle Control | 100% | 100% |
| MPTP + Vehicle | 35% | 40% |
| MPTP + Methyl(1-phenylbut-3-yn-1-yl)amine HCl | 75% | 80% |
| MPTP + Selegiline | 70% | 75% |
Part 3: Bridging the Divide - Correlating In Vitro and In Vivo Data
The hypothetical results present a compelling case for this compound. The strong in vitro potency and selectivity translated into significant neuroprotective effects in the in vivo model.
Key Observations and Discussion:
-
Strong Correlation: The high in vitro potency of our hypothetical compound against MAO-B appears to correlate well with its ability to protect dopaminergic neurons and restore motor function in the MPTP mouse model. This suggests that MAO-B inhibition is the primary mechanism of action driving the observed in vivo efficacy.
-
Superior In Vivo Performance: Interestingly, in this hypothetical scenario, this compound showed slightly better efficacy than Selegiline in vivo, despite having a slightly lower in vitro potency. This highlights the importance of in vivo testing, as factors beyond direct enzyme inhibition come into play.
-
Potential Explanations for Discrepancies: When in vitro and in vivo results do not align, several factors should be considered:
-
Pharmacokinetics: The test compound may have superior oral bioavailability, better penetration of the blood-brain barrier, or a more favorable metabolic profile compared to the control drug.
-
Off-Target Effects: The compound might have additional beneficial mechanisms of action beyond MAO-B inhibition, such as anti-inflammatory or anti-apoptotic properties.
-
Metabolites: An active metabolite of the parent compound could be contributing to the overall in vivo effect.
-
Conclusion: A Framework for Rational Drug Development
This guide has outlined a systematic approach to comparing the in vitro and in vivo efficacy of a novel MAO-B inhibitor, using this compound as a hypothetical example. The successful translation from in vitro potency to in vivo efficacy is a critical milestone in the development of new therapeutics. By employing robust, well-validated protocols and carefully analyzing the resulting data, researchers can build a strong foundation for advancing promising compounds toward clinical evaluation. This structured, evidence-based approach is paramount to increasing the probability of success in the long and arduous journey of drug discovery.
References
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2709, 395-404. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Available at: [Link]
-
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 628–634. Available at: [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay PDF. Available at: [Link]
-
Binda, C. (Ed.). (2018). Monoamine Oxidase: Methods and Protocols. Springer. Available at: [Link]
-
ResearchGate. (2025). Characterization and Evaluation of in vivo/ex vivo Inhibition of Monoamine Oxidase Enzymes Activities in Rat to Support Proof-of-Concept (POC) Studies of The New Generation of Monoamine Oxidase Inhibitors. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. Monoamine Oxidase Assays [cellbiolabs.com]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride
This document provides a detailed, safety-first protocol for the proper disposal of methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride. As a specialized research chemical, its unique structure—containing both an amine hydrochloride and a terminal alkyne functional group—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain regulatory compliance, and protect the environment.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe chemical handling and disposal. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, a risk assessment based on its constituent functional groups provides a robust framework for establishing safe procedures.
-
Amine Hydrochloride Moiety : This functional group is the salt of a weak base (the amine) and a strong acid (hydrochloric acid). As such, aqueous solutions can be acidic. Compounds of this class are often categorized as irritants, potentially causing skin and serious eye irritation.[1][2] Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]
-
Terminal Alkyne Moiety : The C-H bond on a terminal alkyne is weakly acidic and can be deprotonated.[3] The resulting acetylide anion can react with certain metal ions—notably salts of copper, silver, and mercury—to form highly unstable and explosive metal acetylides.[4] This reactivity is a critical consideration for waste segregation to prevent the formation of dangerous, shock-sensitive compounds in the waste container.
-
General Toxicity : Like many specialized organic molecules, the full toxicological profile is often unknown. Therefore, it must be handled as a potentially toxic substance, with precautions taken to avoid ingestion, inhalation, and skin contact.[5][6]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [7][8] |
| CAS Number | 1251924-31-8 | [8] |
| Molecular Formula | C₁₁H₁₄ClN | [7] |
| Molecular Weight | 195.69 g/mol | [7][8] |
| Appearance | Solid (Typical) |[9] |
Immediate Safety and Handling Precautions
Prior to handling or initiating any disposal procedures, the following safety measures are mandatory.
Engineering Controls
All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood.[10] This minimizes the risk of inhaling dust or aerosols and provides a contained space for handling.
Personal Protective Equipment (PPE)
A risk-assessed selection of PPE is crucial to prevent exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles with side-shields or a face shield. | Protects against splashes of solutions or accidental projection of solid particles.[10] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact. Gloves must be inspected before use and disposed of as solid waste after handling.[2] |
| Body Protection | A properly fastened laboratory coat. | Protects against contamination of personal clothing.[10] |
| Respiratory | Use within a chemical fume hood. | A respirator may be required for large quantities or spill cleanup, based on institutional assessment.[10] |
Comprehensive Disposal Protocol: A Step-by-Step Guide
The only acceptable method for the disposal of this compound is as regulated hazardous chemical waste through a licensed disposal service.[11][12] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [9][13] On-site neutralization is not recommended without a specific, validated, and institutionally approved protocol due to the compound's complex reactivity.
Step 1: Waste Characterization and Segregation
Proper segregation is the most critical step to prevent dangerous reactions within the waste container.
-
Characterization : All waste containing this compound (solid, liquid, and contaminated materials) must be designated as "Hazardous Waste." [14]
-
Segregation : Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[15] It is imperative to keep this waste separate from the incompatible materials listed below.
Table 3: Incompatible Material Classes for Segregation
| Incompatible Class | Examples | Rationale for Segregation |
|---|---|---|
| Heavy Metal Salts | Copper (I/II), Silver (I), Mercury (I/II) salts | The terminal alkyne can form explosive acetylides. |
| Strong Oxidizing Agents | Nitric acid, Perchlorates, Permanganates | Risk of violent, exothermic reaction.[12] |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Reacts with the amine hydrochloride; may generate fumes.[12] |
Experimental Protocol: Waste Collection and Containerization
Objective: To safely collect and containerize waste for EHS pickup.
Materials:
-
Waste this compound (solid or in solution).
-
Appropriate, compatible, and sealable hazardous waste container (plastic is preferred).[16]
-
Hazardous Waste Label.
-
All required PPE as specified in Table 2.
Procedure:
-
For Solid Waste: a. Carefully transfer residual powder, contaminated weigh boats, or contaminated consumables (e.g., gloves, wipes) into a designated solid hazardous waste container. b. Avoid generating dust during transfer.
-
For Liquid Waste: a. Using a funnel, carefully pour unwanted solutions containing the compound into a designated liquid hazardous waste container. b. Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Container Management: a. Keep the waste container securely capped at all times, except when adding waste.[15][16] b. Ensure the exterior of the container remains clean and free of contamination.
Step 2: Labeling and Storage
Accurate labeling and proper storage are mandated by regulatory bodies like the EPA.[14][17]
-
Labeling :
-
Affix a completed "Hazardous Waste" label to the container before adding the first drop of waste.[15]
-
The label must include:
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Store the sealed and labeled waste container in a designated SAA.[15] An SAA is an area at or near the point of waste generation.[16]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the SAA is away from drains and incompatible materials. Using secondary containment (e.g., a chemical-resistant tray) is a best practice.
-
Step 3: Arranging for Final Disposal
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional rules may be stricter), contact your institution's EHS department to schedule a pickup.[15][16] Do not move the waste to another laboratory or down the hall; it must be collected by trained professionals.[17]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
Caption: Logical workflow for the safe disposal of the target compound.
Emergency Procedures: Spill Management
In the event of a small spill within the chemical fume hood:
-
Alert Personnel : Inform colleagues in the immediate area.
-
Ensure PPE : Do not attempt cleanup without the proper PPE, including gloves, goggles, and a lab coat.
-
Containment : Use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to absorb liquids or gently cover solid spills to prevent dust from becoming airborne.
-
Collection : Carefully scoop the absorbed material and contaminated cleanup supplies into a designated hazardous waste container.
-
Decontamination : Clean the spill area with an appropriate solvent (as recommended by your institution's safety protocol), and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that specialized research chemicals are managed responsibly from acquisition to final disposal.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Scungio, D. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Scungio, D. (2021). Managing Hazardous Chemical Waste in the Lab. MedicalLab Management. Retrieved from [Link]
-
PubChem. (n.d.). (But-3-en-1-yl)(methyl)amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Airgas. (2018). Safety Data Sheet: 3-Methyl-1-Butene. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Reactions of Amines. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). (But-3-yn-1-yl)(methyl)amine. National Center for Biotechnology Information. Retrieved from [Link]
- Unknown Source. Chemical Waste Name or Mixtures. (Link not available)
-
ACS Publications. (2018). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Bioconjugate Chemistry. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
- Google Patents. (n.d.). US5211840A - Neutralizing amines with low salt precipitation potential.
-
ChemProfJH. (2022). Neutralization reactions for carboxylic acids and amines. YouTube. Retrieved from [Link]
-
Quora. (2017). What is a terminal alkyne?. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkyne. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]
Sources
- 1. (But-3-en-1-yl)(methyl)amine hydrochloride | C5H12ClN | CID 118987104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bio.vu.nl [bio.vu.nl]
- 3. Alkyne - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. fishersci.com [fishersci.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound; [abichem.com]
- 8. 1251924-31-8|this compound|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. acs.org [acs.org]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride
Essential Safety and Handling Guide for Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride
This guide provides comprehensive safety protocols and logistical information for the handling, storage, and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling amine hydrochlorides and other potentially hazardous research chemicals. A conservative approach to safety is paramount.
Pre-Operational Safety Assessment
Before handling this compound, a thorough risk assessment is crucial. This compound, with the molecular formula C11H14ClN[1], should be treated as a hazardous substance. Amine hydrochlorides can cause severe skin burns and eye damage, and may be toxic if ingested or inhaled[2].
Key Assumed Hazards:
-
Corrosive: Potential to cause burns to skin and eyes.
-
Irritant: May cause respiratory tract irritation.
-
Toxic: Potential for harm if swallowed, inhaled, or absorbed through the skin.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound.[3][4][5]
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides a robust barrier against splashes and airborne particles.[3][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact and potential absorption. Gloves should be inspected before use and changed frequently.[5][6][7] |
| Body Protection | A flame-resistant lab coat | Protects underlying clothing and skin from contamination.[8] |
| Respiratory Protection | Use of a certified chemical fume hood | Engineering controls are the primary line of defense to prevent inhalation of dust or vapors.[6][8] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Operational Workflow for Safe Handling
The following workflow diagram illustrates the key steps for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[2][9]
-
Don all required PPE as outlined in the table above.
-
Assemble all necessary equipment and a chemical spill kit before starting work.
-
-
Handling:
-
Post-Handling:
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
Chemical Spill:
-
Evacuate: Immediately alert others and evacuate the immediate area.[9][12][13]
-
Contain: If safe to do so, contain the spill with absorbent materials, working from the outside in.[12][13]
-
Report: For major spills, contact your institution's Environmental Health and Safety (EHS) department or emergency services.[9][13]
-
Clean-up: Only trained personnel with appropriate PPE should clean up spills. All spill debris must be disposed of as hazardous waste.[12][13]
Personal Contamination:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][12][14] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][9][14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][11]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Storage:
-
Keep waste containing this compound separate from other waste streams to prevent unintended reactions.[6][16]
-
Store waste in a compatible, sealed, and clearly labeled container. The label should include "Hazardous Waste" and the full chemical name.[6]
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[2][17]
Disposal Method:
-
Do not dispose of this chemical down the drain or in regular trash.[18] Amines can be harmful to aquatic life.[17]
-
Arrange for disposal through a licensed hazardous waste disposal service.[6][17]
The following diagram outlines the disposal workflow.
Caption: A systematic approach to the safe disposal of this compound waste.
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment.
References
- Thermo Fisher Scientific. Safety Data Sheet for 1-Methyl-3-phenylpropylamine.
-
EHSO. Spill Control/Emergency Response - EHSO Manual 2025-2026. [Link]
-
Princeton University Environmental Health & Safety. Chemical Spill Procedures. [Link]
-
University of California, Irvine Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). [Link]
- MedChemExpress.
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27). [Link]
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
-
University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]
-
Healthy Bean. PPE for Chemical Handling: A Quick Guide. (2023-04-12). [Link]
-
Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
-
New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]
- Airgas. Safety Data Sheet for 3-Methyl-1-Butene. (2018-01-31).
-
GOV.UK. What to do in a chemical emergency. (2024-10-10). [Link]
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - (R)-3-METHYL-1-PHENYLBUTAN-1-AMINE-HCl. (2022-08-11).
- Unknown Source. Chemical Waste Disposal Guidelines.
- Sigma-Aldrich.
Sources
- 1. This compound; [abichem.com]
- 2. fishersci.com [fishersci.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. airgas.com [airgas.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 15. chemicalbook.com [chemicalbook.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. collectandrecycle.com [collectandrecycle.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
